Product packaging for 3-Chloro-2-methylbenzylamine(Cat. No.:CAS No. 226565-61-3)

3-Chloro-2-methylbenzylamine

Cat. No.: B1596898
CAS No.: 226565-61-3
M. Wt: 155.62 g/mol
InChI Key: LESUPVCBJDWKJH-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzylamine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1596898 3-Chloro-2-methylbenzylamine CAS No. 226565-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUPVCBJDWKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373997
Record name 3-Chloro-2-methylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226565-61-3
Record name 3-Chloro-2-methylbenzylamine
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Record name 226565-61-3
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Foundational & Exploratory

The Strategic Role of 3-Chloro-2-methylbenzylamine as a Precursor to High-Value Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry, the utility of a molecule is often not in its final application but in its potential as a precursor to a diverse range of functionalized compounds. 3-Chloro-2-methylbenzylamine, a seemingly modest benzylamine derivative, exemplifies this principle. While not a household name in the dockets of final pharmaceutical or agrochemical products, its strategic importance lies in its role as a key building block, primarily through its conversion to 3-chloro-2-methylaniline. This guide provides an in-depth exploration of this compound, focusing on its chemical identity, synthesis, and, most critically, its application as a gateway to valuable intermediates in the agrochemical and pharmaceutical sectors. We will delve into the synthetic pathways that transform this benzylamine into a versatile aniline derivative and subsequently explore the synthesis of commercially significant agrochemicals. This technical document is intended for chemists, researchers, and professionals in process development who seek to understand and leverage the synthetic potential of this important, yet often overlooked, chemical entity.

Compound Profile: this compound

This compound, with the IUPAC name (3-chloro-2-methylphenyl)methanamine, is an organic compound whose significance is rooted in its chemical structure—a benzylamine core substituted with chlorine and methyl groups at the 3 and 2 positions of the phenyl ring, respectively.[1] This specific substitution pattern makes it a valuable precursor for the synthesis of 3-chloro-2-methylaniline, a key intermediate in various industrial applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
CAS Number 226565-61-3[1]
IUPAC Name (3-chloro-2-methylphenyl)methanamine[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 97 °C at 0.6 mmHg[2]
Density 1.072 g/mL at 25 °C[2]
Refractive Index n20/D 1.5395[2]
Structural Representation

The chemical structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The Gateway to a Versatile Intermediate: Synthesis of 3-Chloro-2-methylaniline

The primary application of this compound is as a precursor to 3-chloro-2-methylaniline. While direct conversion pathways such as deamination or oxidation followed by amination are chemically plausible, a more common and industrially relevant approach involves the synthesis of 3-chloro-2-methylaniline from a different starting material, 6-chloro-2-nitrotoluene. This synthesis is crucial for understanding the industrial context in which the 3-chloro-2-methyl-phenyl moiety is utilized.

Synthesis of 3-Chloro-2-methylaniline from 6-Chloro-2-nitrotoluene

A robust and high-yield method for the synthesis of 3-chloro-2-methylaniline involves the reduction of 6-chloro-2-nitrotoluene. A patented method highlights a process that is both efficient and scalable.[3]

Reaction Scheme:

Caption: Synthetic pathway to 3-chloro-2-methylaniline.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve a polysulfide, such as sodium polysulfide, in water.[3]

  • Addition of Reagents: Add an ammonium salt (e.g., ammonium chloride) to the stirred solution and heat the mixture to a temperature between 30-105 °C.[3]

  • Addition of Starting Material: Slowly add 6-chloro-2-nitrotoluene dropwise to the heated reaction mixture.[3]

  • Reaction Monitoring: Maintain the reaction temperature and stirring for a sufficient period to ensure complete conversion.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic phase.[3]

  • Purification: Wash the organic phase with water until neutral. The crude product is then purified by distillation under reduced pressure (0.1 MPa), collecting the fraction at 127-137 °C to yield 3-chloro-2-methylaniline.[3]

This process boasts a high yield and is considered a secure and cost-effective method for industrial-scale production.[3]

Applications in Agrochemical Synthesis

3-Chloro-2-methylaniline is a pivotal intermediate in the synthesis of a variety of modern agrochemicals, including herbicides and fungicides.[4][5] Its unique structure allows for the creation of complex molecules with specific biological activities against agricultural pests.[4]

Synthesis of the Herbicide Cloransulam-methyl

Cloransulam-methyl is a post-emergence herbicide used to control broad-leaved weeds, particularly in soybean crops.[6][7] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants.[8] The synthesis of Cloransulam-methyl utilizes 2-amino-3-chlorobenzoic acid methyl ester, which is derived from 3-chloro-2-methylaniline.

Synthetic Workflow:

Cloransulam_methyl_Synthesis A 3-Chloro-2-methylaniline B Methyl 2-amino-3-chlorobenzoate A->B Carboxymethylation D Cloransulam-methyl B->D Condensation C 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride C->D

Caption: Synthesis of Cloransulam-methyl.

The key step in this synthesis is the condensation of methyl 2-amino-3-chlorobenzoate with 5-ethoxy-7-fluoro-[6][9][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride.[9]

Synthesis of the Fungicide Boscalid

Boscalid is a broad-spectrum fungicide widely used to control a variety of fungal diseases in a range of crops. It acts by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. The synthesis of Boscalid involves the coupling of 2-aminobiphenyl derivatives, which can be prepared from substituted anilines. While the most common route starts from 2-chloronitrobenzene, the underlying Suzuki-Miyaura coupling chemistry is a prime example of how anilines like 3-chloro-2-methylaniline can be functionalized to create complex biphenyl structures.[11]

A general representation of a key step in Boscalid synthesis involves the amidation of a biphenyl amine with a nicotinoyl chloride derivative.

Key Reaction in Boscalid Synthesis:

Caption: Key amidation step in Boscalid synthesis.

This reaction showcases the utility of the aniline functional group in forming the final amide linkage of the Boscalid molecule.[12]

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as a hazardous substance and can cause skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Precautionary Measures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound serves as a quintessential example of a strategic chemical intermediate whose value is realized through its transformation into other high-demand compounds. While its direct applications are limited, its role as a precursor to 3-chloro-2-methylaniline places it firmly within the synthetic pathways of economically important agrochemicals. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of the synthesis and reactivity of this compound and its derivatives provides a powerful tool for the development of novel and effective products. The synthetic routes and applications detailed in this guide underscore the importance of foundational chemical building blocks in driving innovation across various sectors of the chemical industry.

References

3-Chloro-2-methylbenzylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine that serves as a valuable and versatile intermediate in organic synthesis. Its specific substitution pattern—a chlorine atom and a methyl group flanking a benzylamine moiety—imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations. The insights herein are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this compound as a strategic building block in the design and synthesis of novel molecules.

Chemical Identity and Structural Elucidation

Understanding the fundamental identity and structure of this compound is the first step in harnessing its synthetic potential. The molecule's architecture dictates its reactivity and physical properties.

  • IUPAC Name : (3-chloro-2-methylphenyl)methanamine[1]

  • CAS Number : 226565-61-3[1][2][3]

  • Molecular Formula : C₈H₁₀ClN[1][3]

  • Synonyms : Benzenemethanamine, 3-chloro-2-methyl-

Molecular Identifiers
IdentifierValue
InChI InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
InChIKey LESUPVCBJDWKJH-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)CN[4]
Chemical Structure

The structure below illustrates the ortho-relationship of the methyl group and the aminomethyl group, with the chlorine atom positioned meta to the aminomethyl group. This arrangement is critical for its reactivity profile.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purifications, and formulations. The data presented below are compiled from authoritative chemical databases.

PropertyValueSource
Molecular Weight 155.62 g/mol [1][3]
Exact Mass 155.0501770 Da[1]
Monoisotopic Mass 155.0501770 Da[1]
Topological Polar Surface Area 26 Ų[1]
XLogP3 (Predicted) 1.8[1]

Spectroscopic Profile: A Deeper Analysis

Spectroscopic data provides the empirical fingerprint of a molecule. Understanding this data is key to confirming the structure and purity during and after synthesis. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its constituent functional groups and related structures provides authoritative insight.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region due to the asymmetric substitution pattern.

  • Aromatic Protons (Ar-H, ~7.0-7.4 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The electron-withdrawing chlorine atom and electron-donating methyl and aminomethyl groups will influence their chemical shifts.

  • Benzylic Protons (-CH₂-NH₂, ~3.8 ppm): These two protons adjacent to the aromatic ring and the nitrogen atom would typically appear as a singlet.

  • Amine Protons (-NH₂, ~1.5-2.0 ppm): These two protons will appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-CH₃, ~2.3 ppm): The three protons of the methyl group attached to the aromatic ring will appear as a distinct singlet.[5]

¹³C NMR Spectroscopy (Predicted)

The molecule possesses 8 carbon atoms, and due to its asymmetry, 8 distinct signals are expected in the ¹³C NMR spectrum.

  • Aromatic Carbons (~120-140 ppm): Six signals corresponding to the benzene ring carbons. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the carbons bearing the methyl and aminomethyl groups will also show characteristic shifts.

  • Benzylic Carbon (-CH₂-NH₂, ~45 ppm): The carbon of the methylene group.

  • Methyl Carbon (-CH₃, ~15-20 ppm): The carbon of the ortho-methyl group.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretching (~3300-3400 cm⁻¹): A characteristic pair of peaks for the primary amine (-NH₂) group, representing symmetric and asymmetric stretches.[6]

  • C-H Stretching (Aromatic, ~3000-3100 cm⁻¹): Absorption due to C-H bonds on the benzene ring.

  • C-H Stretching (Aliphatic, ~2850-2960 cm⁻¹): Absorption from the methyl and methylene C-H bonds.

  • N-H Bending (~1600 cm⁻¹): A scissoring vibration for the primary amine.[6]

  • C=C Stretching (Aromatic, ~1450-1580 cm⁻¹): Multiple sharp peaks characteristic of the benzene ring.

  • C-Cl Stretching (~700-800 cm⁻¹): A strong absorption in the fingerprint region indicating the presence of a chloro-aromatic bond.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z 155. An accompanying peak at m/z 157, with an intensity approximately one-third of the M⁺ peak, is the definitive isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[7]

  • Major Fragmentation: The most likely fragmentation pathway involves the loss of the aminomethyl group to form a stable benzylic cation or related tropylium ion. The primary fragment would be observed at m/z 125/127.

Synthesis and Reactivity

As a chemical intermediate, the synthesis of this compound and its subsequent reactivity are of paramount importance to the synthetic chemist.

Plausible Synthetic Pathway

A common and efficient route to benzylamines is through the reduction of the corresponding benzonitrile. This method avoids the multiple steps often required in other pathways.

G start 3-Chloro-2-methylbenzonitrile reagent1 Reducing Agent (e.g., LiAlH₄ in THF or H₂/Catalyst) start->reagent1 Step 1: Reduction workup Aqueous Workup (e.g., Quenching, Extraction) reagent1->workup Step 2: Isolation product This compound workup->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Exemplary):

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath.

  • Addition of Precursor: Dissolve 3-Chloro-2-methylbenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

  • Extraction and Purification: Filter the resulting slurry and wash the solid residue with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Core Reactivity
  • Nucleophilic Amine: The primary amine group is nucleophilic and will readily react with electrophiles. This allows for the synthesis of a wide array of derivatives, including amides (reaction with acyl chlorides or anhydrides), sulfonamides (reaction with sulfonyl chlorides), and secondary/tertiary amines (via reductive amination or alkylation).

  • Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution. The methyl and aminomethyl groups are ortho-, para-directing and activating, while the chlorine atom is ortho-, para-directing but deactivating. The interplay of these effects will determine the regioselectivity of subsequent reactions on the aromatic ring.

Applications in Drug Discovery and Development

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacological properties.[8][9] Chlorine can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and improve binding affinity through halogen bonding.

This compound serves as a key building block for larger, more complex molecules. Its utility lies in its ability to introduce a specifically substituted phenyl ring into a target structure. This is crucial for:

  • Scaffold Development: It can act as the foundational piece from which a new series of compounds is built.

  • Structure-Activity Relationship (SAR) Studies: The defined positions of the chloro, methyl, and amine groups allow chemists to systematically probe how these features impact biological activity. For instance, the ortho-methyl group provides steric bulk that can orient the molecule within a binding pocket or shield adjacent groups from metabolic attack.

While this specific molecule is an intermediate, related benzylamines are integral parts of approved drugs and clinical candidates for treating a range of diseases.[10]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Adherence to established safety protocols is non-negotiable when handling this or any chemical reagent.

GHS Hazard Classification

Based on data for structurally similar compounds and supplier safety information, this compound is classified with the following hazards:[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Hazard StatementDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Recommended Handling Protocols

A self-validating safety system requires multiple layers of protection.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.[11][12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11][12]

    • Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[11][12] Avoid breathing vapors or mists.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13][14]

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][13]
P264 Wash skin thoroughly after handling.[1][11][13]
P271 Use only outdoors or in a well-ventilated area.[1][11][13]
P280 Wear protective gloves/eye protection/face protection.[1][11][12][13]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[1][11][13]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11][12][13]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the discerning chemist. Its defined structure, predictable reactivity, and relevant physicochemical properties make it an important intermediate in the synthesis of high-value compounds. By understanding its detailed chemical properties—from its spectroscopic signature to its handling requirements—researchers can confidently and safely integrate this molecule into their synthetic programs, paving the way for innovations in drug discovery and materials science.

References

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of (3-chloro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is the cornerstone of all subsequent investigation. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of (3-chloro-2-methylphenyl)methanamine. Moving beyond a mere recitation of techniques, we will explore the strategic rationale behind the analytical workflow, integrating one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each step is designed to be a self-validating component of a comprehensive analytical strategy, ensuring the highest degree of confidence in the final structural assignment. This document is intended for researchers who not only need to perform these analyses but also to understand the intricate connections between spectral data and molecular architecture.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to any spectroscopic analysis, the molecular formula of the target compound, (3-chloro-2-methylphenyl)methanamine, was determined to be C₈H₁₀ClN.[1] This provides the fundamental building blocks for our structural hypothesis. The molecular weight is calculated to be 155.62 g/mol .

A critical first step in structure elucidation is the calculation of the Degree of Unsaturation (DoU), also known as the double bond equivalent. The DoU indicates the total number of rings and/or multiple bonds within a molecule.

The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

  • N = number of nitrogen atoms

For C₈H₁₀ClN: DoU = 8 + 1 - (10/2) - (1/2) + (1/2) = 4

A Degree of Unsaturation of 4 is a strong indicator of the presence of a benzene ring, which accounts for one ring and three double bonds. This aligns perfectly with the "phenyl" component of the compound's name.

Probing the Proton Environment: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Based on the proposed structure of (3-chloro-2-methylphenyl)methanamine, we can predict a specific set of signals.

Predicted ¹H NMR Spectrum:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons (H-4, H-5, H-6)6.9 - 7.3Multiplet3HThe three protons on the substituted benzene ring will appear in the characteristic aromatic region. Their precise shifts and splitting patterns will be influenced by the electron-withdrawing chloro group and the electron-donating methyl and aminomethyl groups.
Benzylic Protons (-CH₂-NH₂)~ 3.8Singlet2HThese protons are adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift. The signal is expected to be a singlet.
Amine Protons (-NH₂)1.5 - 2.5 (variable)Broad Singlet2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad.
Methyl Protons (-CH₃)~ 2.3Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

To substantiate these predictions, we can refer to the ¹H NMR spectrum of the closely related compound, 3-chloro-2-methylaniline.[2] The aromatic protons in this molecule will have a similar chemical environment to those in our target compound, providing a reliable reference for the expected chemical shifts and splitting patterns in the 6.9-7.3 ppm range.

Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy and DEPT

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For (3-chloro-2-methylphenyl)methanamine, we anticipate eight distinct carbon signals.

Predicted ¹³C NMR Spectrum:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (C-NH₂)~145The carbon bearing the amino group in a substituted aniline is typically found in this region.
C2 (C-CH₃)~135The carbon with the methyl substituent.
C3 (C-Cl)~133The carbon attached to the electron-withdrawing chlorine atom will be shifted downfield.
C4, C5, C6 (Aromatic CH)125 - 130The remaining three aromatic carbons will appear in this range.
C7 (Benzylic -CH₂-)~45The benzylic carbon is shifted downfield due to its proximity to the aromatic ring and the nitrogen atom.
C8 (Methyl -CH₃)~20The methyl carbon will appear in the upfield aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C1, C2, and C3) would be absent. This would allow for the unambiguous assignment of the benzylic CH₂ and the methyl CH₃ carbons.

Unveiling Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (3-chloro-2-methylphenyl)methanamine, the key vibrational modes we expect to observe are:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchAliphatic C-H (methyl and methylene)
1600 - 1620N-H bendPrimary Amine (-NH₂)
1450 - 1500C=C stretchAromatic Ring
1000 - 1300C-N stretchAryl Amine
700 - 850C-Cl stretchAryl Halide

The presence of a primary amine is strongly indicated by the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

For (3-chloro-2-methylphenyl)methanamine, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 155. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with an M+2 peak at m/z 157 having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathway:

A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would result in the loss of an amino radical (•NH₂) to form a stable benzylic carbocation.

  • m/z 155/157 (M⁺): The molecular ion.

  • m/z 140/142: Loss of a methyl radical (•CH₃) is a possible initial fragmentation.

  • m/z 125: A key fragment resulting from the loss of the aminomethyl radical (•CH₂NH₂).

  • m/z 91: A tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group.

The mass spectrum of 3-chloro-2-methylaniline would show a molecular ion at m/z 141/143, providing a reference for the fragmentation of the substituted aromatic ring.[3]

Assembling the Puzzle: 2D NMR Spectroscopy (HSQC and HMBC)

Two-dimensional NMR techniques are essential for definitively connecting the proton and carbon skeletons of the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[4] It would show a cross-peak connecting the benzylic protons (~3.8 ppm) to the benzylic carbon (~45 ppm), and the methyl protons (~2.3 ppm) to the methyl carbon (~20 ppm). The aromatic protons would also show correlations to their respective carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds.[4] This is crucial for establishing the connectivity of the substituents on the aromatic ring. For instance, the benzylic protons should show a correlation to the quaternary carbon C1 and the aromatic carbon C6. The methyl protons should show correlations to the quaternary carbon C2 and the aromatic carbon C6. These correlations would unequivocally confirm the substitution pattern on the benzene ring.

experimental_workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_2DNMR 2D NMR Confirmation cluster_elucidation Structure Elucidation mol_formula Molecular Formula (C₈H₁₀ClN) dou Degree of Unsaturation (DoU = 4) mol_formula->dou Calculate HNMR ¹H NMR dou->HNMR CNMR ¹³C NMR & DEPT dou->CNMR IR IR Spectroscopy dou->IR MS Mass Spectrometry dou->MS HSQC HSQC HNMR->HSQC HMBC HMBC HNMR->HMBC CNMR->HSQC CNMR->HMBC structure Final Structure of (3-chloro-2-methylphenyl)methanamine IR->structure MS->structure HSQC->structure HMBC->structure

Conclusion

The structure elucidation of (3-chloro-2-methylphenyl)methanamine is a systematic process that relies on the convergent evidence from multiple analytical techniques. By starting with the foundational information of the molecular formula and degree of unsaturation, we can form a reasonable hypothesis. This hypothesis is then rigorously tested and refined through the detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Finally, 2D NMR experiments provide the definitive proof of connectivity, leaving no ambiguity in the final structural assignment. This multi-faceted, self-validating approach ensures the scientific integrity of the result, a critical requirement for any application in research and development.

References

The Synthetic Utility of 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An important note on chemical identification: This guide focuses on the synthetic applications of the 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold. The CAS number provided in the initial query, 226565-61-3, corresponds to (3-Chloro-2-methylphenyl)methanamine, a reagent for which detailed public-domain synthetic protocols are limited. Given the extensive and advanced applications of the bromophenyl-diphenyl-triazine core in contemporary research, particularly in materials science and medicinal chemistry, this guide has been developed to provide an in-depth exploration of this versatile building block, which aligns with the technical nature of the original request.

Introduction: A Versatile Scaffold for Modern Chemistry

2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine and its constitutional isomers (ortho-, meta-, and para-bromophenyl) are highly valuable intermediates in modern organic synthesis. The molecule's architecture is defined by two key features: a stable, electron-deficient 1,3,5-triazine core and a reactive bromophenyl moiety. This unique combination allows for selective, high-yield transformations, making it a cornerstone for the synthesis of complex molecules with tailored electronic and biological properties.

The triazine ring provides thermal and chemical stability, while the carbon-bromine bond serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This guide details the principal applications of this scaffold, focusing on the synthesis of advanced materials for organic electronics and its emerging role in the development of novel therapeutic agents.

Core Properties and Isomeric Comparison

The position of the bromine atom on the phenyl ring (ortho, meta, or para) influences the steric and electronic properties of the molecule, which can be leveraged for specific synthetic outcomes.

Property2-(2-Bromophenyl)-... (ortho)2-(3-Bromophenyl)-... (meta)2-(4-Bromophenyl)-... (para)
CAS Number 77989-15-2[1]864377-31-123449-08-3[2]
Molecular Formula C₂₁H₁₄BrN₃C₂₁H₁₄BrN₃C₂₁H₁₄BrN₃[2]
Molecular Weight 388.26 g/mol [1]388.26 g/mol 388.27 g/mol [2]
Typical Purity ≥99.0%[1]≥99.5%≥99.0%
Appearance Off-white powder[1]White powderOff-white powder
Key Feature Steric hindrance from the ortho-bromo group can influence reaction kinetics and final product conformation.Offers a balance of reactivity and steric accessibility.The para-position allows for the creation of linear, rigid molecular structures, often desired in materials science.

Application in Organic Electronics: Synthesis of OLED Host Materials

The most prominent application of 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The electron-deficient triazine core makes these molecules excellent scaffolds for electron-transport or host materials within the emissive layer of an OLED device[1]. The synthesis strategy involves using the bromo-triazine as an electrophile in cross-coupling reactions to attach electron-donating groups, creating a "bipolar" host material capable of balanced charge transport.

A prime example is the synthesis of carbazole-triazine derivatives, such as 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (o-CzTrz) and its isomers. Carbazole is a well-known hole-transporting moiety, and its coupling to the electron-accepting triazine core results in materials with high triplet energies, crucial for efficient blue phosphorescent OLEDs[1][3].

Caption: Synthesis of a bipolar OLED host material via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination for Carbazole-Triazine Derivatives

This protocol provides a representative procedure for the N-arylation of carbazole with 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine. The causality behind the choice of reagents is critical: a palladium catalyst is essential for the C-N bond formation; a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is required to facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered substrates; a non-nucleophilic base is necessary to deprotonate the carbazole without competing in the reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equiv.), 9H-carbazole (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and the phosphine ligand, such as SPhos (0.10 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to the flask. The volume should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per mmol of the bromo-triazine).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure carbazole-triazine product.

Application in Medicinal Chemistry: Scaffolds for Kinase Inhibitors

The 1,3,5-triazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Triazine derivatives have been investigated as inhibitors for a variety of protein kinases, which are critical targets in oncology. The ability to functionalize the triazine core at three distinct positions allows for the creation of libraries of compounds with diverse pharmacophores.

While specific drugs derived directly from 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine are not yet on the market, this scaffold serves as an excellent starting point for the synthesis of potential kinase inhibitors. For example, derivatives of 1,3,5-triazine have shown potent inhibitory activity against the PI3K/mTOR signaling pathway, which is often dysregulated in cancers like cervical cancer[4][5]. The synthetic strategy involves replacing the bromine atom via Suzuki coupling to introduce a moiety that can interact with the kinase active site, while other positions on the triazine can be functionalized to improve solubility and pharmacokinetic properties.

Caption: Workflow for developing kinase inhibitors from the triazine scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid to the 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold. The choice of a palladium catalyst and a suitable ligand is paramount. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle[3].

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask, combine 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), followed by a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) under the inert atmosphere with vigorous stirring. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete (usually 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final biaryl-triazine product.

Conclusion and Future Outlook

The 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold is a testament to the power of modular design in chemical synthesis. Its robust triazine core and versatile bromo-functional group provide a reliable platform for constructing complex, high-value molecules. In materials science, it has proven indispensable for creating the next generation of OLED materials with enhanced efficiency and stability. In medicinal chemistry, it represents a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibitors[4]. As synthetic methodologies continue to advance, the applications of this powerful building block are poised to expand even further, solidifying its role as a critical tool for researchers and drug development professionals.

References

An In-Depth Technical Guide to 3-Chloro-2-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-methylbenzylamine, a substituted aromatic amine that serves as a valuable building block in synthetic chemistry. With a focus on its role in the development of novel therapeutic agents, this document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and its application as a key intermediate in the generation of potent antibacterial compounds.

Core Molecular and Physicochemical Profile

This compound is a substituted benzylamine with a chlorine atom and a methyl group on the aromatic ring. These substitutions are critical as they modulate the molecule's steric and electronic properties, influencing its reactivity and its interactions in biological systems.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN--INVALID-LINK--[1]
Molecular Weight 155.62 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
IUPAC Name (3-chloro-2-methylphenyl)methanamine--INVALID-LINK--[1]
CAS Number 226565-61-3--INVALID-LINK--[2]
Appearance Colorless to light yellow liquid (typical)--INVALID-LINK--[3]
Boiling Point 138°C at 20 mmHg--INVALID-LINK--[4]
Density 1.14 g/mL (predicted)--INVALID-LINK--[4]

Synthesis of this compound: A Strategic Approach

The most direct and common synthetic route to this compound is the reduction of the corresponding nitrile, 3-chloro-2-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, offering high yields and selectivity. The nitrile precursor is readily available, making this a cost-effective and scalable approach.[5]

Two primary, robust methodologies for this reduction are presented: chemical reduction using a metal hydride and catalytic hydrogenation. The choice between these methods often depends on the available equipment, desired scale, and tolerance of other functional groups in a more complex synthetic scheme.

Method A: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. An aqueous workup is necessary to quench the reaction and liberate the free amine.

Materials:

  • 3-chloro-2-methylbenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition of Nitrile: Dissolve 3-chloro-2-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0°C. Cautiously and sequentially, add deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[7] A granular precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the solid precipitate and wash it thoroughly with diethyl ether.

  • Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative, often milder, method for nitrile reduction.[1] This process typically involves the use of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), and a source of hydrogen gas. This method avoids the use of pyrophoric metal hydrides and often results in a cleaner reaction profile.

Materials:

  • 3-chloro-2-methylbenzonitrile

  • Raney® Nickel (catalyst)

  • Anhydrous Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Catalyst Preparation: Prepare a slurry of Raney® Nickel in anhydrous ethanol.

  • Reaction Setup: In a high-pressure autoclave, dissolve 3-chloro-2-methylbenzonitrile in anhydrous ethanol. Carefully add the Raney® Nickel slurry to the solution under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Heat the reaction mixture to 50-80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by vacuum distillation.

Synthesis_Workflow cluster_reduction Chemical Reduction cluster_hydrogenation Catalytic Hydrogenation Nitrile_R 3-Chloro-2-methylbenzonitrile LiAlH4 LiAlH4 in THF Nitrile_R->LiAlH4 1. Addition Workup_R Aqueous Work-up LiAlH4->Workup_R 2. Reaction Product_R This compound Workup_R->Product_R 3. Isolation Nitrile_H 3-Chloro-2-methylbenzonitrile H2_Catalyst H2, Raney Ni Nitrile_H->H2_Catalyst 1. Hydrogenation Filtration Catalyst Filtration H2_Catalyst->Filtration 2. Work-up Product_H This compound Filtration->Product_H 3. Isolation

Caption: Synthetic pathways to this compound.

Application in Drug Discovery: A Building Block for FtsZ Inhibitors

The unique substitution pattern of this compound makes it a valuable synthon in medicinal chemistry. Substituted benzylamines are frequently employed as key intermediates in the synthesis of various pharmaceutically active compounds, including antibacterial agents.[8][9]

A particularly promising application lies in the development of inhibitors for the bacterial cell division protein, FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. Its inhibition leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics to combat the growing threat of antimicrobial resistance.[3][10]

Rationale for Use in FtsZ Inhibitor Synthesis

Benzamide derivatives have been identified as a potent class of FtsZ inhibitors.[11] The synthesis of these inhibitors often involves the coupling of a substituted benzoic acid with a substituted benzylamine. The 3-chloro and 2-methyl groups on the benzylamine moiety can provide critical interactions within the binding pocket of the FtsZ protein, enhancing potency and selectivity. The chlorine atom can participate in halogen bonding or other electrostatic interactions, while the methyl group can provide beneficial steric interactions and improve metabolic stability.

Representative Experimental Workflow: Synthesis of a Benzamide FtsZ Inhibitor

The following is a representative workflow for the synthesis of a benzamide-based FtsZ inhibitor using this compound. This protocol is based on established amide coupling methodologies.

Materials:

  • This compound

  • A substituted benzoic acid (e.g., 2,6-difluoro-3-hydroxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add this compound (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired benzamide FtsZ inhibitor.

FtsZ_Inhibition_Pathway cluster_synthesis Inhibitor Synthesis cluster_moa Mechanism of Action Benzylamine 3-Chloro-2-methyl- benzylamine Coupling Amide Coupling (EDC, HOBt) Benzylamine->Coupling BenzoicAcid Substituted Benzoic Acid BenzoicAcid->Coupling Inhibitor Benzamide FtsZ Inhibitor Coupling->Inhibitor FtsZ_Monomer FtsZ Monomers Inhibitor->FtsZ_Monomer Binds to FtsZ Z_Ring Z-Ring Formation FtsZ_Monomer->Z_Ring Polymerization CellDeath Cell Filamentation & Death FtsZ_Monomer->CellDeath Inhibition of Polymerization CellDivision Bacterial Cell Division Z_Ring->CellDivision

Caption: Synthesis and mechanism of action of a representative FtsZ inhibitor.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis from 3-chloro-2-methylbenzonitrile and its utility as a building block for potent antibacterial agents, such as FtsZ inhibitors, underscore its importance for medicinal chemists. The methodologies and applications detailed in this guide provide a solid foundation for researchers to leverage this compound in their synthetic endeavors and contribute to the development of next-generation therapeutics.

References

Introduction: Unveiling the Molecular Architecture of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methylbenzylamine

This compound (CAS: 226565-61-3) is a substituted benzylamine derivative with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate.[1][][3] Its chemical structure, featuring a chlorinated and methylated aromatic ring coupled with a reactive aminomethyl group, necessitates rigorous characterization to ensure identity, purity, and structural integrity during its synthesis and downstream applications. This guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this molecule.

As direct experimental spectra for this compound are not widely available in public databases, this whitepaper leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. This approach not only offers a robust framework for the characterization of this specific molecule but also serves as a practical guide for researchers working with novel substituted benzylamines.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural components to be identified are the trisubstituted aromatic ring, the benzylic methylene (-CH₂) group, the primary amine (-NH₂) group, and the methyl (-CH₃) group.

Caption: 2D structure of this compound highlighting key functional groups.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[4] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can deduce the presence of characteristic bonds such as N-H, C-H, and C-Cl, providing a molecular "fingerprint." For a primary amine like this compound, the N-H stretching region is particularly diagnostic.

Predicted IR Absorption Data
Frequency Range (cm⁻¹)IntensityAssignment of Vibrational Mode
3400-3250Medium, Two BandsN-H asymmetric and symmetric stretching (primary amine)[5]
3100-3000MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching (methyl and methylene groups)
1650-1580MediumN-H bending (scissoring) of the primary amine[5]
1600-1450Medium-StrongC=C stretching in the aromatic ring
1335-1250StrongAromatic C-N stretching[5]
800-600StrongC-Cl stretching
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR crystal (typically diamond or germanium), is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining the true spectrum of the sample by ratioing against the background.

  • Sample Application: Place a small drop of liquid this compound (or a small amount of solid, if applicable) directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

cluster_0 FT-IR Analysis Workflow Start Start Purge Spectrometer Purge Spectrometer Start->Purge Spectrometer Background Scan Background Scan Purge Spectrometer->Background Scan Apply Sample Apply Sample Background Scan->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum Process Data (FT) Process Data (FT) Acquire Spectrum->Process Data (FT) Interpret Spectrum Interpret Spectrum Process Data (FT)->Interpret Spectrum End End Interpret Spectrum->End

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[6] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous assembly of the molecular puzzle.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4Multiplet3HAromatic protons (H-4, H-5, H-6)
~ 3.9Singlet2HBenzylic methylene protons (-CH₂-NH₂)
~ 2.4Singlet3HMethyl protons (-CH₃)
~ 1.6Broad Singlet2HAmine protons (-NH₂)
  • Causality: The aromatic protons are expected in the downfield region (7.2-7.4 ppm) due to the deshielding effect of the ring current. The benzylic methylene protons are adjacent to an electron-withdrawing amine group, shifting them downfield to around 3.9 ppm. The methyl group attached to the aromatic ring will appear as a singlet around 2.4 ppm. The amine protons are exchangeable and often appear as a broad singlet.

¹³C NMR Spectroscopy

¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 142C-2 (Aromatic, attached to -CH₃)
~ 138C-1 (Aromatic, attached to -CH₂NH₂)
~ 134C-3 (Aromatic, attached to -Cl)
~ 129C-5 (Aromatic C-H)
~ 128C-4 (Aromatic C-H)
~ 126C-6 (Aromatic C-H)
~ 45Benzylic Methylene Carbon (-CH₂)
~ 20Methyl Carbon (-CH₃)
  • Causality: Aromatic carbons typically resonate between 120-150 ppm. The carbons directly attached to substituents (C-1, C-2, C-3) will have their chemical shifts influenced by those groups. The benzylic methylene carbon appears around 45 ppm, and the aliphatic methyl carbon is expected in the upfield region around 20 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard ¹H NMR experiment is run. This involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired FIDs are subjected to a Fourier transform to generate the frequency-domain NMR spectra. The spectra are then phased, baseline corrected, and referenced (typically to residual solvent signals or an internal standard like TMS).

  • Analysis: The chemical shifts, integrals (for ¹H), and multiplicities (for ¹H) are analyzed to determine the molecular structure.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Expertise & Experience: The Molecular Breakdown

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[7] For structural elucidation, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.[8]

Predicted Mass Spectrometry Data (Electron Ionization)
m/zIon IdentitySignificance
155/157[C₈H₁₀ClN]⁺Molecular Ion (M⁺). The 3:1 ratio of the M and M+2 peaks is characteristic of a single chlorine atom.[8]
140/142[C₇H₇Cl]⁺Loss of -NH₂ radical (M - 15)
125[C₇H₇]⁺Loss of Cl radical from the [C₇H₇Cl]⁺ fragment
91[C₇H₇]⁺Tropylium ion, a common rearrangement product for benzyl compounds
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample must be volatile enough to enter the gas phase.[7]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[1]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z values to create the mass spectrum.

cluster_1 Mass Spectrometry Fragmentation Pathway M [C₈H₁₀ClN]⁺˙ (m/z 155/157) F1 [C₇H₇Cl]⁺ (m/z 140/142) M->F1 α-cleavage Loss1 - •NH₂ F2 [C₇H₇]⁺ (m/z 91) F1->F2 Loss of Cl Loss2 - •Cl

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic interpretation of data from IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the precise placement of substituents on the aromatic ring. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. While this guide presents a predicted spectroscopic profile, the methodologies and interpretative logic herein provide a robust and authoritative framework for the empirical characterization and quality control of this compound and related novel chemical entities in a research and development setting.

References

The Strategic deployment of 3-Chloro-2-methylbenzylamine: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of molecular scaffolds, substituted benzylamines represent a privileged class, frequently incorporated into the core of a diverse range of pharmaceuticals. This in-depth technical guide focuses on 3-Chloro-2-methylbenzylamine, a seemingly simple yet strategically vital building block. We will dissect its intrinsic chemical properties, explore robust synthetic routes, and illuminate its application in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the utilization of this versatile intermediate.

Introduction: The Unseen Importance of a Substituted Benzylamine

At first glance, this compound might appear to be a modest chemical entity. However, its true value lies in the unique constellation of steric and electronic properties conferred by its substitution pattern. The ortho-methyl group introduces a conformational bias, influencing the orientation of the aminomethyl group and, by extension, its interactions with biological targets. The meta-chloro substituent, an electron-withdrawing group, modulates the pKa of the amine and introduces a potential point of interaction through halogen bonding, a force of increasing recognition in drug design.[1] This specific arrangement of functional groups makes this compound a valuable starting point for generating libraries of compounds with diverse pharmacological profiles.

The broader class of benzylamines has a rich history in medicinal chemistry, forming the backbone of drugs targeting a wide array of conditions, from cardiovascular diseases to central nervous system disorders and infectious diseases.[2][3] Their ability to engage in hydrogen bonding, ionic interactions, and hydrophobic interactions makes them ideal pharmacophores for interacting with enzymes and receptors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective use.

PropertyValueSource
CAS Number 226565-61-3[4]
Molecular Formula C₈H₁₀ClN[4]
Molecular Weight 155.62 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 97 °C @ 0.6 mmHg (lit.)[6]
Density 1.072 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.5395 (lit.)[6]
pKa (predicted) 9.34 ± 0.10[6]
Spectroscopic Characterization:
  • ¹H NMR: The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic CH₂ protons would likely be a singlet or a closely coupled multiplet around δ 3.8-4.2 ppm. The NH₂ protons would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm. The methyl protons would be a singlet around δ 2.2-2.4 ppm.

  • ¹³C NMR: The aromatic carbons would resonate in the region of δ 125-140 ppm. The benzylic carbon would be expected around δ 45-50 ppm, and the methyl carbon would appear at approximately δ 18-22 ppm.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 156.0574.

Synthesis and Reactivity: Forging the Core

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic strategies can be employed, primarily starting from either 3-chloro-2-methylbenzonitrile or 3-chloro-2-methylbenzaldehyde.

Synthesis from 3-Chloro-2-methylbenzonitrile

The reduction of the nitrile functionality is a direct and high-yielding route to the primary amine.

synthesis_from_nitrile start 3-Chloro-2-methylbenzonitrile reagents Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) start->reagents product This compound reagents->product caption Reduction of a nitrile to a primary amine. reductive_amination start 3-Chloro-2-methylbenzaldehyde reagents NH₃ or NH₄Cl + Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) start->reagents product This compound reagents->product caption Reductive amination of an aldehyde. key_reactions start This compound acylation Amide Formation (Acyl Halides, Anhydrides, Carboxylic Acids) start->acylation alkylation N-Alkylation (Alkyl Halides) start->alkylation reductive_amination_product Reductive Amination (Aldehydes, Ketones) start->reductive_amination_product sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) start->sulfonylation caption Key reactions of this compound.

References

IUPAC name (3-chloro-2-methylphenyl)methanamine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-chloro-2-methylphenyl)methanamine: Properties, Synthesis, and Applications

Abstract

(3-chloro-2-methylphenyl)methanamine, also known as 3-chloro-2-methylbenzylamine, is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern—a chlorine atom and a methyl group ortho and meta to the aminomethyl group—imparts specific steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility in drug discovery. Detailed protocols for its synthesis and analysis are presented, alongside essential safety and handling information, to support its effective use in a research and development setting.

Introduction and Chemical Identity

(3-chloro-2-methylphenyl)methanamine is a primary benzylamine derivative. The presence of both a halogen atom and an alkyl group on the aromatic ring makes it a versatile intermediate for introducing a substituted benzyl moiety into larger molecules. Halogens, such as chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by influencing factors like lipophilicity, metabolic stability, and binding interactions.[1][2] The methyl group provides steric bulk and can influence the conformation of the molecule. This compound is primarily utilized in the synthesis of more complex molecules, including pharmacologically active compounds.[3]

Key Identifiers:

  • IUPAC Name: (3-chloro-2-methylphenyl)methanamine[4]

  • Common Name: this compound[4][5]

  • CAS Number: 226565-61-3[4][5][6]

  • Molecular Formula: C₈H₁₀ClN[4][5]

  • Molecular Weight: 155.62 g/mol [4][5]

Physicochemical Properties

The physical and chemical properties of (3-chloro-2-methylphenyl)methanamine are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 155.62 g/mol [4][5]
Exact Mass 155.0501770 Da[4]
Appearance Data not explicitly available; likely a liquid or low-melting solid
Topological Polar Surface Area 26 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]
Complexity 105[4]
XLogP3-AA (Lipophilicity) 1.8[4]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of (3-chloro-2-methylphenyl)methanamine. While specific spectra from vendors are proprietary, the expected profile can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) would likely appear as a singlet around 3.8-4.0 ppm. The two amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic region (around 7.0-7.4 ppm) would display a complex multiplet pattern corresponding to the three protons on the substituted ring. The methyl group (-CH₃) protons would appear as a singlet further upfield, typically around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The benzylic carbon (-CH₂-) would be expected in the 40-50 ppm range. The methyl carbon (-CH₃) would appear upfield, around 15-20 ppm. The six aromatic carbons would have signals in the 120-145 ppm region, with the carbon atoms attached to chlorine and the aminomethyl group showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[7]

  • N-H Stretch: A characteristic medium-to-weak absorption band for the primary amine group (-NH₂) is expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) would be seen just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 155.[4] A characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak would be observed due to the presence of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

  • Fragmentation: A prominent fragment would likely be observed at m/z = 140, corresponding to the loss of the amino group (-NH₂), forming the stable benzyl cation.

Synthesis and Purification

The synthesis of (3-chloro-2-methylphenyl)methanamine typically involves the reduction of a suitable precursor. A common and efficient laboratory-scale method is the reduction of 3-chloro-2-methylbenzonitrile.

G cluster_0 Synthetic Pathway cluster_1 Reaction A 3-Chloro-2-methylbenzonitrile B (3-chloro-2-methylphenyl)methanamine C Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) A->C Step 1: Reduction D Aqueous Workup & Extraction B->D Step 2: Quenching E Purification (Distillation or Chromatography) D->E Step 3: Isolation G center (3-chloro-2-methylphenyl)methanamine A Amide center->A + Acyl Chloride / Anhydride B Secondary/Tertiary Amine center->B + Alkyl Halide C Imine/Schiff Base center->C + Aldehyde / Ketone G A Sample Preparation (Dilute in Mobile Phase) B HPLC Analysis (C18 Column, UV Detection) A->B C Data Processing (Peak Integration) B->C E Identity Confirmation (Retention Time vs. Standard) B->E D Purity Calculation (% Area) C->D

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Chloro-2-methylbenzylamine (CAS No. 226565-61-3). As a key intermediate in various synthetic pathways, a thorough understanding of its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through knowledge.

Compound Identification and Physicochemical Properties

This compound is a substituted benzylamine derivative.[1][2][3] Its specific structure informs its reactivity and toxicological profile. A clear understanding of its physical properties is the first step in a comprehensive safety assessment.

Property Value Source
CAS Number 226565-61-3[1][3]
Molecular Formula C₈H₁₀ClN[1][3]
Molecular Weight 155.62 g/mol [1][3]
IUPAC Name (3-chloro-2-methylphenyl)methanamine[1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 97 °C at 0.6 mmHg[4]
Density 1.072 g/mL at 25 °C[4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that requires careful handling. The primary hazards are related to its corrosive and irritant nature.[1]

GHS Pictogram Signal Word Hazard Class & Statement
alt text
Warning H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)[1]
H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2)[1]
H335: May cause respiratory irritation. (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation, Category 3)[1]

Precautionary Statements (Selected):

Code Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1][5][6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1][6]
P501 Dispose of contents/container to an approved waste disposal plant.[1][5][6]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound. The causality is clear: the compound is a known skin, eye, and respiratory irritant, therefore direct contact and inhalation must be prevented.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[7][8]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[7][9] Proximity is critical for immediate decontamination in the event of an exposure.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified in Section 2.

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[6][10]Protects against splashes and vapors, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.[11]Prevents skin contact, which can cause irritation and burns.[1][12]
Skin/Body Protection A long-sleeved lab coat and appropriate protective clothing to prevent skin exposure.[7][11]Provides a barrier against accidental spills and contact.
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if a fume hood is not available or if exposure limits may be exceeded.[7][13]Prevents respiratory tract irritation from inhaled vapors.[1]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handle Handling Phase cluster_cleanup Cleanup & Storage Phase A 1. Hazard Assessment: Review SDS for this compound B 2. Engineering Controls Check: Verify fume hood is operational A->B C 3. Don PPE: Wear Goggles, Face Shield, Lab Coat, and Gloves B->C D 4. Chemical Handling: Work within fume hood. Avoid generating mists/vapors C->D E 5. Post-Handling: Securely close container D->E F 6. Decontamination: Wipe down work surfaces E->F G 7. Doff PPE: Remove gloves and wash hands thoroughly F->G H 8. Storage: Store in designated, ventilated area G->H

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. Medical personnel should be shown the Safety Data Sheet (SDS) for the compound.[14]

  • Inhalation: If inhaled, immediately move the person to fresh air.[14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][14]

  • Skin Contact: In case of skin contact, take off all contaminated clothing immediately.[10] Rinse the affected skin area with large amounts of water and soap for at least 15 minutes.[6][10][14] Seek immediate medical attention as it causes skin burns.[12]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6][10][14] Remove contact lenses if present and easy to do. Immediately call an ophthalmologist or a POISON CENTER.[6]

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting due to the risk of perforation.[10][15] Never give anything by mouth to an unconscious person.[6][7][10] Call a physician or POISON CENTER immediately.

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13][14][16] The storage area should be designated for corrosive or toxic materials and be locked up.[5][6]

  • Inert Atmosphere: Some suppliers note that the material is sensitive to carbon dioxide and recommend handling and storing it under an inert gas like nitrogen.[6] This prevents degradation of the amine through reaction with atmospheric CO₂.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][17] Contact with these substances can lead to vigorous, exothermic reactions.

Spill and Emergency Procedures

Accidental Release Measures

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and prevent environmental release.

  • Evacuate: Evacuate non-essential personnel from the danger area.

  • Ventilate: Ensure adequate ventilation.

  • Prevent Contact: Avoid breathing vapors and prevent contact with the substance.[18] Wear the full PPE described in Section 3.2.

  • Containment: Cover drains to prevent the product from entering the sewage system.[6][18]

  • Cleanup: Absorb the spill with an inert, liquid-binding material (e.g., sand, diatomite, acid binders, or universal binders).[6][7][18] Collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[6][13]

  • Decontaminate: Clean the affected area thoroughly once the material has been removed.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) to extinguish a fire.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[5][14][17]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of hazardous combustion products.[6][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Method: Do not dispose of with household garbage or allow it to enter the sewage system.[18] Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[6]

  • Containers: Handle uncleaned, empty containers in the same manner as the product itself.[7] Do not reuse empty containers.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylbenzylamine is a substituted aromatic amine with the chemical formula C₈H₁₀ClN.[][2] As a primary benzylamine derivative, it possesses a unique substitution pattern on the benzene ring that makes it a compound of interest in various fields of chemical research, particularly in the synthesis of novel organic molecules and potential pharmaceutical agents. The strategic placement of a chloro and a methyl group on the aromatic ring can significantly influence the compound's reactivity, bioavailability, and metabolic stability, making a thorough understanding of its physical properties essential for its effective application.

This technical guide provides a comprehensive overview of the core physical properties of this compound, including its molecular characteristics, and available physical and safety data. Recognizing the limited availability of experimentally determined data for this specific isomer, this guide also incorporates high-quality predicted data where necessary, with clear indications of its theoretical nature. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a framework for researchers to validate and expand upon the existing knowledge base.

Molecular and Chemical Identity

  • Chemical Name: (3-chloro-2-methylphenyl)methanamine[][3]

  • CAS Number: 226565-61-3[][2][3]

  • Molecular Formula: C₈H₁₀ClN[][2]

  • Molecular Weight: 155.62 g/mol [2][3]

  • InChI Key: LESUPVCBJDWKJH-UHFFFAOYSA-N[]

Summary of Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that some of these values are sourced from chemical suppliers and may not have been subjected to peer-reviewed verification.

PropertyValueSource
Molecular Weight 155.62 g/mol PubChem[3], Santa Cruz Biotechnology[2]
Boiling Point 138 °Cabcr Gute Chemie
Density 1.140 g/mLabcr Gute Chemie, BOC Sciences[]
Melting Point Not available
Solubility Not available
XLogP3-AA (Predicted) 1.8PubChem[3]
Hydrogen Bond Donor Count (Predicted) 1PubChem[3]
Hydrogen Bond Acceptor Count (Predicted) 1PubChem[3]
Rotatable Bond Count (Predicted) 2PubChem[3]
Topological Polar Surface Area (Predicted) 26 ŲPubChem[3]

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectroscopic data for this compound, the following are predicted values and general characteristics expected for a molecule with this structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm. The benzylic CH₂ protons would be expected around 3.8-4.0 ppm, and the methyl protons as a singlet around 2.3-2.5 ppm. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of 120-140 ppm, with the carbon attached to the chlorine atom being significantly influenced. The benzylic carbon would be expected around 45 ppm, and the methyl carbon around 15-20 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 155 and an M+2 peak at m/z = 157 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the amino group and benzylic cleavage.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical and spectroscopic properties of a novel compound such as this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed as the point where a rapid stream of bubbles from an inverted capillary tube ceases and the liquid is drawn into the capillary.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer (0-200 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • Place a small amount (0.5-1 mL) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it, open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and test tube assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample. Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary Tube A->B place in C Thermometer B->C attach to D Thiele Tube with Oil C->D insert into E Heat Thiele Tube F Observe Continuous Bubbles E->F until G Cool Slowly F->G then H Record Temperature (Liquid enters capillary) G->H at the moment

Caption: Workflow for micro boiling point determination.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Procedure for ¹H and ¹³C NMR:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring appropriate parameters for pulse width, acquisition time, and relaxation delay.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small drop of liquid this compound or a small amount of the solid onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

3. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. This allows for the determination of the molecular weight and can provide information about the structure through fragmentation patterns.

Procedure (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio.

  • A detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Functional Group Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data

Caption: General workflow for spectroscopic analysis.

Safety and Handling

This compound is classified with the following GHS hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative that this compound is handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, follow standard first-aid procedures and seek medical attention if irritation persists.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While there is a clear need for more comprehensive, experimentally validated data, this document provides a solid foundation for researchers working with this compound. The provided protocols offer standardized methods for determining its key physical and spectroscopic characteristics, which will be crucial for ensuring the accuracy and reproducibility of future research. As this compound and its derivatives continue to be explored for their potential applications, a thorough understanding of these fundamental properties will remain an indispensable asset to the scientific community.

References

3-Chloro-2-methylbenzylamine Material Safety Data Sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the material safety data for 3-Chloro-2-methylbenzylamine (CAS No. 226565-61-3), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple recitation of safety data, this document elucidates the causal factors behind experimental choices and outlines self-validating safety protocols to ensure both personal safety and experimental integrity.

Compound Profile and Inherent Risks

This compound is a substituted benzylamine derivative with the molecular formula C₈H₁₀ClN.[1][2] Its specific structure, featuring a chlorinated and methylated phenyl ring attached to a methylamine group, is key to its reactivity and, consequently, its hazard profile. The presence of the amine group imparts basicity, while the chlorinated aromatic ring can influence its metabolic profile and environmental persistence. Understanding these structural alerts is the first step in a proactive safety assessment.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for safe handling and for anticipating its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 155.62 g/mol [1][2]
Molecular Formula C₈H₁₀ClN[1][2]
CAS Number 226565-61-3[1]

Further data on properties such as boiling point, melting point, and solubility are not consistently reported across sources and should be determined on a lot-specific basis from the supplier's certificate of analysis.

Hazard Identification and Risk Mitigation

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the primary hazards associated with this compound.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This data is based on notifications to the ECHA C&L Inventory.[1]

The primary hazards of this compound are irritant in nature, affecting the skin, eyes, and respiratory system.[1] The causality behind this is likely due to the amine functional group, which can be corrosive to tissues, and the overall chemical reactivity of the molecule.

Risk Assessment Workflow

A systematic risk assessment is not merely a bureaucratic hurdle; it is a dynamic, intellectual process that ensures safety. The following workflow should be adapted for any new experimental protocol involving this compound.

RiskAssessment cluster_Plan Planning & Assessment cluster_Control Control Measures cluster_Action Action & Review Start Identify Use of This compound HazardID Hazard Identification (Skin, Eye, Respiratory Irritant) Start->HazardID Consult SDS ExposureAssess Exposure Assessment (Quantity, Duration, Frequency) HazardID->ExposureAssess Analyze Protocol Hierarchy Hierarchy of Controls (Elimination, Substitution, Engineering, Admin, PPE) ExposureAssess->Hierarchy Determine Risk EngControls Engineering Controls (Fume Hood) Hierarchy->EngControls Implement PPE_Select PPE Selection (Gloves, Goggles, Lab Coat) EngControls->PPE_Select Procedure Develop Safe Work Procedure PPE_Select->Procedure Training Training of Personnel Procedure->Training Review Review & Update Protocol Training->Review Periodically & After Incidents

Caption: A logical workflow for conducting a risk assessment when handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is non-negotiable. The following guidelines are based on established best practices and the specific hazard profile of this compound.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

PPESelection cluster_Hazards Identified Hazards cluster_PPE Required PPE SkinIrritant Skin Irritation (H315) Gloves Chemical Resistant Gloves (e.g., Nitrile) SkinIrritant->Gloves Prevents Direct Contact LabCoat Standard Laboratory Coat SkinIrritant->LabCoat Protects Skin/Clothing EyeIrritant Serious Eye Irritation (H319) Goggles Tightly Fitting Safety Goggles and/or Face Shield EyeIrritant->Goggles Prevents Splashes RespIrritant Respiratory Irritation (H335) FumeHood Work in a Certified Chemical Fume Hood RespIrritant->FumeHood Controls Inhalation Exposure

Caption: Decision-making process for selecting appropriate PPE based on the hazards of this compound.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Attire: Don a standard laboratory coat, ensuring it is fully buttoned. Wear tightly fitting safety goggles.[3] A face shield should be used when there is a significant risk of splashing.[3]

  • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility data for the specific glove type and thickness. Gloves must be inspected for any signs of degradation or puncture before use.[3]

  • Weighing and Transfer: All weighing and transfers of the solid or solutions of this compound must be conducted within a chemical fume hood to mitigate inhalation risks.

  • Post-Handling: After handling, remove gloves using the proper technique to avoid skin contact with the outer surface.[3] Wash hands thoroughly with soap and water.[3] Contaminated clothing should be removed immediately and laundered before reuse.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The storage area should be designated for corrosive and irritant materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[4]

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

It is imperative to show the Safety Data Sheet to the attending medical professional.[5]

Accidental Release Measures
  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains.[5]

  • Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Personal protective equipment as outlined in section 3.1 must be worn during clean-up.

  • Waste Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.

Toxicological Information

While detailed toxicological studies on this compound are not extensively published in the provided search results, the GHS classifications indicate its primary toxicological effects are irritation to the skin, eyes, and respiratory system upon acute exposure.[1] The long-term toxicological properties have not been fully investigated. Therefore, it is prudent to handle this compound with the assumption that it may have other unknown harmful effects and to minimize exposure at all times.

References

Reactivity profile of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aralkylamine that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern on the aromatic ring, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, imparts a nuanced reactivity profile that is of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the interplay between its aminomethyl group and the substituted aromatic core. We will explore its fundamental physicochemical properties, core reactivity including nucleophilic reactions at the nitrogen center and electrophilic aromatic substitution, detailed experimental protocols for key transformations, and its applications as a synthetic intermediate. This document is intended to be a practical resource for scientists leveraging this compound in their research and development endeavors.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical properties is fundamental to its application in experimental design, ensuring appropriate handling, purification, and reaction setup. This compound is a primary amine characterized by the molecular formula C₈H₁₀ClN.[1][2]

PropertyValueSource
IUPAC Name (3-chloro-2-methylphenyl)methanamine[1]
CAS Number 226565-61-3[1]
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 97 °C at 0.6 mmHg[4]
Density 1.072 g/mL at 25 °C[4]

Core Reactivity Profile: A Dichotomy of Function

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the substituted aromatic ring. The interplay between these groups, influenced by the electronic effects of the chloro and methyl substituents, dictates the molecule's behavior in chemical transformations.

Reactions at the Nucleophilic Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a moderate base, similar to other benzylamines.[5][6] This reactivity is central to its utility as a building block for constructing more complex molecular architectures.

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, is one of its most important transformations, yielding N-benzylamides.[7] This amide bond formation is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Insight: The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (e.g., chloride) and deprotonation, typically facilitated by a non-nucleophilic base like triethylamine or DIPEA, yields the stable amide product.[9]

Exemplary Protocol: N-Benzoylation of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield N-(3-chloro-2-methylbenzyl)benzamide.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Amine, Solvent (DCM), & Base (TEA) cool 2. Cool to 0 °C reagents->cool acyl_add 3. Add Acyl Chloride (dropwise) cool->acyl_add stir 4. Stir at RT (Monitor by TLC) acyl_add->stir quench 5. Quench & Wash stir->quench purify 6. Dry & Purify quench->purify product product purify->product Final Product: N-Acyl-benzylamine

General workflow for the N-acylation of this compound.

The primary amine can be alkylated using alkyl halides to form secondary and tertiary amines. Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[10] To achieve selective mono-alkylation, strategies such as using a large excess of the amine or employing protecting group methodologies are often necessary. A notable method for selective mono-N-alkylation of some amino alcohols involves chelation with 9-borabicyclononane (9-BBN), which could potentially be adapted.[10]

Reactions on the Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of the three substituents.

  • -CH₃ (Methyl): An activating group (electron-donating by hyperconjugation) and ortho, para-director.

  • -Cl (Chloro): A deactivating group (electron-withdrawing by induction) but an ortho, para-director (due to resonance).

  • -CH₂NH₂ (Aminomethyl): This group's effect is pH-dependent. In neutral or basic conditions, it is weakly activating and an ortho, para-director. Under the strongly acidic conditions often used for EAS (e.g., nitration), the amine is protonated to -CH₂NH₃⁺ . This ammonium group is strongly deactivating and a meta-director relative to its own position.

Directive Influence Synthesis: The outcome of an EAS reaction is a regiochemical puzzle. The powerful deactivating effect of the protonated aminomethyl group (-CH₂NH₃⁺) under acidic conditions will significantly reduce the ring's reactivity. Substitution will be directed by the remaining methyl and chloro groups to the positions ortho and para to them, while avoiding the positions meta to the -CH₂NH₃⁺ group. The most likely positions for substitution are C4 and C6, with C4 being sterically more accessible.

Regiochemical analysis for electrophilic aromatic substitution under acidic conditions.
Diazotization Reactions: A Note of Caution

It is critical to distinguish this compound from its aniline analogue. As an aralkylamine, the -CH₂NH₂ group does not form a stable diazonium salt suitable for Sandmeyer-type reactions upon treatment with nitrous acid.[11] The resulting primary carbocation formed after the loss of N₂ would be highly unstable.

However, the corresponding aniline, 3-chloro-2-methylaniline , is a common precursor and can be readily diazotized.[12][13] This diazonium salt can then undergo a wide range of transformations (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to install various functional groups at the C1 position, providing an alternative synthetic route to a diverse library of 3-chloro-2-methylphenyl derivatives.

Synthesis

This compound is typically synthesized from commercially available precursors. A common and efficient route involves the reduction of 3-chloro-2-methylbenzonitrile. The nitrile itself can be prepared from 3-chloro-2-methylaniline via a Sandmeyer reaction. An alternative pathway involves the reduction of 6-chloro-2-nitrotoluene to 3-chloro-2-methylaniline, followed by conversion to the final product.[14][15]

Synthesis_Scheme start 3-Chloro-2-methylaniline step1_reagents 1. NaNO₂, HCl 2. CuCN, KCN start->step1_reagents nitrile 3-Chloro-2- methylbenzonitrile step1_reagents->nitrile step2_reagents Reduction (e.g., LiAlH₄ or H₂/Catalyst) nitrile->step2_reagents product 3-Chloro-2- methylbenzylamine step2_reagents->product

A common synthetic route to this compound.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry. Substituted benzylamines are key components in the development of various therapeutic agents. For instance, derivatives of this class have been investigated as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for hormone-dependent cancers.[16] Its ability to readily undergo N-acylation and N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) by attaching diverse functional groups and pharmacophores to the nitrogen atom.[16]

Beyond pharmaceuticals, it serves as an intermediate in the synthesis of agrochemicals and other specialty organic compounds where precise substitution patterns are required for biological activity or material properties.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

  • GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[17] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Keep away from incompatible materials such as strong oxidizing agents and acids.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound presents a reactivity profile that is both robust and versatile, making it a highly valuable tool for the synthetic chemist. Its primary amine provides a reliable handle for nucleophilic reactions, particularly amide bond formation, while the electronically distinct substituents on the aromatic ring offer opportunities for regioselective functionalization. By understanding the principles outlined in this guide, researchers can effectively and safely harness the synthetic potential of this compound to construct novel molecules for a wide range of scientific applications.

References

Methodological & Application

Synthesis of 3-Chloro-2-methylbenzylamine from 3-chloro-2-methylaniline: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically detailed guide for the synthesis of 3-Chloro-2-methylbenzylamine, a valuable building block in pharmaceutical and materials science research. The described synthetic route transforms the readily available starting material, 3-chloro-2-methylaniline, into the target primary amine via a robust, two-step sequence involving a Sandmeyer reaction followed by nitrile reduction.

This guide is structured to provide not only a step-by-step protocol but also critical insights into the underlying chemical principles, safety considerations, and analytical validation necessary for successful execution.

Synthetic Strategy Overview

The conversion of an aryl amine to a benzylamine requires the addition of a one-carbon unit and subsequent functional group manipulation. The chosen strategy leverages two classic, high-yielding reactions in organic synthesis:

  • Diazotization & Sandmeyer Cyanation: The primary amino group of 3-chloro-2-methylaniline is first converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to a copper(I) cyanide-mediated Sandmeyer reaction. This reaction efficiently displaces the diazonium group with a nitrile (cyano) group, forming the key intermediate, 3-chloro-2-methylbenzonitrile.[1][2][3][4] The diazonium group serves as an excellent leaving group (N₂ gas), facilitating this transformation.[5]

  • Nitrile Reduction: The cyano group of the benzonitrile intermediate is then reduced to a primary amino group (-CH₂NH₂) using a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄).[6][7] This step completes the synthesis, yielding the target this compound.

The overall transformation is depicted below:

Synthetic Workflow Diagram

G cluster_1 Step 2: Nitrile Reduction A 3-Chloro-2-methylaniline (Starting Material) B Diazonium Salt Intermediate (in situ) A->B  1. HCl, H₂O  2. NaNO₂, 0-5 °C C 3-Chloro-2-methylbenzonitrile (Isolated Intermediate) B->C  CuCN, KCN D This compound (Final Product) C->D  1. LiAlH₄, THF  2. H₂O Workup

Caption: Overall two-step synthesis pathway.

Mechanistic Insights & Causality

Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling transformations that are often difficult to achieve via direct substitution.[2][8]

  • Diazotization: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][9] The primary amine of 3-chloro-2-methylaniline acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid. A series of proton transfers and dehydration steps follow, ultimately forming the aryl diazonium salt.[5] This entire process is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose prematurely.[9][10]

  • Sandmeyer Cyanation: The core of the Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1][2][11] The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2][11] This generates an aryl radical and dinitrogen gas, along with copper(II). The aryl radical then reacts with the copper(II) species, which transfers the cyanide ligand to the ring, reforming the copper(I) catalyst and yielding the aryl nitrile.[2][11]

LiAlH₄ Reduction of Nitriles

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[7]

  • Mechanism: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[6][12][13]

    • The first hydride attacks the electrophilic carbon of the nitrile's C≡N triple bond, forming an imine anion intermediate.[13]

    • A second hydride adds to the imine carbon, resulting in a dianion species.[13]

    • A final aqueous workup quenches the reaction, protonating the nitrogen to yield the primary amine.[6][14]

The use of a powerful agent like LiAlH₄ is necessary because the carbon atom of the nitrile group is less electrophilic than that of, for example, a ketone or aldehyde. Milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce nitriles.[14]

Detailed Experimental Protocols

Critical Safety Note: These procedures involve highly toxic, corrosive, and pyrophoric reagents. All steps must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, a face shield, and chemically resistant gloves.[15][16][17][18] An appropriate Class D fire extinguisher (for metal fires) and dry sand must be readily available, especially for Step 2.[15][19]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )Notes
3-Chloro-2-methylaniline87-60-5C₇H₈ClN141.60Starting material.[20][21]
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive.
Sodium Nitrite7632-00-0NaNO₂69.00Toxic, Oxidizer.
Copper(I) Cyanide544-92-3CuCN89.56Highly Toxic.
Potassium Cyanide151-50-8KCN65.12Highly Toxic.
Lithium Aluminum Hydride16853-85-3LiAlH₄37.95Pyrophoric, reacts violently with water.[15][19]
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Flammable.
Diethyl Ether60-29-7C₄H₁₀O74.12Flammable.
Sodium Hydroxide1310-73-2NaOH40.00Corrosive.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Protocol 1: Synthesis of 3-Chloro-2-methylbenzonitrile

WARNING: This procedure involves sodium nitrite and copper(I) cyanide. Cyanide compounds are extremely toxic. Perform all operations in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.[22] Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Preparation of Diazonium Salt:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-2-methylaniline (14.16 g, 0.10 mol).

    • Add concentrated hydrochloric acid (25 mL) and water (50 mL). Stir the mixture until the aniline salt dissolves completely.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.[9][10]

    • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline salt solution via the dropping funnel over 30 minutes. Crucially, ensure the internal temperature does not exceed 5 °C to prevent decomposition of the diazonium salt.[10]

    • After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C. The solution is now ready for the next step.

  • Sandmeyer Reaction:

    • In a separate 1 L flask, prepare a solution of copper(I) cyanide (11.6 g, 0.13 mol) and potassium cyanide (15.0 g, 0.23 mol) in 100 mL of water. Gently warm the mixture to ~60 °C to facilitate dissolution, then cool to room temperature.

    • Carefully and slowly add the cold diazonium salt solution prepared in step 1 to the copper cyanide solution with vigorous stirring.

    • Effervescence (evolution of N₂ gas) will be observed. The rate of addition should be controlled to manage the frothing.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently heat on a water bath at 50-60 °C for another hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 10% aqueous NaOH (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 3-chloro-2-methylbenzonitrile as a solid.[23]

Protocol 2: Synthesis of this compound

WARNING: Lithium aluminum hydride (LiAlH₄) reacts violently with water and alcohols, releasing flammable hydrogen gas.[24] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[15][19]

  • Reaction Setup:

    • Set up a 500 mL three-necked, oven-dried flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel.

    • Under a positive pressure of nitrogen, suspend LiAlH₄ (5.7 g, 0.15 mol) in 150 mL of anhydrous THF.

    • Cool the suspension in an ice bath to 0 °C.

  • Reduction:

    • Dissolve the 3-chloro-2-methylbenzonitrile (15.16 g, 0.10 mol) obtained from Protocol 1 in 50 mL of anhydrous THF.

    • Add this solution dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup (Fieser Method):

    • EXTREME CAUTION: The workup is highly exothermic and generates hydrogen gas.[24] It must be performed slowly and behind a blast shield.

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and sequentially add the following reagents dropwise:

      • 5.7 mL of water

      • 5.7 mL of 15% aqueous NaOH

      • 17.1 mL of water

    • A granular white precipitate (aluminum salts) should form, making the mixture easier to filter.

    • Stir the mixture vigorously for 30 minutes at room temperature.

  • Purification:

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure.

    • The resulting crude oil is the target amine. It can be purified by vacuum distillation to yield pure this compound.[25][26]

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

CompoundAppearanceExpected ¹H NMR (CDCl₃)Expected IR (cm⁻¹)
3-Chloro-2-methylbenzonitrile Light yellow to yellow solidδ ~7.5 (m, 2H, Ar-H), ~7.2 (m, 1H, Ar-H), ~2.5 (s, 3H, CH₃)~2225 (C≡N stretch), ~1580, 1470 (C=C stretch)
This compound Colorless to pale yellow liquidδ ~7.1-7.3 (m, 3H, Ar-H), ~3.9 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~1.6 (br s, 2H, NH₂)~3370, 3290 (N-H stretch), ~1600 (N-H bend)

Troubleshooting and Field Insights

  • Low Yield in Step 1: Often caused by the decomposition of the diazonium salt. Ensure the temperature is strictly maintained below 5 °C during diazotization and that the sodium nitrite solution is added slowly.

  • Formation of Tar/Byproducts in Step 1: Side reactions, such as phenol formation, can occur if the diazonium salt is not used promptly or if the temperature rises. Using the diazonium solution immediately after preparation is critical.

  • Incomplete Reduction in Step 2: If starting material remains, the LiAlH₄ may have been degraded by moisture, or the reaction time may be insufficient. Ensure all reagents and solvents are anhydrous and consider extending the reflux time.

  • Difficult Workup in Step 2: If the aluminum salts form a gelatinous precipitate instead of a granular solid, it can be very difficult to filter. Adhering strictly to the volumetric ratios of the Fieser workup (1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄) is key to obtaining a filterable solid.

References

Reductive amination of 3-chloro-2-methylbenzaldehyde protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Reductive Amination of 3-chloro-2-methylbenzaldehyde using Sodium Triacetoxyborohydride

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylmethylamines

N-substituted benzylamines are privileged scaffolds in modern medicinal chemistry and materials science. Specifically, derivatives of 3-chloro-2-methylbenzaldehyde serve as crucial intermediates in the synthesis of pharmaceuticals, including kinase inhibitors and receptor modulators, where the specific substitution pattern on the aromatic ring is key for target binding and selectivity. Reductive amination stands as one of the most robust and widely utilized methods for forging C-N bonds, prized for its operational simplicity, high functional group tolerance, and avoidance of the over-alkylation often seen with direct alkylation methods.[1][2]

This document provides an in-depth guide to the direct, one-pot reductive amination of 3-chloro-2-methylbenzaldehyde with a primary or secondary amine. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that has become the gold standard for this transformation.[3][4] The causality behind reagent selection, reaction conditions, and purification strategies will be thoroughly explained to empower researchers to adapt and troubleshoot the protocol effectively.

Mechanism & Rationale for Reagent Selection

The reductive amination process is a sequential reaction that occurs in a single pot. It begins with the condensation of the aldehyde and the amine to form an imine, which is then reduced in situ to the target amine.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 3-chloro-2-methylbenzaldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine. In the presence of a weak acid, such as acetic acid, the imine is protonated to form a highly electrophilic iminium ion. This protonation is crucial as it significantly activates the C=N bond for reduction.[5][6]

  • The Choice of Reducing Agent - Selectivity is Key: The success of a one-pot reductive amination hinges on a reducing agent that can selectively reduce the iminium ion in the presence of the starting aldehyde.

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can readily reduce both the starting aldehyde and the intermediate iminium ion, leading to the formation of 3-chloro-2-methylbenzyl alcohol as a significant byproduct.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder and more sterically hindered hydride donor.[4] The electron-withdrawing acetoxy groups attenuate the reactivity of the B-H bond, making it slow to react with aldehydes but highly reactive towards the more electrophilic iminium ion.[4][5] This superb selectivity makes it the ideal choice for this one-pot procedure, ensuring high yields of the desired amine product.[3][7]

  • The Role of Acetic Acid: While STAB reactions can proceed without a catalyst for aldehydes, the addition of a catalytic amount of acetic acid serves two important functions. First, it catalyzes the formation of the imine by facilitating the dehydration of the hemiaminal intermediate.[8] Second, it ensures the formation of the highly reactive iminium ion, which accelerates the rate of reduction.[5][8]

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol describes a general procedure for the reductive amination of 3-chloro-2-methylbenzaldehyde with a generic primary amine (e.g., benzylamine) on a 1 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Molar Eq.Amount (1 mmol scale)Notes
3-chloro-2-methylbenzaldehyde154.591.0155 mgStarting material. Ensure purity.
Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)Can be any primary or secondary amine.[9]
Sodium Triacetoxyborohydride (STAB)211.941.2254 mgMildly hygroscopic. Weigh quickly.
Dichloromethane (DCM)--5 mLAnhydrous/dry solvent is preferred. 1,2-Dichloroethane (DCE) is also suitable.[3]
Glacial Acetic Acid (AcOH)60.050.1 - 1.01-10 dropsOptional but recommended catalyst.[8]
Saturated NaHCO₃ solution--~20 mLFor aqueous work-up.
Brine--~20 mLFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄---For drying organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylbenzaldehyde (155 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (5 mL). Add the amine (1.1 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde and the appearance of a new, less polar imine spot.[10]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (254 mg, 1.2 mmol) portion-wise over 5 minutes. Causality Note: Adding STAB in portions helps to control any mild exotherm and ensures a smooth reaction.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The reaction is typically complete within this timeframe. Monitor the reaction by TLC until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~10-15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases. Safety Note: Quenching hydride reagents with aqueous solutions will evolve hydrogen gas.

  • Aqueous Work-up & Extraction: Transfer the mixture to a separatory funnel. a. Separate the organic layer. b. Extract the aqueous layer with dichloromethane (2 x 15 mL). c. Combine all organic layers. d. Wash the combined organic layer with brine (~20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amine is often of high purity. If further purification is required, two common methods are:

    • Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Extract with 1M HCl. The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Basify the aqueous layer with 1M NaOH and re-extract the pure amine back into an organic solvent.[11][12]

    • Column Chromatography: Purify on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Visualization

Caption: Figure 2: Experimental Workflow

Trustworthiness: Self-Validation and Troubleshooting

Observation / ProblemProbable CauseRecommended Solution
Incomplete reaction (starting aldehyde remains)Insufficient reaction time or deactivated reducing agent.Allow the reaction to stir longer. If no change, add another portion of STAB. Ensure the STAB used was stored in a desiccator.
Imine intermediate persists after 12hThe imine may be sterically hindered or electronically deactivated. The reducing agent may have decomposed.A slight warming of the reaction mixture to 30-40°C may be beneficial. Alternatively, a more powerful reducing agent like NaBH₄ could be used in a two-step procedure (form imine, evaporate solvent, redissolve in MeOH, then add NaBH₄), but this risks reducing the starting material if any remains.[3]
Significant alcohol byproduct observedThe reducing agent used was not selective (e.g., NaBH₄ in a one-pot setup) or the STAB contained NaBH₄ as an impurity.Strictly use a high-purity, selective reagent like STAB for one-pot reactions.[4] If using NaBH₄, employ a two-step protocol.
Difficulty separating product during work-up (emulsion)Presence of fine particulates or similar densities of aqueous and organic layers.Add more brine to the separatory funnel to increase the density of the aqueous phase. Gentle centrifugation of the mixture can also help break the emulsion.

References

Application Notes and Protocols: The Utility of 3-Chloro-2-methylbenzylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The discovery of new molecular scaffolds is paramount to overcoming challenges such as pesticide resistance and evolving regulatory landscapes. While the substituted aniline, 3-chloro-2-methylaniline, is a well-established and critical intermediate in the synthesis of quinoline-based herbicides, its benzylamine analogue, 3-Chloro-2-methylbenzylamine , represents a largely untapped potential for the development of new active ingredients.

Benzylamine derivatives are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, particularly fungicides.[1][2] The unique steric and electronic properties conferred by the chloro and methyl substituents on the aromatic ring of this compound make it an intriguing starting material for creating diverse chemical libraries. This guide provides detailed protocols for the synthesis of this compound and explores its potential derivatization into novel compounds with prospective applications in fungicide, herbicide, and insecticide discovery.

Synthesis of the Core Intermediate: this compound

The most efficient and selective method for preparing primary benzylamines, while avoiding common side reactions like over-alkylation, is the reductive amination of the corresponding aldehyde.[3][4][5] This two-step, one-pot process involves the formation of an imine from 3-chloro-2-methylbenzaldehyde and ammonia, followed by in-situ reduction to the desired primary amine.

Protocol 1: Synthesis via Reductive Amination

This protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent, which is highly effective for reductive aminations and tolerant of a wide range of functional groups.[4]

Materials:

  • 3-Chloro-2-methylbenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon gas inlet

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-chloro-2-methylbenzaldehyde (1 equivalent).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of aldehyde).

  • Add ammonium acetate (10 equivalents) to the solution and stir the resulting suspension at room temperature for 30 minutes. The use of a large excess of the ammonia source is crucial to favor the formation of the primary amine.[4][6]

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • For purification, the crude amine can be purified by silica gel column chromatography or converted to its hydrochloride salt for easier handling and storage by dissolving the oil in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Expected Yield: 80-95%

Safety Note: this compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Proposed Applications in Agrochemical Discovery: Derivatization Pathways

The primary amine functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Below are protocols for key derivatization reactions that can be employed to generate novel compound libraries for agrochemical screening.

N-Acylation for Synthesis of Novel Amides

Amide linkages are a cornerstone of many successful agrochemicals, including fungicides and insecticides. Acylation of this compound can be readily achieved using acid chlorides or activated carboxylic acids.

Procedure:

  • Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Reactant ClassExample ReagentTarget Agrochemical Class (Potential)
Aryl Acid Chlorides4-Chlorobenzoyl chlorideFungicides, Insecticides
Heterocyclic Acid ChloridesThiophene-2-carbonyl chlorideFungicides
Aliphatic Acid ChloridesCyclopropanecarbonyl chlorideFungicides, Herbicides
N-Alkylation for Synthesis of Secondary and Tertiary Amines

Modulating the steric and electronic properties of the amine through alkylation can significantly impact biological activity. Reductive amination offers a controlled method for N-alkylation, avoiding the over-alkylation issues common with alkyl halides.[3][9]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or DCE.

  • Add acetic acid (1-2 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a selective reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), portion-wise.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 6-9) to isolate the secondary amine.

ReactantTarget Agrochemical Class (Potential)
FormaldehydeFungicides (by analogy to benzylamine fungicides)
Substituted BenzaldehydesFungicides, Herbicides
Aliphatic KetonesHerbicides
Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are present in numerous herbicides and insecticides, acting as potent enzyme inhibitors. These derivatives can be synthesized from this compound by reaction with isocyanates or isothiocyanates.

Procedure:

  • Dissolve this compound (1 equivalent) in an aprotic solvent like THF or DCM.

  • Add the desired isocyanate (1 equivalent) dropwise at room temperature. The reaction is often exothermic.

  • Stir the mixture for 1-4 hours at room temperature.

  • The product urea often precipitates from the reaction mixture and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

ReactantTarget Agrochemical Class (Potential)
Phenyl isocyanateHerbicides, Plant Growth Regulators
4-Chlorophenyl isocyanateHerbicides
Methyl isothiocyanateFungicides, Nematicides

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthesis of the core intermediate and the proposed derivatization pathways.

Synthesis_of_3_Chloro_2_methylbenzylamine cluster_0 Reductive Amination Aldehyde 3-Chloro-2-methylbenzaldehyde Amine This compound Aldehyde->Amine Reagents 1. NH₄OAc 2. NaBH(OAc)₃

Figure 1: Synthesis of the core intermediate.

Derivatization_Pathways cluster_1 N-Acylation cluster_2 N-Alkylation cluster_3 Urea/Thiourea Formation Start This compound Amide N-(3-Chloro-2-methylbenzyl)amide Start->Amide Protocol 2 Sec_Amine Secondary Amine Start->Sec_Amine Protocol 3 Urea Substituted Urea/ Thiourea Start->Urea Protocol 4 Reagent1 R-COCl, Base Reagent2 R-CHO, [H] Reagent3 R-N=C=O

Figure 2: Potential derivatization workflows.

Conclusion and Future Outlook

While this compound does not currently feature as a widely-used intermediate in commercial agrochemical synthesis, its structural similarity to established precursors and the versatile reactivity of the benzylamine moiety position it as a valuable building block for discovery research. The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of this compound. By exploring the chemical space accessible from this intermediate, researchers can generate novel libraries of amides, secondary/tertiary amines, and ureas. Systematic screening of these compounds may lead to the identification of new lead structures with potent herbicidal, fungicidal, or insecticidal properties, thereby contributing to the next generation of crop protection solutions.

References

Utilizing 3-Chloro-2-methylaniline as an Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the synthesis of azo dyes using 3-chloro-2-methylaniline as the primary aromatic amine intermediate. It covers the fundamental principles of diazotization and azo coupling reactions, detailed step-by-step laboratory protocols, critical safety considerations, and methods for product characterization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry and drug development.

Note on Starting Material: The synthesis of azo dyes via the described pathway fundamentally requires a primary aromatic amine (an -NH2 group directly attached to an aromatic ring) to form a stable diazonium salt. The compound 3-chloro-2-methylbenzylamine possesses an aminomethyl group (-CH2NH2), which does not form a stable diazonium salt suitable for azo coupling under standard conditions. Therefore, this guide proceeds with the scientifically analogous and highly probable intended precursor, 3-chloro-2-methylaniline , which is an appropriate substrate for this synthesis.

Introduction to Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to printing and biomedical research.[1] Their defining feature is the azo group (-N=N-), a chromophore that links two aromatic rings.[1] The extended π-conjugated system created by this linkage is responsible for the absorption of light in the visible spectrum, giving these compounds their characteristic intense colors.[2]

The synthesis of azo dyes is a classic and elegant process in organic chemistry, typically achieved through a two-step reaction sequence:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][3][4]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form the final azo dye.[1]

The specific substituents on both the diazonium salt and the coupling component modulate the electronic structure of the final molecule, allowing for the fine-tuning of its color, solubility, and fastness properties.[5] This guide details the use of 3-chloro-2-methylaniline as the starting amine to create bespoke azo dyes.

Workflow Overview: From Amine to Dye

The overall process is a sequential, one-pot synthesis where the intermediate diazonium salt is generated and immediately used in the subsequent coupling step without isolation.

Azo_Dye_Synthesis_Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A 3-Chloro-2-methylaniline (Starting Amine) B Dissolve in HCl(aq) A->B C Cool to 0-5 °C B->C D Add NaNO2(aq) dropwise C->D E Formation of 3-Chloro-2-methylbenzenediazonium Chloride D->E H Add Diazonium Salt Solution Slowly E->H Immediate Use F Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH(aq)) G Cool to 0-5 °C F->G G->H I Azo Dye Precipitation H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry the Product K->L M Characterization (UV-Vis, IR, NMR) L->M

Caption: General workflow for azo dye synthesis.

Part 1: Diazotization of 3-Chloro-2-methylaniline

Principle of Diazotization

Diazotization is the reaction between a primary aromatic amine and nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺X⁻). The reaction must be conducted in a cold, acidic solution.[3] Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[6]

The mechanism proceeds as follows:

  • Protonation of nitrous acid by the strong acid generates the nitrosonium ion (NO⁺), a potent electrophile.[4][6]

  • The lone pair of electrons on the amine's nitrogen atom attacks the nitrosonium ion.

  • A series of proton transfers and the elimination of a water molecule lead to the formation of the stable, resonance-delocalized diazonium ion.[4]

Critical Causality: The reaction is performed at 0-5 °C because diazonium salts are thermally unstable. At higher temperatures, the diazonium group can readily decompose, evolving nitrogen gas and leading to undesired side products, primarily phenols.[7][8]

Diazotization_Mechanism Start Ar-NH2 + NaNO2 + 2HCl Step1 NaNO2 + HCl → HONO + NaCl Start->Step1 Step2 HONO + H+ ⇌ H2O+-NO Step1->Step2 Step3 H2O+-NO → H2O + NO+ (Nitrosonium ion) Step2->Step3 Step4 Ar-NH2 + NO+ → Ar-NH2+-NO Step3->Step4 Step5 Ar-NH2+-NO - H+ → Ar-NH-NO (N-nitrosamine) Step4->Step5 Step6 Ar-NH-NO + H+ ⇌ Ar-N=N-OH Step5->Step6 Step7 Ar-N=N-OH + H+ ⇌ Ar-N=N-OH2+ Step6->Step7 Step8 Ar-N=N-OH2+ → Ar-N≡N+ + H2O (Diazonium ion) Step7->Step8

Caption: Mechanism of the diazotization reaction.

Protocol for Diazotization

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Materials:

  • 3-Chloro-2-methylaniline (1.41 g, 10 mmol)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • 100 mL Beaker

  • 25 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders and pipettes

Procedure:

  • In the 100 mL beaker, combine 1.41 g (10 mmol) of 3-chloro-2-methylaniline with 15 mL of deionized water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. The amine will dissolve to form its hydrochloride salt.

  • Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this temperature throughout the next step.

  • In the separate 25 mL flask, prepare a solution of sodium nitrite by dissolving 0.73 g (10.5 mmol, 1.05 eq) of NaNO₂ in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.[9]

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. The resulting clear, pale yellow solution is the 3-chloro-2-methylbenzenediazonium chloride intermediate. Do not isolate this product. Use it immediately in the coupling reaction.

Safety Precautions for Diazotization
  • Corrosive and Toxic Reagents: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Both concentrated HCl and aromatic amines are toxic and corrosive.[10] Handle these chemicals in a well-ventilated fume hood.

  • Diazonium Salt Instability: Diazonium salts are explosive when isolated in a dry, solid state.[1][11] Never attempt to isolate the diazonium salt. Always keep it in a cold aqueous solution and use it promptly.[12]

  • Temperature Control: The diazotization reaction is exothermic. Slow, dropwise addition of the nitrite solution and an efficient ice bath are critical to prevent a runaway reaction and decomposition.[13]

Part 2: Azo Coupling Reactions

Principle of Azo Coupling

Azo coupling is an electrophilic aromatic substitution where the diazonium ion (Ar-N₂⁺) acts as the electrophile.[1] It reacts with an electron-rich aromatic ring, the coupling component.

  • Phenolic Coupling: For coupling with phenols (e.g., 2-naphthol), the reaction is carried out in a slightly alkaline medium (pH 8-10). The basic conditions deprotonate the phenol to form the highly activating phenoxide ion, which is a much stronger nucleophile.[7][8][9]

  • Amine Coupling: For coupling with aromatic amines (e.g., N,N-dimethylaniline), the reaction is performed in a slightly acidic medium (pH 4-5). This prevents the diazonium ion from coupling with the amine's nitrogen atom and ensures that there is a sufficient concentration of the free amine (which is more nucleophilic than its protonated form) for C-coupling to occur at the para position.

Azo_Coupling_Mechanism Coupling with Phenoxide Diazonium Ar-N≡N+ Attack Electrophilic Attack (Forms Sigma Complex) Diazonium->Attack Phenoxide Phenoxide Anion (Nucleophile) Phenoxide->Attack Deprotonation Deprotonation & Aromatization Attack->Deprotonation Product Ar-N=N-Ar'-OH (Azo Dye) Deprotonation->Product

Caption: Mechanism for azo coupling with a phenoxide ion.

Protocol 1: Coupling with 2-Naphthol

Materials:

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • The freshly prepared 3-chloro-2-methylbenzenediazonium chloride solution from Part 1.

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 40 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this solution in an ice bath to 0-5 °C.[5]

  • While stirring vigorously, slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution.[5]

  • An intensely colored precipitate (typically red or orange) will form immediately.[5][9]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any unreacted salts.

  • Allow the product to air-dry or dry it in a desiccator.

Data Summary Table
ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3-Chloro-2-methylaniline141.601.41101.0
Sodium Nitrite69.000.7310.51.05
Hydrochloric Acid (conc.)36.46~2.5 mL~30~3.0 (xs)
2-Naphthol144.171.44101.0
Expected Product Name: (E)-1-((3-chloro-2-methylphenyl)diazenyl)naphthalen-2-ol
Molar Mass: 296.75 g/mol
Expected Appearance: Red-Orange Solid

Part 3: Characterization of the Azo Dye Product

After synthesis, it is essential to characterize the product to confirm its identity, purity, and spectral properties.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) at a concentration of about 5 x 10⁻⁵ M.[14] Record the absorption spectrum over a wavelength range of 250-700 nm.[14] The wavelength of maximum absorbance (λmax) in the visible region is a key characteristic of the dye's color.[2]

  • FT-IR Spectroscopy: Acquire an infrared spectrum of the solid product. Key absorptions include broad O-H stretching (if a phenol was used as the coupling component) around 3200-3500 cm⁻¹, C=C stretching from the aromatic rings around 1450-1600 cm⁻¹, and C-H stretching. The N=N azo stretch is often weak and can be difficult to observe in the 1400-1450 cm⁻¹ region.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure confirmation.[14][15] The spectra will show characteristic signals for the aromatic protons and carbons, allowing for verification of the substitution pattern on both rings.

Conclusion

The synthesis of azo dyes from 3-chloro-2-methylaniline provides a robust framework for creating novel colorants. By carefully controlling reaction parameters, particularly temperature and pH, researchers can achieve high yields of pure products. The protocols and principles outlined in this guide offer a solid foundation for the successful synthesis and characterization of these valuable compounds, enabling further exploration in materials science, analytical chemistry, and biomedical applications.[16]

References

Application Notes and Protocols: N-Alkylation Reactions with 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of primary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This class of reaction allows for the introduction of diverse alkyl groups onto a nitrogen atom, enabling the fine-tuning of a molecule's physicochemical properties, such as its basicity, lipophilicity, and biological activity. 3-Chloro-2-methylbenzylamine is a valuable building block in this context, featuring a primary benzylic amine that is readily functionalized.[1] The presence of the chloro and methyl substituents on the aromatic ring provides steric and electronic handles that can influence reaction outcomes and provide points for further chemical modification.

This comprehensive guide provides detailed protocols and mechanistic insights for two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and widely used method for forming C-N bonds.[2] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[3][4]

Mechanistic Considerations

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation.[5] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[2][5] To favor mono-alkylation, it is crucial to carefully control the stoichiometry of the reactants, often by using a large excess of the primary amine.[5]

Experimental Protocol: Synthesis of N-Butyl-3-chloro-2-methylbenzylamine

This protocol details the mono-N-alkylation of this compound with 1-bromobutane.

Materials and Reagents:

  • This compound

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (2.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (3.0 equivalents) to the solution.

  • While stirring, add 1-bromobutane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-butyl-3-chloro-2-methylbenzylamine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
11-BromobutaneK₂CO₃CH₃CNReflux12Expected >80%
2Benzyl bromideCs₂CO₃DMF2524Expected >90%[6]
3Allyl bromideNaHCO₃H₂O801Expected high[7][8]

Note: Yields are estimations based on literature for similar substrates and will vary depending on the specific reaction conditions and scale.

Visualization of Workflow

Direct_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A 1. Combine 3-chloro-2- methylbenzylamine, K₂CO₃, and CH₃CN B 2. Add 1-bromobutane A->B C 3. Reflux and monitor by TLC B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Aqueous workup (EtOAc, NaHCO₃, Brine) E->F G 7. Dry and concentrate F->G H 8. Column chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Workflow for direct N-alkylation.

Method 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the synthesis of secondary and tertiary amines.[9][10][11] This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[12][13] A key advantage of this method is the reduced likelihood of overalkylation, which is a common side reaction in direct alkylation.[5][12]

Mechanistic Considerations

The reaction is typically carried out under mild acidic conditions to facilitate the formation of the iminium ion intermediate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity and tolerance of a wide range of functional groups.[13]

Experimental Protocol: Synthesis of N-(Cyclohexylmethyl)-3-chloro-2-methylbenzylamine

This protocol describes the reductive amination of this compound with cyclohexanecarboxaldehyde.

Materials and Reagents:

  • This compound

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and dichloromethane.

  • Add cyclohexanecarboxaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanecarboxaldehydeNaBH(OAc)₃DCMRT4-12Expected >85%
2AcetoneNaBH₃CNMeOHRT6-18Expected >80%[14]
3BenzaldehydeH₂/Pd-CEtOHRT12-24Expected high[10]

Note: Yields are estimations based on literature for similar substrates and will vary depending on the specific reaction conditions and scale.

Visualization of Reaction Mechanism

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine R-NH₂ (this compound) Carbonyl R'-CHO (Aldehyde) Amine->Carbonyl + Imine R-N=CHR' Carbonyl->Imine H⁺, -H₂O Imine_reduce R-N=CHR' Reducer [H] (e.g., NaBH(OAc)₃) Product R-NH-CH₂R' Reducer->Product Imine_reduce->Reducer +

Caption: Reductive amination mechanism.

Purification and Characterization

Purification

The choice of purification method will depend on the physical properties of the N-alkylated product.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying N-alkylated amines. The choice of eluent system is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification technique.[15][16]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide highly pure material.

  • Acid-Base Extraction: The basic nature of the amine product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.[15][16]

Characterization

The structure and purity of the synthesized N-alkylated this compound derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[17][18][19][20] Key diagnostic signals in the ¹H NMR spectrum include the appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the chemical shift of the benzylic protons.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful incorporation of the alkyl group.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the N-H stretch of the secondary amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive reagents; Insufficient reaction time or temperature; Inappropriate solvent or base.Check the quality of reagents; Increase reaction time and/or temperature; Screen different solvents and bases.
Overalkylation (in direct alkylation) Stoichiometry of amine to alkyl halide is too low.Increase the excess of the primary amine (3-5 equivalents or more).[5]
Incomplete reaction (in reductive amination) Inefficient imine formation; Deactivated reducing agent.Ensure anhydrous conditions for imine formation; Use freshly opened or properly stored reducing agent.
Difficult purification Product and starting material have similar polarities.Optimize the eluent system for column chromatography; Consider derivatization to alter polarity before purification.

Conclusion

The N-alkylation of this compound is a versatile transformation that can be effectively achieved through direct alkylation with alkyl halides or by reductive amination. The choice of method will depend on the desired product, the availability of starting materials, and the desired level of selectivity. By carefully considering the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently synthesize a wide range of N-alkylated derivatives of this compound for various applications in drug discovery and materials science.

References

Synthetic Routes to 3-Chloro-2-methylbenzylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methylbenzylamine and its N-substituted derivatives are valuable structural motifs in medicinal chemistry and materials science. Their synthesis is a key step in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these compounds, offering detailed, field-proven protocols and insights into the rationale behind experimental choices. The methodologies discussed herein are designed for researchers, scientists, and drug development professionals seeking robust and scalable synthetic routes.

The primary disconnection approaches for the synthesis of this compound hinge on the formation of the C-N bond, which can be achieved through several reliable methods. The choice of a specific route is often dictated by the availability of starting materials, desired scale, functional group tolerance, and safety considerations. This document will focus on three principal pathways:

  • Reductive Amination of 3-Chloro-2-methylbenzaldehyde: A versatile and widely used method.

  • Reduction of 3-Chloro-2-methylbenzonitrile: A common route from a stable precursor.

  • Synthesis of N-Substituted Derivatives: Elaboration of the primary amine to access a wider chemical space.

All necessary starting materials, including 3-chloro-2-methylbenzaldehyde, 3-chloro-2-methylbenzonitrile, and 3-chloro-2-methylbenzyl alcohol, are commercially available from suppliers such as Sigma-Aldrich, ChemScene, and others, ensuring the reproducibility of the described protocols.

Part 1: Synthesis of this compound

Method A: Reductive Amination of 3-Chloro-2-methylbenzaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] The process involves two key steps: the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding amine.[3][4][5] This one-pot approach prevents the isolation of the often-unstable imine and typically results in high yields.[6]

G Start 3-Chloro-2-methylbenzaldehyde + Ammonia Source Imine In-situ Imine Formation Start->Imine Condensation (-H2O) Reduction Reduction Imine->Reduction Reducing Agent Product This compound Reduction->Product

Caption: Workflow for reductive amination.

This protocol employs sodium borohydride (NaBH₄), a cost-effective and readily available reducing agent. The key to success is allowing sufficient time for imine formation before introducing the hydride source, as NaBH₄ can also reduce the starting aldehyde.[1]

Materials:

  • 3-Chloro-2-methylbenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (28-30%)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-Chloro-2-methylbenzaldehyde (1.55 g, 10 mmol) in methanol (50 mL).

  • Add ammonium chloride (1.07 g, 20 mmol) to the solution.

  • Cool the mixture in an ice bath and slowly add aqueous ammonia (10 mL).

  • Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the mixture again in an ice bath and add sodium borohydride (0.76 g, 20 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the aqueous residue to pH > 10 with 1 M NaOH and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Catalytic hydrogenation offers a greener alternative to hydride reagents, with hydrogen gas as the reductant and water as the only byproduct.[2] The choice of catalyst is crucial for selectivity.[3] Here, we describe a protocol using an in-situ generated cobalt catalyst, which has shown high activity and selectivity for primary amine synthesis under mild conditions.[6][7]

Materials:

  • 3-Chloro-2-methylbenzaldehyde

  • Aqueous ammonia (28-30%)

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • To a hydrogenation vessel, add 3-Chloro-2-methylbenzaldehyde (1.55 g, 10 mmol) and ethanol (40 mL).

  • In a separate flask, prepare the catalyst by dissolving CoCl₂ (0.13 g, 1 mmol) in ethanol (10 mL) under an inert atmosphere. Add NaBH₄ (0.04 g, 1 mmol) to generate the active cobalt catalyst.

  • Transfer the freshly prepared catalyst slurry to the hydrogenation vessel containing the aldehyde.

  • Add aqueous ammonia (15 mL) to the vessel.

  • Seal the reactor, purge with hydrogen gas three times, and then pressurize to 5-10 bar of H₂.

  • Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Isolate the product using an acid-base extraction as described in Protocol 1.

Method B: Reduction of 3-Chloro-2-methylbenzonitrile

The reduction of nitriles is a direct and reliable method for the synthesis of primary amines.[4][8] This transformation can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

G Start 3-Chloro-2-methylbenzonitrile Reduction Reduction Start->Reduction Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Product This compound Reduction->Product

Caption: Workflow for nitrile reduction.

LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[9] This method is particularly suitable for laboratory-scale synthesis. Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with water and protic solvents.

Materials:

  • 3-Chloro-2-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask (flame-dried), reflux condenser, dropping funnel, nitrogen inlet

  • Ice bath

  • 15% aqueous Sodium hydroxide (NaOH)

Procedure:

  • Under a nitrogen atmosphere, place a suspension of LiAlH₄ (0.76 g, 20 mmol) in anhydrous THF (50 mL) in a flame-dried three-necked flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-Chloro-2-methylbenzonitrile (1.51 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 0.76 mL of water

    • 0.76 mL of 15% aqueous NaOH

    • 2.28 mL of water

  • Stir the resulting granular white precipitate for 30 minutes at room temperature.

  • Filter the solid and wash it thoroughly with THF (3 x 30 mL).

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Catalytic hydrogenation with Raney Nickel is a scalable and industrially relevant method for nitrile reduction.[10] It is crucial to handle Raney Nickel with care as it can be pyrophoric when dry.[10][11]

Materials:

  • 3-Chloro-2-methylbenzonitrile

  • Raney Nickel (50% slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Aqueous ammonia (optional, to suppress secondary amine formation)

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation vessel, add 3-Chloro-2-methylbenzonitrile (1.51 g, 10 mmol) dissolved in ethanol (50 mL).

  • (Optional) Add 5 mL of aqueous ammonia to the mixture.

  • Carefully add Raney Nickel slurry (approx. 1.5 g, ~10 wt% of the nitrile) to the reaction vessel. It is critical to keep the catalyst wet.[11]

  • Seal the reactor, purge with nitrogen, then purge with hydrogen three times.

  • Pressurize the reactor with hydrogen to 40-50 psi.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction may be gently heated (40-50 °C) to increase the rate.

  • Monitor hydrogen uptake and reaction progress by GC-MS.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the catalyst through a pad of Celite. Caution: Do not allow the filter cake to dry. Quench the catalyst on the filter paper with water.

  • Concentrate the filtrate under reduced pressure.

  • The product can be purified by acid-base extraction as described in Protocol 1.

Part 2: Synthesis of N-Substituted this compound Derivatives

The primary amine serves as a versatile building block for creating a library of derivatives. N-alkylation can be achieved via a second reductive amination, reacting the primary amine with a different aldehyde or ketone. This method is generally preferred over direct alkylation with alkyl halides, which often leads to over-alkylation and a mixture of products.[1]

Protocol 5: N-Ethylation via Reductive Amination

This protocol details the synthesis of N-Ethyl-3-chloro-2-methylbenzylamine as a representative example.

Materials:

  • This compound

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.56 g, 10 mmol) in DCM (50 mL).

  • Add acetaldehyde (0.53 g, 12 mmol). A slight excess of the aldehyde is used.

  • (Optional) Add one drop of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise. NaBH(OAc)₃ is a milder reducing agent that is particularly effective for reductive aminations and can be added directly to the mixture of amine and aldehyde.[1]

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Comparative Analysis and Scientific Rationale

The choice of synthetic route depends on several factors. The following table provides a comparative summary to aid in decision-making.

Parameter Method A: Reductive Amination Method B: Nitrile Reduction (LiAlH₄) Method B: Nitrile Reduction (Raney Ni)
Starting Material AldehydeNitrileNitrile
Key Reagents NH₃/Amine, Hydride or H₂/CatalystLiAlH₄H₂, Raney Ni
Scalability Good to ExcellentPoor to ModerateExcellent
Safety Concerns Hydride reagents, H₂ pressurePyrophoric and water-reactive LiAlH₄Pyrophoric catalyst, H₂ pressure
Functional Group Tolerance Moderate (aldehydes are sensitive)Poor (LiAlH₄ reduces many groups)Good
Waste Products Boron salts or waterAluminum saltsMinimal (water)
Typical Yields High (80-95%)Very High (85-98%)High (80-95%)
Key Advantage Versatility for N-substitutionHigh reactivity and yield"Green," scalable, good for industry

Causality Behind Experimental Choices:

  • Choice of Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for laboratory synthesis as it is less reactive towards the starting aldehyde/ketone than NaBH₄, allowing for a one-pot procedure without the need for pre-formation of the imine.[1] For larger scale, catalytic hydrogenation is more atom-economical.[2]

  • Solvent Choice: Protic solvents like methanol are common for NaBH₄ reductions. Anhydrous aprotic solvents like THF or ether are mandatory for LiAlH₄ to prevent violent decomposition.

  • Suppression of Side Reactions: In nitrile hydrogenation, the addition of ammonia can suppress the formation of secondary amines, which arise from the reaction of the primary amine product with the intermediate imine.[12]

  • Catalyst Handling: The pyrophoric nature of Raney Nickel and the reactivity of LiAlH₄ necessitate careful handling under inert atmospheres to ensure safety and reaction efficacy.[9][11]

References

Application Notes and Protocols for 3-Chloro-2-methylbenzylamine in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-2-methylbenzylamine as a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs). We will explore its chemical properties, reactivity, and provide detailed, field-proven protocols for its application in synthesizing complex molecules. The causality behind experimental choices, self-validating system protocols, and authoritative references are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted benzylamine derivative, is a versatile building block in organic synthesis, particularly in the construction of novel pharmaceutical agents.[1] Its unique structural arrangement—a benzylamine core with chloro and methyl substituents on the aromatic ring—offers a valuable scaffold for medicinal chemists to explore structure-activity relationships (SAR). The presence of the chlorine atom and the methyl group influences the molecule's electronic properties and steric hindrance, which can be strategically utilized to modulate the pharmacological profile of the final API.

The primary amine group serves as a reactive handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functionalities. This adaptability makes this compound a crucial intermediate in the synthesis of various therapeutic agents, from kinase inhibitors to central nervous system drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
CAS Number 226565-61-3[1][2]
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1][2]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point Not specified in readily available sources
Solubility Expected to be soluble in common organic solvents
Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected prior to use.

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[3]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If inhalation risk is high, a NIOSH-approved respirator is necessary.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant clothing.[3]

Handling and Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[4]

  • Store locked up.[3]

Application in the Synthesis of a Bezafibrate Analogue: A Case Study

Bezafibrate is a fibrate drug used to treat hyperlipidemia.[5] Its structure features a substituted phenoxy-isobutyric acid moiety connected to a benzamide group. While the direct synthesis of Bezafibrate does not start from this compound, we can illustrate the utility of our subject compound by proposing a synthetic route to a structurally related analogue. This hypothetical synthesis will highlight the key reactions where this compound's reactivity is crucial.

The target analogue, N-(3-chloro-2-methylbenzyl)-2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanamide , leverages the core structure of Bezafibrate while incorporating the 3-chloro-2-methylbenzyl moiety.

Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the target molecule into simpler, commercially available starting materials.

G Target Target Analogue IntermediateA Amide Bond Formation Target->IntermediateA Amide Coupling IntermediateB This compound IntermediateA->IntermediateB IntermediateC 2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanoic acid IntermediateA->IntermediateC IntermediateD Amide Bond Formation IntermediateC->IntermediateD Amide Coupling IntermediateE 4-Chlorobenzoyl chloride IntermediateD->IntermediateE IntermediateF 2-(4-aminophenoxy)-2-methylpropanoic acid IntermediateD->IntermediateF

Caption: Retrosynthetic analysis of the target Bezafibrate analogue.

Proposed Synthetic Pathway

The forward synthesis involves two key amide bond formation steps.

G cluster_0 Step 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Step 2: Final Amide Coupling Start1 2-(4-aminophenoxy)-2-methylpropanoic acid Product1 2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanoic acid Start1->Product1 Schotten-Baumann Reaction Start2 4-Chlorobenzoyl chloride Start2->Product1 Product2 Target Analogue Product1->Product2 EDC, HOBt Coupling Start3 This compound Start3->Product2

Caption: Proposed forward synthesis of the Bezafibrate analogue.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanoic acid

This protocol is adapted from established methods for synthesizing Bezafibrate and related compounds.[6][7]

Materials:

  • 2-(4-aminophenoxy)-2-methylpropanoic acid

  • 4-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-aminophenoxy)-2-methylpropanoic acid (1.0 eq) in a 10% aqueous solution of NaOH (2.5 eq) at 0-5 °C (ice bath).

  • In a separate beaker, dissolve 4-chlorobenzoyl chloride (1.1 eq) in DCM (5 volumes).

  • Add the solution of 4-chlorobenzoyl chloride dropwise to the stirred aqueous solution of the amino acid over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1M HCl (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanoic acid.

Expected Outcome: A white to off-white solid. The yield should be in the range of 80-90%. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(3-chloro-2-methylbenzyl)-2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanamide

This protocol utilizes a standard peptide coupling method.

Materials:

  • 2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanoic acid (from Protocol 1)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(4-(4-chlorobenzamido)phenoxy)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF (10 volumes).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a separatory funnel containing EtOAc (20 volumes) and wash with saturated aqueous NaHCO₃ (3 x 10 volumes), followed by brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the pure target analogue.

Expected Outcome: A solid product. The yield will vary but should be in the range of 60-80%. The final structure should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity assessed by HPLC.

Causality and Rationale for Experimental Choices

  • Choice of Coupling Reagents (EDC/HOBt): The EDC/HOBt system is a widely used and efficient method for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as a catalyst and suppresses side reactions, such as racemization (if chiral centers are present) and the formation of N-acylurea byproducts.

  • Use of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic species generated during the reaction. Its steric bulk prevents it from competing with the primary amine as a nucleophile.

  • Anhydrous Conditions: The use of anhydrous DMF is crucial because water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Aqueous Workup: The aqueous workup with NaHCO₃ is designed to remove any unreacted carboxylic acid and acidic byproducts (like HOBt). The brine wash helps to remove residual water from the organic layer.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical ingredients. Its strategic incorporation into molecular scaffolds allows for the fine-tuning of pharmacological properties. The protocols detailed in these application notes provide a robust framework for the utilization of this important intermediate in drug discovery and development. By understanding the underlying chemical principles and adhering to best practices in safety and experimental execution, researchers can effectively leverage the synthetic potential of this compound.

References

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-Chloro-2-methylbenzylamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in various compounds of interest, making a reliable and well-understood synthetic protocol essential for research and development. This document provides a comprehensive guide to its laboratory-scale synthesis via the reduction of 3-chloro-2-methylbenzonitrile.

The primary transformation discussed herein is the reduction of a nitrile functional group to a primary amine. While several methods exist for this conversion, including catalytic hydrogenation and borane-mediated reductions, this guide will focus on the use of Lithium Aluminum Hydride (LiAlH₄). This powerful reducing agent is chosen for its high efficiency, reliability on a laboratory scale, and the straightforward nature of the reaction conditions, which do not require high-pressure hydrogenation equipment.[1][2] The causality behind this choice rests on achieving a near-quantitative conversion under manageable laboratory settings, which is often a priority in research-focused synthesis.

The Synthetic Pathway: Mechanistic Insights

The conversion of a nitrile to a primary amine using LiAlH₄ is a two-stage hydride addition process. Understanding this mechanism is crucial for controlling the reaction and anticipating the necessary workup procedure.

Mechanism of Nitrile Reduction by LiAlH₄:

  • First Hydride Addition: The reaction initiates with a nucleophilic attack by a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the nitrile group. This addition breaks the carbon-nitrogen pi bond, forming a resonance-stabilized imine anion intermediate, which is coordinated to the remaining aluminum hydride species.[3][4]

  • Second Hydride Addition: The imine-aluminum complex is still susceptible to nucleophilic attack. A second hydride ion is delivered to the same carbon atom, breaking the second pi bond and forming a dianion-aluminum complex.[3][4]

  • Hydrolysis (Workup): The reaction is quenched by the careful, sequential addition of water and a base. This hydrolyzes the nitrogen-aluminum bonds, protonating the nitrogen to form the final primary amine and converting the aluminum species into insoluble and easily filterable aluminum salts.[3]

Nitrile Reduction Mechanism nitrile R-C≡N imine_anion [R-CH=N⁻] AlH₃Li⁺ nitrile->imine_anion Forms Imine Anion Complex dianion [R-CH₂-N²⁻] AlH₂Li⁺ imine_anion->dianion Forms Dianion Complex amine R-CH₂-NH₂ dianion->amine Protonation lialh4 LiAlH₄ lialh4->nitrile 1. Hydride Attack lialh4->imine_anion 2. Hydride Attack h2o H₂O (Workup) h2o->dianion

Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

Experimental Design and Workflow

A successful synthesis requires careful planning and execution. The workflow diagram below outlines the critical stages of the process, from reaction setup to final product characterization. This systematic approach ensures safety, efficiency, and reproducibility.

Experimental Workflow setup 1. Apparatus Setup (Inert Atmosphere) reagents 2. Reagent Preparation (Anhydrous Solvent, LiAlH₄ Suspension) setup->reagents addition 3. Substrate Addition (3-Chloro-2-methylbenzonitrile in Solvent, 0°C) reagents->addition reaction 4. Reaction (Reflux) addition->reaction workup 5. Quenching & Workup (Fieser Method: H₂O, NaOH, H₂O) reaction->workup filtration 6. Filtration (Removal of Aluminum Salts) workup->filtration extraction 7. Purification (Acid-Base Extraction) filtration->extraction final 8. Product Isolation & Characterization (Drying, Solvent Removal, NMR, IR, MS) extraction->final

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale, targeting the synthesis of several grams of the final product. All operations involving LiAlH₄ must be conducted with extreme caution in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
3-Chloro-2-methylbenzonitrileC₈H₆ClN151.605.00 g33.01.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.952.50 g65.9~2.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Deionized WaterH₂O18.022.5 mL + 2.5 mL + 7.5 mL--
15% (w/v) Sodium Hydroxide (aq)NaOH40.002.5 mL--
2 M Hydrochloric Acid (aq)HCl36.46As needed--
6 M Sodium Hydroxide (aq)NaOH40.00As needed--
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully transfer the Lithium Aluminum Hydride (2.50 g) to the reaction flask. Add 75 mL of anhydrous THF to create a grey suspension. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 3-chloro-2-methylbenzonitrile (5.00 g) in 25 mL of anhydrous THF and load this solution into the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting nitrile is consumed.

  • Reaction Workup (Quenching): Cool the reaction mixture back down to 0 °C in an ice-water bath. EXTREME CAUTION is required for this step due to vigorous gas evolution (hydrogen). Quench the reaction by the slow, dropwise addition of the following reagents in sequence (Fieser method):

    • 2.5 mL of deionized water.

    • 2.5 mL of 15% aqueous NaOH.

    • 7.5 mL of deionized water.

  • Filtration: After the additions are complete, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with several portions of THF or diethyl ether.

  • Purification via Acid-Base Extraction:

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Extract the organic solution with 2 M HCl (2 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt.

    • Wash the combined acidic aqueous layers with diethyl ether (1 x 50 mL) to remove any non-basic organic impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 6 M NaOH. The free amine will separate as an oil.

    • Extract the liberated amine into diethyl ether (3 x 50 mL).

  • Final Product Isolation:

    • Combine the final organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting oil is this compound. The expected yield is typically in the range of 75-90%. Further purification can be achieved by vacuum distillation if necessary.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol [5][6]
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.3 (m, 3H, Ar-H), 3.8-3.9 (s, 2H, -CH₂-), 2.3-2.4 (s, 3H, Ar-CH₃), 1.5-1.7 (br s, 2H, -NH₂) ppm.
¹³C NMR (CDCl₃, 101 MHz) δ ~141 (Ar-C), ~134 (Ar-C-Cl), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~125 (Ar-C), ~45 (-CH₂-), ~16 (-CH₃) ppm.
FT-IR (thin film) ~3380, 3300 cm⁻¹ (N-H stretch, primary amine), ~2920, 2850 cm⁻¹ (C-H stretch), ~1600, 1470 cm⁻¹ (C=C aromatic stretch), ~800 cm⁻¹ (C-Cl stretch). The characteristic nitrile peak (~2230 cm⁻¹) from the starting material should be absent.
Mass Spec (EI) m/z = 155/157 [M]⁺ (isotope pattern for Cl), 140 [M-NH₂]⁺.

Critical Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly dangerous substance that reacts violently with water, releasing flammable hydrogen gas.[7][8] It can ignite spontaneously in moist air or from friction.[9]

    • Always handle LiAlH₄ in an inert, dry atmosphere (glovebox or under nitrogen/argon).[9][10]

    • Never use water-based (ABC) fire extinguishers on a LiAlH₄ fire; this will intensify it. A Class D extinguisher for combustible metals or dry sand must be immediately accessible.[9]

    • Wear a fire-retardant lab coat, safety glasses or face shield, and appropriate chemical-resistant gloves.[7][9]

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable and can form explosive peroxides. Use only anhydrous solvents from sealed containers and work in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate personal protective equipment. The neutralization and basification steps are exothermic and must be performed with cooling.

References

Application Notes and Protocols for the Coupling Reactions of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzylamine in Synthesis

3-Chloro-2-methylbenzylamine is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a primary benzylic amine capable of nucleophilic attack and an aryl chloride that can participate in various cross-coupling reactions. The strategic placement of the ortho-methyl and meta-chloro substituents introduces both steric and electronic factors that influence its reactivity, making the selection of appropriate reaction conditions critical for successful synthetic outcomes. This guide provides an in-depth analysis of key coupling reactions involving this compound, offering detailed protocols and the scientific rationale behind the choice of catalysts, ligands, bases, and solvents.

PART 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, specifically for the arylation of amines.[1][2] In the case of this compound, this reaction allows for the facile synthesis of N-aryl-3-chloro-2-methylbenzylamines, which are precursors to a variety of complex molecular architectures.

Causality in Experimental Design: Overcoming Steric Hindrance

The primary challenge in the N-arylation of this compound is the steric bulk introduced by the ortho-methyl group. This hindrance can impede the approach of the amine to the palladium center during the catalytic cycle. To overcome this, the use of sterically demanding and electron-rich ligands is paramount.[3][4] These ligands promote the formation of a monoligated, highly reactive palladium species, which is more accessible to the hindered amine.

Bulky biarylphosphine ligands, such as XPhos or SPhos, are often the ligands of choice. Their large cone angles and strong electron-donating properties accelerate both the oxidative addition of the aryl halide and the final reductive elimination step to yield the desired product.[3] N-heterocyclic carbene (NHC) ligands also offer a robust alternative, forming highly stable palladium complexes that can exhibit high turnover numbers.[3][5]

The choice of base is also critical. A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this purpose.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Add 3-Chloro-2-methyl- benzylamine, Aryl Halide, Pd Catalyst, Ligand, and Base to Flask Solvent Add Anhydrous Solvent (e.g., Toluene) Reactants->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor byTLC/LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Obtain Pure N-Aryl Product Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: N-Arylation with 4-Bromotoluene

This protocol describes the coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv.) and 4-bromotoluene (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and reliable palladium precursor.
Ligand XPhosA bulky, electron-rich phosphine ligand ideal for hindered substrates.
Base NaOt-BuA strong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

PART 2: Amide Bond Formation

The primary amine of this compound readily undergoes acylation to form amides. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.[6]

Choosing the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is typically used to activate the carboxylic acid.[6][7] Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions and reduce racemization. Phosphonium-based reagents such as BOP or PyBOP are also highly effective.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which will then readily react with the amine in the presence of a base to neutralize the HCl byproduct.[8]

Experimental Workflow: Amide Coupling

The following diagram outlines the general procedure for amide bond formation.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification Activate Activate Carboxylic Acid (e.g., with EDC/HOBt or convert to Acyl Chloride) Amine Add 3-Chloro-2-methyl- benzylamine and Base (if necessary) Activate->Amine Stir Stir at Room Temperature Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Product Obtain Pure Amide Product Purify->Product

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with Benzoic Acid

This protocol describes the formation of N-(3-chloro-2-methylbenzyl)benzamide using EDC and HOBt.

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve benzoic acid (1.0 mmol, 1.0 equiv.), EDC (1.2 mmol, 1.2 equiv.), and HOBt (1.2 mmol, 1.2 equiv.) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 mmol, 1.1 equiv.) and DIPEA (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

ParameterConditionRationale
Coupling Reagent EDC/HOBtA widely used and effective combination for amide bond formation, minimizing side reactions.
Base DIPEAA non-nucleophilic organic base to neutralize acids and facilitate the reaction.
Solvent DCMA common aprotic solvent for amide coupling reactions.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.

PART 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[9] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols with the use of ligands have made it a valuable and cost-effective alternative.[9][10]

Ligand-Assisted Ullmann Reaction

The key to a successful modern Ullmann condensation is the use of a ligand to stabilize the copper catalyst and facilitate the coupling.[9] Diamine ligands, such as 1,10-phenanthroline, or amino acids like L-proline are commonly employed. These ligands enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures and with catalytic amounts of copper. A strong inorganic base, such as potassium phosphate or potassium carbonate, is typically used.

Protocol: N-Arylation with Iodobenzene

This protocol outlines the Ullmann condensation of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 mmol, 1.0 equiv.), iodobenzene (1.2 mmol, 1.2 equiv.), and anhydrous DMSO (5 mL).

  • Stir the mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Catalyst CuIA common and effective copper(I) source for Ullmann reactions.[9]
Ligand 1,10-PhenanthrolineA chelating diamine ligand that enhances catalyst performance.[10]
Base K₃PO₄A strong inorganic base suitable for Ullmann condensations.
Solvent DMSOA high-boiling polar aprotic solvent that facilitates the reaction.
Temperature 110 °CA typical temperature for modern ligand-assisted Ullmann reactions.

PART 4: Other Potential Coupling Reactions

While N-arylation and amide formation are the most common transformations for this compound, the aryl chloride moiety can also participate in other cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-Cl bond can be coupled with boronic acids or their esters to form a C-C bond.[11][12] This would require a palladium catalyst and a suitable ligand, often a bulky phosphine, to facilitate the oxidative addition to the relatively unreactive aryl chloride.

  • Sonogashira Coupling: The coupling of the aryl chloride with a terminal alkyne can be achieved using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is valuable for the synthesis of arylalkynes.

  • Heck Reaction: The aryl chloride can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15][16]

For these reactions involving the aryl chloride, the presence of the benzylamine group may necessitate the use of a protecting group on the nitrogen to prevent potential side reactions or catalyst inhibition, depending on the specific reaction conditions.

Conclusion

This compound is a versatile substrate for a range of important coupling reactions. The successful application of this building block hinges on a rational approach to reaction design, particularly in the selection of catalysts and ligands to overcome the steric hindrance posed by the ortho-methyl group. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Note: A Detailed Protocol for the Synthesis of a Chloroacetamide Herbicide Intermediate from 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers in the agrochemical and pharmaceutical industries on the utilization of 3-chloro-2-methylbenzylamine as a key precursor for the synthesis of potential herbicidal compounds. Specifically, it details the synthesis of 2-chloro-N-(3-chloro-2-methylbenzyl)acetamide, a model compound representative of the chloroacetamide class of herbicides. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a reproducible and scalable process.

Introduction and Significance

The chloroacetamide class of herbicides plays a crucial role in modern agriculture for the pre-emergence control of annual grasses and certain broadleaf weeds. These compounds act by inhibiting the synthesis of very long-chain fatty acids in target plants, leading to a disruption of critical physiological processes and eventual plant death. The efficacy of these herbicides is highly dependent on the specific substituents on the aromatic ring and the amine nitrogen.

This compound is a valuable and functionalized building block for chemical synthesis. Its substituted benzyl structure is a common motif in a variety of biologically active molecules. This application note outlines a robust protocol for the N-acylation of this compound with chloroacetyl chloride.[1] This reaction is a foundational step in the development of novel herbicidal candidates, creating a versatile intermediate, 2-chloro-N-(3-chloro-2-methylbenzyl)acetamide, which can be further modified to generate a library of compounds for activity screening.

Reaction Principle and Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction between the primary amine of this compound and the highly electrophilic carbonyl carbon of chloroacetyl chloride. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond.

A crucial aspect of this reaction is the concurrent production of hydrogen chloride (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this and drive the reaction to completion, a tertiary amine base, such as pyridine or triethylamine, is used as an acid scavenger.[2] The base neutralizes the HCl as it is formed, ensuring the primary amine remains available for reaction.

Reaction_Mechanism General Reaction Scheme amine This compound plus1 + arrow amine:e->arrow:w Nucleophilic Amine acyl_chloride Chloroacetyl Chloride acyl_chloride:e->arrow:w amide 2-Chloro-N-(3-chloro-2-methylbenzyl)acetamide plus2 + hcl_salt Base•HCl Salt arrow->amide:w Workflow start Start: Reagents in Flask dissolve 1. Dissolve Amine & Base in Ethyl Acetate start->dissolve cool 2. Cool to 0-5 °C in Ice Bath dissolve->cool add 3. Add Chloroacetyl Chloride Dropwise (20-30 min) cool->add react 4. Stir at Room Temp for 2 hours add->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 6. Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate 7. Concentrate Solvent (Rotary Evaporator) dry->concentrate purify 8. Recrystallize Crude Solid concentrate->purify end End: Pure Product purify->end

References

Application Note: One-Pot Synthesis of Bioactive Quinazoline Scaffolds Utilizing 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the demand for efficient and atom-economical synthetic methodologies is paramount. One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, have emerged as a powerful strategy to meet this demand. These processes not only streamline synthetic routes but also reduce solvent waste and energy consumption, aligning with the principles of green chemistry. This application note details a robust, one-pot protocol for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant pharmacological interest, using 3-Chloro-2-methylbenzylamine as a key building block. The quinazoline scaffold is a privileged structure found in numerous bioactive molecules, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs.

The strategic use of this compound introduces specific steric and electronic features into the target molecule. The ortho-methyl group can induce conformational constraints, potentially leading to enhanced binding affinity and selectivity for biological targets. The chloro substituent at the meta-position provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This note will provide a detailed experimental protocol, a discussion of the reaction mechanism, and insights into potential optimization strategies.

Mechanistic Rationale and Workflow Design

The one-pot synthesis of quinazolines from a benzylamine and a 2-aminobenzaldehyde derivative typically proceeds through a tandem sequence of imine formation followed by an intramolecular cyclization and subsequent oxidation. The causality behind the experimental choices is rooted in facilitating this cascade of reactions within a single reaction vessel.

Our proposed protocol is based on a well-established iodine-catalyzed oxidative C-N bond formation, which offers a metal-free and relatively mild approach to quinazoline synthesis. Molecular iodine (I₂) acts as a catalyst to promote both the initial condensation and the final oxidative aromatization step.

The logical workflow for this one-pot synthesis is depicted in the following diagram:

G cluster_0 One-Pot Reaction Vessel cluster_1 Step 1: Imine Formation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Oxidative Aromatization A This compound E In situ Imine Intermediate A->E Condensation B 2-Aminobenzaldehyde B->E C Molecular Iodine (Catalyst) C->E Catalysis D Solvent (e.g., DMSO) F Dihydroquinazoline Intermediate E->F Cyclization G Final Quinazoline Product F->G Oxidation (I₂/DMSO)

Caption: Workflow for the one-pot synthesis of quinazolines.

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis of 2-(3-chloro-2-methylphenyl)quinazoline from this compound and 2-aminobenzaldehyde.

Materials:

  • This compound (Reagent Grade, ≥98%)

  • 2-Aminobenzaldehyde (Reagent Grade, ≥98%)

  • Molecular Iodine (ACS Reagent, ≥99.8%)

  • Dimethyl Sulfoxide (DMSO, Anhydrous, ≥99.9%)

  • Ethyl Acetate (ACS Grade)

  • Saturated Sodium Thiosulfate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 155.6 mg), 2-aminobenzaldehyde (1.0 mmol, 121.1 mg), and molecular iodine (0.2 mmol, 50.8 mg).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.

  • Reaction Conditions: Place the flask in a preheated heating mantle and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 25 mL of saturated sodium thiosulfate solution (to quench excess iodine), 25 mL of water, and 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(3-chloro-2-methylphenyl)quinazoline.

Data Presentation

The following table summarizes the expected outcomes and key parameters for this one-pot synthesis.

ParameterValue
Reactant 1 This compound
Reactant 2 2-Aminobenzaldehyde
Catalyst Molecular Iodine
Solvent DMSO
Temperature 120 °C
Reaction Time 2-4 hours
Expected Yield 75-85%
Product 2-(3-chloro-2-methylphenyl)quinazoline

Safety and Handling Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a skin and eye irritant and may cause respiratory irritation[1].

  • 2-Aminobenzaldehyde is an irritant.

  • Molecular iodine is corrosive and toxic upon inhalation.

  • DMSO can enhance the absorption of other chemicals through the skin.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that anhydrous conditions were maintained, as water can interfere with the imine formation. The reaction time can also be extended, and the progress monitored carefully by TLC.

  • Side Product Formation: The formation of side products may occur if the reaction temperature is too high. A lower temperature (e.g., 100-110 °C) with a longer reaction time may improve the selectivity.

  • Alternative Catalysts: While molecular iodine is effective, other catalytic systems such as copper or iron salts can also be explored for this transformation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of a substituted quinazoline from this compound. This methodology offers an efficient and atom-economical route to a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The principles and procedures outlined herein can be adapted for the synthesis of a variety of quinazoline derivatives by varying the substitution on the benzylamine and 2-aminobenzaldehyde starting materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-2-methylbenzylamine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3-Chloro-2-methylbenzylamine. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and practical laboratory experience to ensure both safety and success in obtaining a high-purity final product.

Section 1: Core Principles & Safety

This section addresses the fundamental questions regarding the handling and properties of this compound. Safety is paramount, and a thorough understanding of the material's hazards is the first step in any experimental protocol.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. Direct contact can cause skin and serious eye irritation.[1] Inhalation of its vapors may also lead to respiratory tract irritation.[1] Therefore, handling this compound requires stringent adherence to safety protocols.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive safety approach is non-negotiable. Always work within a certified chemical fume hood. The mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a respirator with an appropriate cartridge for organic vapors is necessary.[2][3]

Q3: Why is vacuum distillation the required method for purifying this compound?

Section 2: Physicochemical Data & Expected Parameters

Accurate physical data is critical for planning a successful distillation. This table summarizes the known properties of this compound and provides estimated distillation parameters.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1][8]
Molecular Weight 155.62 g/mol [1][8]
CAS Number 226565-61-3[1][8][9]
Appearance Colorless to light yellow liquid (predicted)[10]
Estimated Boiling Point ~100-120 °C at 1-5 mmHgInferred from similar structures
Density ~1.1 g/mLInferred from similar structures

Note: The estimated boiling point is an educated prediction based on related compounds. The actual boiling point should be determined empirically during the first distillation by observing the head temperature at a stable vacuum level.

Section 3: Standard Operating Protocol for Vacuum Distillation

This section provides a detailed, step-by-step methodology for the purification of crude this compound.

Step 1: Pre-Distillation Workup

The goal of this step is to remove ionic impurities and water, which can interfere with the distillation.

  • Dissolve Crude Amine: Dissolve the crude this compound in a suitable organic solvent with a boiling point lower than the amine, such as diethyl ether or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities. Follow this with a wash using a saturated sodium chloride (brine) solution to facilitate phase separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all low-boiling solvent is removed before proceeding to high-vacuum distillation.

Step 2: Distillation

Distillation_Workflow A Crude Amine B Pre-Distillation Workup (Wash & Dry) A->B C Assemble & Leak-Check Vacuum Apparatus B->C D Heat Slowly & Apply Vacuum C->D E Collect Pre-Forerun (Low-boiling impurities) D->E F Collect Main Fraction (Stable Head Temperature) E->F G Stop Distillation (Before pot goes dry) F->G H Characterize Purified Product (NMR, GC-MS) G->H

Caption: General workflow for the purification of this compound.

  • Apparatus Assembly: Assemble a clean, dry vacuum distillation apparatus. Use a stirring hot plate and a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. All glass joints must be lightly greased with vacuum grease and secured with clips.

  • System Evacuation: Begin stirring and slowly apply vacuum. A gradual reduction in pressure helps prevent bumping of any residual solvent. The target vacuum should ideally be in the range of 1-5 mmHg.

  • Heating: Once the target vacuum is stable, begin gently heating the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection:

    • Forerun: Collect the first few drops of distillate separately. This fraction will contain any remaining solvent and other low-boiling impurities.

    • Main Fraction: As the temperature of the distilling vapor (head temperature) rises and stabilizes, switch to a new receiving flask. Collect the product while the head temperature remains constant. A stable boiling point is the primary indicator of a pure substance distilling.

    • Final Fraction: If the head temperature begins to drop or rise significantly, it indicates that the main product has finished distilling or higher-boiling impurities are beginning to come over. Stop the distillation at this point.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure. Never vent a hot system, as this can cause air to rush in and potentially crack the glassware or oxidize the product.

Section 4: Frequently Asked Questions (FAQs)

Q4: What are the most common impurities in crude this compound? A4: Impurities depend heavily on the synthetic route but can include unreacted starting materials (e.g., 3-chloro-2-methylbenzonitrile or 3-chloro-2-methylbenzyl chloride), reagents from the reaction, isomeric byproducts, and residual solvents used during synthesis and workup.

Q5: How can I confirm the purity of my distilled product? A5: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Q6: How should the purified this compound be stored? A6: Amines can be sensitive to air and light. The purified product should be stored in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark, and dry place.[10]

Section 5: In-Depth Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common distillation problems.

Caption: A decision tree for troubleshooting common vacuum distillation issues.

Q7: Problem: The system cannot achieve the required low pressure. A7: This is almost always due to a leak.

  • Systematic Check: Go over every joint, seal, and connection. Ensure all glass joints are properly greated and secured. Check all tubing for cracks or poor connections.

  • Pump Maintenance: Verify that the vacuum pump is functioning correctly. The oil in a rotary vane pump may need to be changed if it is old or contaminated.

  • Cold Trap: Ensure your cold trap (if used) is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) as this can improve the ultimate vacuum by trapping volatile substances.

Q8: Problem: The crude material is bumping violently, even under vacuum. A8: Bumping occurs when a liquid superheats and then boils in a sudden burst.

  • Cause: Insufficient nucleation sites for smooth boiling.

  • Solution: Ensure the magnetic stir bar is stirring vigorously to break the surface tension and provide even heating. If not using a stirrer, ensure you have added fresh, appropriately sized boiling chips before heating. Never add boiling chips to hot liquid. Reducing the heating rate can also mitigate bumping.

Q9: Problem: The distillate is coming over with a dark color. A9: A dark distillate is a strong indicator of thermal decomposition.

  • Cause: The distillation pot temperature is too high.

  • Solution: The primary solution is to achieve a lower vacuum (a better vacuum), which will reduce the compound's boiling point.[7] If you cannot improve the vacuum, you may need to accept a lower yield by distilling at a slightly lower temperature, or consider alternative purification methods like column chromatography if decomposition is severe.

Q10: Problem: The distillation is proceeding extremely slowly or has stopped. A10: This indicates an imbalance in the heat input versus the system's conditions.

  • Insufficient Heat: The bath temperature may be too low to provide enough energy for vaporization at the current pressure. Increase the temperature of the heating bath gradually.

  • Poor Insulation: Insulating the distillation head with glass wool or aluminum foil can help prevent heat loss and maintain the vapor temperature required to reach the condenser.

  • Pressure Fluctuations: Unstable vacuum can cause the distillation rate to vary.[7] Address any leaks or pump issues as described in Q7.

References

Technical Support Center: Synthesis of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2-methylbenzylamine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical protocols to enhance reaction yield and purity. We will explore the common synthetic challenges and provide scientifically-grounded solutions to help you achieve consistent and high-quality results in your experiments.

Overview of Primary Synthesis Route

The most prevalent and industrially scalable method for synthesizing this compound is through the reduction of the corresponding nitrile, 3-Chloro-2-methylbenzonitrile. This transformation can be achieved via two primary pathways: catalytic hydrogenation and chemical reduction using metal hydrides. While both methods are effective, they present distinct challenges regarding selectivity, safety, and scalability. The choice of method often dictates the impurity profile and the overall process efficiency.

The general reaction scheme is as follows:

Figure 1: General synthesis of this compound from 3-Chloro-2-methylbenzonitrile.

cluster_start Starting Material cluster_reaction Reduction Step cluster_product Crude Product cluster_purification Purification cluster_final Final Product SM 3-Chloro-2-methylbenzonitrile R Reduction SM->R [H] P Crude this compound R->P Reaction Mixture PU Purification (e.g., Vacuum Distillation) P->PU Work-up FP Pure this compound PU->FP Isolated Product

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Answer: Low yield is a common problem that can stem from several factors, primarily incomplete conversion or loss of product during work-up.

  • Cause A: Incomplete Conversion (Catalytic Hydrogenation)

    • Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or have low activity. Halogenated compounds can sometimes inhibit catalyst performance. Ensure you are using a high-quality catalyst and consider using a higher catalyst loading. For nickel-based catalysts, ensure they are properly activated and handled under inert conditions to prevent oxidation.

    • Insufficient Hydrogen Pressure: The reduction of nitriles is sensitive to hydrogen pressure. Ensure your reaction vessel is properly sealed and that the pressure is maintained consistently throughout the reaction. Typical pressures range from 10 to 50 bar, depending on the catalyst and temperature[1].

    • Suboptimal Temperature: The reaction temperature influences the rate. For many nickel or palladium catalysts, temperatures between 70-120°C are effective[1]. If the temperature is too low, the reaction may be sluggish. Monitor reaction progress via GC or TLC to determine the optimal time and temperature.

  • Cause B: Incomplete Conversion (Metal Hydride Reduction)

    • Reagent Decomposition: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture and protic solvents. Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous. The LiAlH₄ should be fresh and of high purity.

    • Insufficient Stoichiometry: Ensure at least a stoichiometric amount of hydride is used relative to the nitrile. A slight excess (1.1-1.5 equivalents) is often employed to drive the reaction to completion.

  • Cause C: Product Loss During Work-up

    • Improper pH Adjustment: Benzylamines are basic. During aqueous work-up, the product will exist as a protonated salt in acidic solution and as the free base in alkaline solution. To extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane), the aqueous layer must be made sufficiently basic (pH > 10) to deprotonate the amine.

    • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, trapping the product. If an emulsion forms, adding brine (saturated NaCl solution) or filtering the mixture through Celite can help break it.

    • Loss During Distillation: this compound is a high-boiling liquid. Purification by vacuum distillation is necessary to prevent decomposition at atmospheric pressure. Ensure your vacuum system is efficient and use a short-path distillation apparatus to minimize losses.

Question 2: I am observing a significant amount of the secondary amine byproduct, bis(3-chloro-2-methylbenzyl)amine. How can I improve selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is the most significant challenge in nitrile reductions, especially during catalytic hydrogenation[2]. This occurs when the initially formed primary amine attacks the intermediate imine species.

Nitrile R-C≡N (3-Chloro-2-methylbenzonitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine +H₂ (Catalyst) PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine SecondaryAmine (R-CH₂)₂NH (Byproduct) Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃ (Undesired Pathway)

Caption: Competing reaction pathways in nitrile reduction leading to primary and secondary amines.

Here are proven strategies to enhance selectivity for the primary amine:

  • Catalyst Selection: The choice of catalyst is critical[3].

    • Cobalt-based catalysts (e.g., Raney Cobalt, Cobalt Boride) are often more selective for primary amines than nickel-based ones[2].

    • Rhodium and Ruthenium catalysts have also shown excellent performance and selectivity[4].

    • Atomically dispersed palladium catalysts on specific supports have demonstrated high selectivity towards primary amines under mild conditions[5].

  • Solvent and Additives:

    • Use of Ammonia: Conducting the hydrogenation in a solution of ammonia (e.g., ethanolic ammonia) is a highly effective industrial practice. The excess ammonia shifts the equilibrium away from secondary amine formation by competing with the primary amine for reaction with the imine intermediate.

    • Acidic Conditions: Adding a small amount of acid can protonate the primary amine product, rendering it less nucleophilic and preventing it from attacking the imine intermediate[6]. The product is then isolated as an amine salt.

  • Reaction Conditions:

    • Lower Temperature: Higher temperatures can sometimes favor the formation of secondary amines. Optimizing for the lowest effective temperature can improve selectivity.

    • Continuous Flow: Continuous-flow hydrogenation has been shown to significantly improve selectivity for primary amines by maintaining a high hydrogen concentration and minimizing contact time between the product and intermediates[6].

Frequently Asked Questions (FAQs)

Q1: Which reduction method is better for my needs: Catalytic Hydrogenation or LiAlH₄?

A1: The choice depends on your scale, budget, and available equipment.

FeatureCatalytic HydrogenationLithium Aluminum Hydride (LiAlH₄)
Scalability Excellent; preferred for industrial production[2].Poor; generally used for lab-scale synthesis (<100g).
Cost Lower; catalysts are reusable, and H₂ is inexpensive[2].Higher; LiAlH₄ is an expensive stoichiometric reagent.
Safety Requires high-pressure hydrogenation equipment. Catalysts like Raney Ni can be pyrophoric. Hydrogen gas is highly flammable[4].Highly reactive and pyrophoric. Reacts violently with water. Requires stringent anhydrous conditions and careful quenching procedures[7].
Selectivity Prone to forming secondary/tertiary amines unless optimized (see Troubleshooting Q2)[2].Generally provides high selectivity for the primary amine with minimal over-alkylation byproducts[8].
Work-up Simpler; catalyst is filtered off, and the product is isolated from the solvent.More complex; requires a careful quenching procedure (e.g., Fieser workup) to manage reactive aluminum salts[9].
Recommendation Best for large-scale synthesis where cost and atom economy are critical.Best for small-scale synthesis where high selectivity is paramount and specialized pressure equipment is unavailable.

Q2: What are the critical process parameters to monitor and control?

A2: For catalytic hydrogenation, the most critical parameters are:

  • Hydrogen Pressure: Directly impacts reaction rate and completion.

  • Temperature: Affects reaction rate and selectivity.

  • Catalyst Loading & Activity: Determines the reaction efficiency.

  • Stirring/Agitation: Crucial for ensuring efficient gas-liquid mass transfer and contact between the substrate, catalyst, and hydrogen.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • Gas Chromatography (GC) or GC-MS: Ideal for determining the percentage purity and identifying volatile byproducts like the secondary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The integration of the benzylic CH₂ protons (~3.8-4.0 ppm) versus the methyl protons (~2.3 ppm) can be used for purity assessment against a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₁₀ClN, MW: 155.62)[10][11].

  • Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for a primary amine around 3300-3400 cm⁻¹.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.

  • Catalyst Preparation: In a fume hood, carefully wash Raney® Nickel (e.g., 5-10% by weight of the nitrile) with deionized water until the washings are neutral, followed by several washes with anhydrous ethanol to remove water. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Reaction Setup: To a high-pressure autoclave, add 3-chloro-2-methylbenzonitrile (e.g., 10.0 g, 66.0 mmol) dissolved in anhydrous ethanol (e.g., 100 mL). For improved selectivity, use a 7N solution of ammonia in methanol as the solvent.

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the washed Raney® Nickel catalyst to the solution[9].

  • Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar) and begin vigorous stirring. Heat the mixture to the target temperature (e.g., 80°C).

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours. Progress can also be checked by carefully taking a sample (after cooling and depressurizing) and analyzing it by GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst filter cake to dry in air; it can ignite. Quench the filter cake immediately with plenty of water.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether or ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure this compound[9].

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (e.g., 3.0 g, 79.0 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Substrate Addition: Dissolve 3-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor by TLC (staining with ninhydrin to visualize the amine).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0°C in an ice bath. CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add the following reagents dropwise in sequence[9]:

    • 3.0 mL of water

    • 3.0 mL of 15% aqueous NaOH solution

    • 9.0 mL of water

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Product Isolation: Filter the solid precipitate and wash it thoroughly with several portions of THF or diethyl ether. Combine the filtrate and the washings.

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

References

Technical Support Center: Synthesis of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems you might encounter during the synthesis of this compound, categorized by the chosen synthetic route.

Route 1: From 3-Chloro-2-methyltoluene via Benzylic Bromination and Amination

This common two-step route first involves the radical bromination of the benzylic methyl group, followed by nucleophilic substitution with an amine source.

Question: During the benzylic bromination of 3-chloro-2-methyltoluene using N-Bromosuccinimide (NBS), my crude product shows multiple spots on TLC, and the yield of the desired benzyl bromide is low. What is happening?

Answer: This issue typically points to two main side reactions: competitive electrophilic aromatic bromination and over-bromination at the benzylic position.

  • Causality: Benzylic C-H bonds are weaker than aromatic C-H bonds, making them susceptible to radical halogenation.[1] However, if bromine concentration becomes too high, electrophilic aromatic substitution can occur, leading to bromination on the benzene ring.[2][3] The methyl group is an activating group, directing substitution to the ortho and para positions. The presence of a radical initiator (like AIBN or benzoyl peroxide) and light is crucial for favoring the desired benzylic bromination.[4] Over-bromination (dibromination) can occur if the reaction is left for too long or if there is an excess of NBS.

  • Troubleshooting Protocol:

    • Control Bromine Concentration: Use N-Bromosuccinimide (NBS) as the bromine source. NBS provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition.[1][2]

    • Inert Solvent: Conduct the reaction in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane. This minimizes the potential for ionic side reactions.

    • Radical Initiator: Ensure a sufficient amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), is used. The reaction should also be initiated with heat or UV light.[4]

    • Monitor the Reaction: Follow the reaction progress closely using TLC or GC. The reaction is complete when the starting material is consumed. Avoid prolonged reaction times.

    • Purification: The desired 3-chloro-2-methylbenzyl bromide can be purified from the byproducts by column chromatography.

Question: I've successfully made the benzyl bromide, but when I react it with ammonia, I get a mixture of the desired primary amine, as well as secondary and tertiary amines. How can I selectively synthesize the primary amine?

Answer: This is a classic problem of over-alkylation. The primary amine product is often more nucleophilic than ammonia, leading it to react with the starting benzyl bromide to form a secondary amine, which can then react again to form a tertiary amine.[5][6]

  • Solution: The Gabriel Synthesis: To avoid over-alkylation, the Gabriel synthesis is a highly effective method for forming primary amines.[5][6][7] In this method, potassium phthalimide is used as an ammonia surrogate.[7][8] The bulky phthalimide prevents over-alkylation due to steric hindrance and the delocalization of the nitrogen lone pair across the two carbonyl groups, which reduces its nucleophilicity after the initial alkylation.[5][6]

  • Experimental Protocol: Gabriel Synthesis

    • N-Alkylation: React 3-chloro-2-methylbenzyl bromide with potassium phthalimide in a polar aprotic solvent like DMF at an elevated temperature.

    • Hydrazinolysis: The resulting N-(3-chloro-2-methylbenzyl)phthalimide is then cleaved to release the primary amine. The most common method is treatment with hydrazine (N₂H₄) in a protic solvent like ethanol.[6][7][9] This results in the formation of the desired this compound and a phthalhydrazide precipitate, which can be filtered off.[7]

Workflow for Route 1

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Amination (Gabriel Synthesis) cluster_2 Potential Side Products A 3-Chloro-2-methyltoluene B 3-Chloro-2-methylbenzyl bromide A->B NBS, AIBN, CCl4, Δ F Ring Brominated Isomers A->F Excess Br2 D N-(3-chloro-2-methylbenzyl)phthalimide B->D DMF, Δ G Dibrominated Product B->G Excess NBS H Secondary/Tertiary Amines (Direct Amination) B->H NH3 C Potassium Phthalimide C->D E This compound D->E Hydrazine (N2H4), EtOH, Δ

Caption: Synthetic pathway from 3-chloro-2-methyltoluene.

Route 2: From 3-Chloro-2-methylbenzaldehyde via Reductive Amination

Reductive amination is a powerful one-pot method for amine synthesis, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[10][11][12]

Question: I am attempting a reductive amination of 3-chloro-2-methylbenzaldehyde with ammonia, using sodium borohydride (NaBH₄), but I am isolating the corresponding alcohol as the major product. Why is this happening?

Answer: This is a common issue when using a strong reducing agent like sodium borohydride in a one-pot reductive amination.

  • Causality: Reductive amination proceeds through the initial formation of an imine, which is then reduced to the amine.[10] Sodium borohydride is capable of reducing both the imine and the starting aldehyde. If the rate of aldehyde reduction is faster than the rate of imine formation, the corresponding alcohol will be the major product.

  • Troubleshooting Protocol:

    • Use a Selective Reducing Agent: Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[10] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine intermediate.

    • Control pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. Acetic acid is often used for this purpose. However, be aware that strongly acidic conditions can lead to side reactions.

    • Stepwise Procedure: Alternatively, you can perform the reaction in two steps. First, form the imine by reacting the aldehyde with ammonia (or an ammonium salt like ammonium acetate) in a suitable solvent, often with azeotropic removal of water. Then, after confirming imine formation, add the reducing agent (NaBH₄ can be used at this stage).

Mechanism of Reductive Amination Side Reaction

Aldehyde 3-Chloro-2-methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol Side Product: 3-Chloro-2-methylbenzyl alcohol Aldehyde->Alcohol Reduction (Faster with NaBH4) Ammonia NH3 Ammonia->Imine Amine Desired Product: This compound Imine->Amine Reduction NaBH4 NaBH4 NaBH4->Aldehyde NaBH4->Imine

Caption: Competing reactions in reductive amination.

Route 3: From 3-Chloro-2-methylbenzonitrile via Reduction

The reduction of a nitrile is a direct method to synthesize a primary amine.

Question: I am trying to reduce 3-chloro-2-methylbenzonitrile to the corresponding benzylamine using lithium aluminum hydride (LiAlH₄), but the reaction is messy, and I see evidence of secondary amine formation. How can I improve this transformation?

Answer: While LiAlH₄ is a powerful reducing agent for nitriles, it can sometimes lead to the formation of secondary amines through a complex mechanism involving intermediate imines reacting with the product amine.

  • Causality: During the reduction, an intermediate imine is formed. This imine can potentially react with the already-formed primary amine product before it is fully reduced, leading to a secondary amine dimer after subsequent reduction. Careful control of reaction conditions is key.

  • Troubleshooting Protocol:

    • Inverse Addition: To minimize side reactions with LiAlH₄, use an inverse addition procedure. Add the LiAlH₄ solution slowly to a solution of the nitrile at a low temperature (e.g., 0 °C). This maintains a low concentration of the reducing agent and minimizes the lifetime of the intermediate imine.

    • Alternative Reducing Agents: Consider catalytic hydrogenation. Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is often a cleaner method for nitrile reduction and less prone to over-reaction. The reaction is typically run in a solvent like ethanol or methanol, often with the addition of ammonia to suppress secondary amine formation.

    • Work-up Procedure: A careful aqueous work-up is crucial after LiAlH₄ reduction to hydrolyze the aluminum complexes and liberate the free amine. A common procedure is the Fieser work-up, which involves the sequential addition of water, aqueous NaOH, and then more water.

Frequently Asked Questions (FAQs)

Q1: Can I use direct amination with ammonia on 3-chloro-2-methylbenzyl chloride? A1: While possible, it is not recommended for selective synthesis of the primary amine. As detailed in Issue 2, direct amination often leads to a mixture of primary, secondary, and tertiary amines, which can be difficult to separate.[5][6] The Gabriel synthesis or reduction of a nitrile are superior methods for obtaining the primary amine cleanly.

Q2: In the reductive amination of 3-chloro-2-methylbenzaldehyde, can I use other amine sources besides ammonia? A2: Yes. Reductive amination is a versatile method. For example, using methylamine will yield N-methyl-3-chloro-2-methylbenzylamine.[13] The choice of amine determines the final product. The same principles regarding the choice of reducing agent apply.

Q3: Are there any compatibility issues with the chloro-substituent during these reactions? A3: The chloro group on the aromatic ring is generally stable under the conditions described for benzylic bromination, Gabriel synthesis, and reductive amination. However, during nitrile reduction with very strong reducing agents or under harsh catalytic hydrogenation conditions, dehalogenation can sometimes be observed as a minor side reaction. It is important to monitor the reaction and use the mildest effective conditions.

Q4: For the benzylic bromination, why is NBS preferred over using elemental bromine (Br₂)? A4: NBS is preferred because it maintains a very low and steady concentration of Br₂ in the reaction mixture, which is generated by the reaction of NBS with trace amounts of HBr.[1] This low concentration favors the radical chain reaction at the benzylic position over the ionic electrophilic addition to the aromatic ring, thus increasing the selectivity for the desired product.[2]

References

Technical Support Center: Chlorination of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chlorination of 3-chloro-2-methylbenzylamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

I. Understanding the Core Reaction: Degradation Pathways

The chlorination of primary benzylamines, including this compound, predominantly proceeds through a well-established pathway involving the nitrogen atom of the amine group. Direct chlorination of the aromatic ring is generally not a significant competing reaction under the conditions typically used for amine chlorination.[1][2]

The primary degradation pathway can be summarized in three key steps:

  • N-Chlorination: The reaction initiates with the electrophilic attack of a chlorine species (e.g., hypochlorous acid, HOCl, or molecular chlorine, Cl₂) on the nucleophilic nitrogen of the benzylamine. This results in the formation of a transient N-chloro intermediate, N-chloro-3-chloro-2-methylbenzylamine.

  • Elimination: The N-chloro intermediate is often unstable and readily undergoes elimination of hydrogen chloride (HCl). This step forms the corresponding imine, 3-chloro-2-methylbenzaldimine.

  • Hydrolysis: The imine intermediate is susceptible to hydrolysis, reacting with water to yield the final primary degradation product, 3-chloro-2-methylbenzaldehyde, and ammonia.[1][3][4][5][6]

This degradation pathway is visualized in the following diagram:

Chlorination_Pathway cluster_main Primary Degradation Pathway Start This compound N_Chloro N-Chloro-3-chloro-2-methylbenzylamine (Intermediate) Start->N_Chloro + Cl₂/HOCl Imine 3-Chloro-2-methylbenzaldimine (Intermediate) N_Chloro->Imine - HCl Aldehyde 3-Chloro-2-methylbenzaldehyde (Primary Product) Imine->Aldehyde + H₂O Ammonia Ammonia Imine->Ammonia + H₂O

Caption: Primary degradation pathway of this compound during chlorination.

II. Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the chlorination of this compound.

FAQs

Q1: I am not seeing the expected 3-chloro-2-methylbenzaldehyde product. What could be the issue?

A1: Several factors could contribute to the absence or low yield of the aldehyde product:

  • Incomplete Reaction: The chlorination may not have gone to completion. Verify your reaction time, temperature, and the stoichiometry of your chlorinating agent.

  • Intermediate Stability: The N-chloroamine and imine intermediates can have varying stability. If the reaction is quenched prematurely or under conditions that favor the stability of the imine, you may not observe the final aldehyde product. The hydrolysis of the imine is a critical final step.[3][5][6]

  • pH Control: The pH of the reaction medium is crucial. The formation of N-chloroamines is generally favored at neutral to slightly alkaline pH, while the hydrolysis of the imine can be acid or base-catalyzed.[7][8][9][10] Extreme pH values can lead to alternative, undesired reactions.

  • Analytical Method: Ensure your analytical method (e.g., GC-MS, HPLC) is optimized to detect 3-chloro-2-methylbenzaldehyde. This includes appropriate column selection, temperature programming (for GC), and mobile phase composition (for HPLC).

Q2: I am observing unexpected peaks in my GC-MS/HPLC analysis. What could they be?

A2: Unexpected peaks could be due to a variety of side products:

  • Over-chlorination: While less common on the aromatic ring, excessive chlorinating agent or harsh reaction conditions could potentially lead to further chlorination, although this is not the primary pathway for benzylamines.[1]

  • Dimerization/Oligomerization: The imine intermediate, being a reactive species, could potentially undergo self-condensation or react with the starting benzylamine to form dimeric or oligomeric byproducts, especially at high concentrations.

  • Solvent Participation: If you are using a reactive solvent, it might participate in the reaction. It is advisable to use inert solvents for this reaction.

  • Starting Material Impurities: Impurities in your starting this compound or chlorinating agent can lead to a range of unexpected products. Always ensure the purity of your reagents.[11]

Troubleshooting Scenarios

Symptom Possible Cause(s) Troubleshooting Steps & Rationale
Low conversion of starting material Insufficient chlorinating agent, low reaction temperature, or short reaction time.1. Increase Stoichiometry: Gradually increase the molar ratio of the chlorinating agent to the benzylamine. Start with a 1:1 ratio and incrementally increase. 2. Elevate Temperature: Gently warm the reaction mixture. Monitor for byproduct formation as higher temperatures can sometimes lead to decreased selectivity. 3. Extend Reaction Time: Monitor the reaction progress over a longer period using TLC, GC-MS, or HPLC.
Formation of multiple, difficult-to-identify byproducts Reaction conditions are too harsh, leading to side reactions or decomposition. The pH of the reaction is not optimal.1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. 2. Control pH: Buffer the reaction mixture. For N-chlorination, a pH around 7-8 is often effective. Subsequent hydrolysis of the imine can be promoted by adjusting the pH to be either acidic or basic during workup.[7][8][9][10] 3. Slow Addition of Chlorinating Agent: Add the chlorinating agent dropwise to the benzylamine solution to maintain a low instantaneous concentration and minimize side reactions.
Inconsistent reaction yields Moisture sensitivity, variability in reagent quality, or inconsistent pH.1. Use Anhydrous Conditions: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent premature hydrolysis of the chlorinating agent. 2. Verify Reagent Purity: Use freshly opened or properly stored reagents. The concentration of commercial hypochlorite solutions can decrease over time. 3. Consistent pH Monitoring: Use a pH meter to accurately monitor and adjust the pH of the reaction mixture.

III. Experimental Protocols

Protocol 1: General Procedure for Chlorination of this compound

This protocol provides a general starting point. Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 0.1-0.5 M.

  • Temperature Control: Cool the solution to 0-5 °C using an ice bath.

  • Chlorinating Agent Addition: Slowly add a solution of the chlorinating agent (e.g., sodium hypochlorite, 1.0-1.2 equivalents) dropwise to the stirred benzylamine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or HPLC. The disappearance of the starting material is a key indicator. Reaction times can vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Workup and Hydrolysis:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • To facilitate the hydrolysis of the imine intermediate, you can either:

      • Stir the organic layer with dilute aqueous acid (e.g., 1 M HCl) for 1-2 hours.

      • Or, concentrate the organic layer and redissolve the residue in a solvent mixture containing water and a catalytic amount of acid or base.

  • Extraction and Purification: After hydrolysis, neutralize the solution if necessary, and extract the product with a suitable organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the chlorination of this compound.

Protocol 2: GC-MS Analysis of Reaction Mixture

This method is suitable for monitoring the reaction progress and identifying the products.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: 250 °C, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Retention Times (Relative):

  • 3-chloro-2-methylbenzaldehyde will typically have a shorter retention time than this compound due to its lower boiling point and reduced interaction with the stationary phase.

Protocol 3: HPLC Analysis of Reaction Mixture

A reverse-phase HPLC method is suitable for separating the polar starting material from the less polar aldehyde product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes. A typical starting point could be 90% A / 10% B, ramping to 10% A / 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Column Temperature: 25-30 °C.

IV. Data Presentation

Table 1: Key Compounds and Their Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Major MS Fragments (m/z)
This compoundC₈H₁₀ClN155.62155, 120, 91, 77
3-Chloro-2-methylbenzaldehydeC₈H₇ClO154.59154, 125, 89, 63

V. References

  • Mitch, W. A., & Sedlak, D. L. (2002). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 36(4), 588-595. --INVALID-LINK--

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  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives. --INVALID-LINK--

  • Nagy, B., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 9(33), 11116-11125. --INVALID-LINK--

  • BenchChem. (n.d.). N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution. --INVALID-LINK--

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. --INVALID-LINK--

  • PubMed. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. --INVALID-LINK--

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. --INVALID-LINK--

  • Google Patents. (n.d.). US3754034A - Process for the nuclear chlorination of aromatic amines in the para position. --INVALID-LINK--

  • BenchChem. (n.d.). Effect of benzyl chloride impurities on reaction outcome. --INVALID-LINK--

  • Master Organic Chemistry. (2022, March 7). Hydrolysis of imines to give ketones (or aldehydes). --INVALID-LINK--

  • ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. --INVALID-LINK--

  • YouTube. (2013, November 22). Imine Formation and Hydrolysis. --INVALID-LINK--

  • PubMed. (1978). Chlorination of benzidine and other aromatic amines an aqueous environments. --INVALID-LINK--

  • ResearchGate. (n.d.). A one-step replacement of aromatic amino groups by chlorine or bromine. --INVALID-LINK--

  • PubMed. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. --INVALID-LINK--

  • Next LVL Programming. (2023, March 24). How To Select Mobile Phase In HPLC Method Development? --INVALID-LINK--

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. --INVALID-LINK--

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. --INVALID-LINK--

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. --INVALID-LINK--

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. --INVALID-LINK--

  • SciSpace. (n.d.). Optimal pH in chlorinated swimming pools - balancing formation of by-products. --INVALID-LINK--

  • Agilent. (n.d.). GC and GC/MS. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Pathways for 3-chloro- and 4-chlorobenzoate degradationin Pseudomonas aeruginosa 3mT. --INVALID-LINK--

  • Semantic Scholar. (1995). Kinetics of the formation, decomposition, and disproportionation reactions of N‐chlorobutylamines. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. --INVALID-LINK--

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. --INVALID-LINK--

  • ResearchGate. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. --INVALID-LINK--

  • ResearchGate. (n.d.). Disinfection by-product formation from the chlorination and chloramination of amines. --INVALID-LINK--

  • Raines Lab. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. --INVALID-LINK--

  • PubMed. (1985). Effect of pH, application technique, and chlorine-to-nitrogen ratio on disinfectant activity of inorganic chloramines with pure culture bacteria. --INVALID-LINK--

  • PubMed. (2007). Effects of pH on the chlorination process of phenols in drinking water. --INVALID-LINK--

  • California State Water Resources Control Board. (n.d.). 2. CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS 2.1 Background. --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. --INVALID-LINK--

  • Euro Chlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. --INVALID-LINK--

  • PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. --INVALID-LINK--

  • Water Research. (2013). Optimal pH in chlorinated swimming pools - Balancing formation of by-products. --INVALID-LINK--

  • PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. --INVALID-LINK--

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  • PubMed. (1998). Reaction of cyclohexylamine with hypochlorite and enhancement of oxidation of plasma sulfhydryl groups by hypochlorite in vitro. --INVALID-LINK--

  • PubMed. (2024). Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. --INVALID-LINK--

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References

Technical Support Center: Purification of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-methylbenzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this important chemical intermediate. Here, we provide in-depth, field-proven answers to frequently encountered issues, detailed experimental protocols, and the rationale behind our recommended strategies.

Part 1: Initial Assessment & Common Impurities

Before attempting any purification, a preliminary analysis of the crude material is essential. This not only informs the choice of purification strategy but also helps in identifying the nature and potential source of impurities.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While numerous pathways exist, most impurities arise from incomplete reactions, side reactions, or degradation.

  • Unreacted Starting Materials: Depending on the synthesis, these could include 3-chloro-2-methylbenzonitrile, 3-chloro-2-methylbenzaldehyde, or the corresponding oxime. If the amine is prepared via reduction of a nitro compound, the starting 1-chloro-2-(nitromethyl)-3-methylbenzene could be present.

  • Imine Intermediates: In syntheses involving reductive amination of 3-chloro-2-methylbenzaldehyde, the intermediate imine may persist if the reduction is incomplete.[1]

  • Oxidation Products: Primary amines, especially aromatic ones, are susceptible to air oxidation over time. This can lead to the formation of corresponding imines and other colored byproducts.

  • Over-alkylation Products: If the synthesis involves amination of a benzyl halide, there is a risk of forming secondary (dibenzylamine) and tertiary amines, though this is less common when using a large excess of ammonia or a protected amine equivalent.[2]

  • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., THF, Toluene, Diethyl Ether) and leftover reagents or catalysts are common contaminants.

A preliminary analysis by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR is highly recommended to identify the major contaminants.

Part 2: Troubleshooting Purification Failures

This section addresses specific problems encountered during the purification process.

Q2: My column chromatography is giving poor separation and significant peak tailing. What's wrong?

A2: This is the most common issue when purifying basic amines on standard silica gel. The root cause is the strong acid-base interaction between the basic amine group of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction leads to irreversible adsorption, poor compound elution, and broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing amine to your eluent system (e.g., 0.5-2% triethylamine or 0.5-1% ammonium hydroxide in your methanol/DCM or ethyl acetate/hexane mobile phase).[4] The competing amine neutralizes the acidic silanol sites, allowing your target compound to elute more symmetrically.

  • Use of Specialized Media: Switch from standard silica to an amine-functionalized silica (KP-NH) or a basic alumina stationary phase.[3] These materials have a basic surface that minimizes the problematic acid-base interactions.

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be highly effective. Running the separation at a high pH (e.g., using a mobile phase modifier like triethylamine or ammonium bicarbonate) will ensure the amine is in its neutral, free-base form, increasing its retention and improving the likelihood of a successful separation.[4]

Q3: I'm trying to purify my amine by vacuum distillation, but the product is decomposing.

A3: Aromatic amines can be sensitive to high temperatures. If you observe darkening of the material in the distillation pot or a lower-than-expected yield, thermal degradation is likely occurring.

Solutions:

  • Reduce the Pressure: Ensure you are using a high-vacuum pump to lower the boiling point as much as possible.

  • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

  • Distill from a Basic Drying Agent: Adding a non-volatile base like powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the distillation flask can help neutralize any acidic impurities that might catalyze decomposition. It also ensures the amine remains as the free base.[5]

Q4: My attempt at recrystallization resulted in an oil or an amorphous solid, not crystals. How can I fix this?

A4: "Oiling out" or precipitating as an amorphous solid typically happens when the solution is supersaturated to a point where precipitation occurs too rapidly or above the compound's melting point.[6]

Solutions:

  • Slow Cooling: The most critical factor for growing good crystals is slow cooling. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath or refrigerator.[6]

  • Scratching & Seeding: Induce crystallization by gently scratching the inside of the flask below the solvent level with a glass rod. Alternatively, add a tiny "seed" crystal of the pure compound to the cooled solution.[6]

  • Solvent System Optimization: If a single solvent isn't working, a binary solvent system is often the answer. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Part 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification via Acid-Base Extraction & Recrystallization of the HCl Salt

This robust method is excellent for removing neutral organic impurities and is often more effective and scalable than chromatography.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise. The hydrochloride salt of the amine will precipitate as a white solid. Monitor the pH of the aqueous phase (if using) to ensure it is acidic.

  • Isolation of Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the solvent used for dissolution to remove any remaining neutral impurities.[5]

  • Free-Basing: Transfer the collected hydrochloride salt to a separatory funnel. Add water and a sufficient amount of a strong base (e.g., 3M NaOH solution) to deprotonate the ammonium salt and raise the pH to >12.[2]

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Flash Column Chromatography (Base-Modified Eluent)

This protocol is designed to overcome the common challenges of purifying amines on silica gel.

  • Stationary Phase: Standard silica gel (e.g., 230-400 mesh).

  • Eluent Preparation: Prepare your mobile phase, typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Crucially, add 1% triethylamine (TEA) to this eluent system.[4]

  • Column Packing: Pack the column using your initial, low-polarity eluent (containing 1% TEA).

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase. For example, start with 5% Ethyl Acetate/Hexanes (+1% TEA) and gradually increase to 50% Ethyl Acetate/Hexanes (+1% TEA).

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and TEA under reduced pressure. A final co-evaporation with a solvent like dichloromethane can help remove residual triethylamine.

Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Finish Start Crude this compound Analysis Initial Purity Check (TLC, GC-MS, NMR) Start->Analysis Decision Impurity Type? Analysis->Decision Distillation Vacuum Distillation Decision->Distillation Non-volatile or highly volatile impurities Recrystallization Acid-Base Extraction & Recrystallization Decision->Recrystallization Neutral organic impurities Chromatography Column Chromatography Decision->Chromatography Polar impurities or isomers Final_Analysis Final Purity Analysis Distillation->Final_Analysis Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A workflow for selecting the appropriate purification method.

Part 4: Purity Assessment

Verifying the purity of the final product is a critical step. No purification is complete without it.

Q5: Which analytical methods are best for confirming the purity of my final product?

A5: A combination of methods provides the most comprehensive assessment.

Analytical MethodInformation ProvidedKey Considerations
GC-MS Provides purity information (% area) and allows for the identification of volatile impurities by their mass fragmentation patterns.[7]The compound must be volatile and thermally stable. Derivatization may sometimes be necessary.
RP-HPLC A highly accurate and reproducible method for quantification. Can be developed into a stability-indicating method.Requires method development (column, mobile phase selection). A UV detector is commonly used.
¹H NMR Confirms the structure of the desired compound and can detect impurities if they are present in significant amounts (>1-2%) and have non-overlapping signals.Quantitative NMR (qNMR) can be used for precise purity determination with an internal standard.
TLC A quick, qualitative check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.Not quantitative. Some impurities may not be UV-active or may not stain.

For drug development applications, a validated HPLC method is typically required for definitive purity assessment.[7]

References

Technical Support Center: Synthesis of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the work-up procedure for this important synthesis. Here, we address common challenges and frequently asked questions to ensure a successful and efficient experimental outcome.

Troubleshooting Guide: Work-up Procedure

This section provides solutions to specific problems that may arise during the work-up and purification of this compound, particularly following the reduction of 3-chloro-2-methylbenzonitrile.

Q1: After quenching my Lithium Aluminum Hydride (LiAlH₄) reaction, I'm having trouble with the filtration of the aluminum salts. The filtration is very slow, and the salts seem gelatinous. What can I do?

A1: This is a very common issue when working with LiAlH₄ reductions. The formation of gelatinous aluminum hydroxides can clog filter paper and make filtration exceedingly slow. Here’s a detailed protocol to improve the process, often referred to as the "Fieser workup":

  • Causality: The slow filtration is due to the formation of very fine, hydrated aluminum oxide particles. The key is to carefully control the quenching process to form more granular and easily filterable salts.

  • Step-by-Step Protocol:

    • After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add water dropwise. For every 'x' grams of LiAlH₄ used, add 'x' mL of water. This step is highly exothermic, so proceed with extreme caution.

    • Next, add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution. This helps to form a more granular precipitate of aluminum salts.

    • Finally, add '3x' mL of water and stir the mixture vigorously for at least 30 minutes. This should result in a white, granular precipitate that is much easier to filter.[1]

    • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[1]

Q2: My final product is contaminated with unreacted 3-chloro-2-methylbenzonitrile. How can I effectively remove this impurity?

A2: The presence of the starting nitrile is a common purity issue. An acid-base extraction is the most effective method to separate the basic amine product from the neutral nitrile starting material.

  • Causality: this compound is a primary amine and therefore basic. It will react with an acid to form a water-soluble ammonium salt. The starting nitrile is neutral and will remain in the organic phase.

  • Step-by-Step Protocol:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and extract with a 1 M hydrochloric acid (HCl) solution. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.[2]

    • Separate the aqueous layer containing the amine salt and wash it with a small amount of diethyl ether to remove any residual nitrile.[2]

    • Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated NaOH or potassium hydroxide (KOH) solution. This will deprotonate the amine salt, causing the free amine to separate.

    • Extract the liberated this compound with several portions of an organic solvent (e.g., diethyl ether or dichloromethane).[2]

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Q3: I'm observing the formation of secondary and tertiary amine byproducts. What reaction conditions can I modify to minimize these?

A3: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles.

  • Causality: These byproducts arise from the reaction of the initially formed primary amine with the intermediate imine.

  • Mitigation Strategies:

    • Ammonia Addition: When using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of these byproducts.[3]

    • Choice of Reducing Agent: Using a hydride-based reducing agent like LiAlH₄ or Borane-tetrahydrofuran (BH₃-THF) complex generally avoids this issue as the reaction proceeds through a different mechanism where the intermediate is not susceptible to such side reactions.[3]

Frequently Asked Questions (FAQs)

This section addresses general questions about the synthesis and handling of this compound.

Q1: What are the primary synthesis routes to prepare this compound?

A1: The most common laboratory-scale synthesis involves the reduction of 3-chloro-2-methylbenzonitrile. Several reducing agents can be employed for this transformation:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for converting nitriles to primary amines.[4] The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous work-up.

  • Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂) are also effective and can be safer alternatives to LiAlH₄, especially on a larger scale.[3]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[3]

Q2: What are the key safety precautions I should take when working with this compound and its precursors?

A2: Safety is paramount in any chemical synthesis. Here are some critical safety considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Handling of Reagents:

    • LiAlH₄: is a highly reactive and pyrophoric solid. It reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).

    • 3-chloro-2-methylbenzonitrile: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[7]

    • This compound: May cause skin, eye, and respiratory irritation.[8]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[7]

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the plate with the starting material (3-chloro-2-methylbenzonitrile), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under a UV lamp or by using a staining agent. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress.

Q4: What are the expected physical properties of this compound?

A4: The physical properties are important for identification and handling.

PropertyValue
Molecular Formula C₈H₁₀ClN[8]
Molecular Weight 155.62 g/mol [8]
Appearance Colorless to light yellow liquid
Boiling Point 97 °C at 0.6 mmHg[9][10]
Density 1.072 g/mL at 25 °C[9][10]

Visualizing the Work-up Workflow

The following diagram illustrates a typical acid-base extraction workflow for the purification of this compound.

Workup_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase crude_product Crude Product in Organic Solvent extraction Separatory Funnel crude_product->extraction Acid-Base Extraction neutral_impurities Neutral Impurities (e.g., unreacted nitrile) purified_amine_org Purified Amine in Organic Solvent acid_wash 1 M HCl amine_salt Amine Hydrochloride Salt in Aqueous Solution base_addition Add NaOH (aq) amine_salt->base_addition free_amine Free Amine (separates) base_addition->free_amine Liberates Free Amine waste Aqueous Waste extraction->neutral_impurities Remains in Organic Phase extraction->amine_salt Moves to Aqueous Phase extraction2 Separatory Funnel free_amine->extraction2 Extract with Organic Solvent extraction2->purified_amine_org extraction2->waste

Caption: Acid-base extraction workflow for amine purification.

References

Technical Support Center: Scaling Up 3-Chloro-2-methylbenzylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-2-methylbenzylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the underlying chemistry of potential issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial route is the catalytic hydrogenation of 3-chloro-2-methylbenzonitrile. This method is favored for its high atom economy and the relative availability of the starting nitrile.[1] Catalysts such as Raney Nickel are often employed due to their efficacy and cost-effectiveness in nitrile reductions.[1][2]

Q2: What are the primary challenges when scaling up this hydrogenation?

A2: The three main challenges during scale-up are:

  • Selectivity Control: Preventing unwanted side reactions, chiefly the formation of secondary amines and hydrodechlorination (loss of the chlorine atom).[2][3][4]

  • Reaction Kinetics and Heat Management: The hydrogenation is highly exothermic, and managing the heat load in a large reactor is critical to prevent runaway reactions and control impurity formation.

  • Process Safety: Handling high-pressure hydrogen gas, flammable solvents, and a potentially pyrophoric catalyst (like Raney Nickel) requires stringent safety protocols.[5][6]

Q3: Why is hydrodechlorination a significant concern?

A3: Hydrodechlorination, the hydrogenolysis of the C-Cl bond, is a common side reaction when hydrogenating chloroaromatic compounds.[3][7] It leads to the formation of 2-methylbenzylamine as a major impurity, which can be difficult to separate from the desired product due to similar physical properties. Palladium-based catalysts are particularly prone to promoting this reaction, while nickel-based catalysts can offer better selectivity under optimized conditions.[7][8]

Q4: How can the formation of secondary amines like bis(3-chloro-2-methylbenzyl)amine be minimized?

A4: Secondary amine formation occurs when the primary amine product reacts with the intermediate imine formed during the nitrile reduction.[2][4] This can be suppressed on a large scale by using an excess of ammonia in the reaction mixture.[2] Ammonia shifts the equilibrium away from the formation of the secondary imine, thus favoring the production of the primary amine.

Process Workflow Overview

The following diagram outlines the typical production workflow from the starting nitrile to the purified amine product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A 3-Chloro-2-methylbenzonitrile E High-Pressure Hydrogenator A->E B Solvent (e.g., Methanol, THF) B->E C Catalyst (e.g., Raney Ni) C->E D Ammonia (optional) D->E F Catalyst Filtration E->F Crude Reaction Mixture G Solvent Removal F->G H Aqueous Acid Extraction G->H I Basification H->I J Organic Extraction I->J K Drying of Organic Phase J->K L Vacuum Distillation K->L M Purified this compound L->M G start Analyze Crude Product by GC/HPLC impurity_check Major Impurity Detected? start->impurity_check dechlorinated Dechlorinated Impurity > 1%? (2-methylbenzylamine) impurity_check->dechlorinated Yes end_ok Proceed to Purification impurity_check->end_ok No secondary_amine Secondary Amine > 2%? dechlorinated->secondary_amine No sol_dechloro 1. Lower Reaction Temp 2. Switch from Pd to Ni catalyst 3. Check for HCl buildup dechlorinated->sol_dechloro Yes sol_secondary 1. Increase Ammonia concentration 2. Lower Reaction Temp secondary_amine->sol_secondary Yes secondary_amine->end_ok No end_reoptimize Re-run with optimized conditions sol_dechloro->end_reoptimize sol_secondary->end_reoptimize

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 3-Chlorobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is fundamental to designing robust synthetic routes and predicting molecular behavior. This guide provides an in-depth comparison of the reactivity of 2-chlorobenzylamine and 3-chlorobenzylamine, moving from theoretical principles to practical experimental validation. We will explore how the seemingly minor shift of a chlorine atom from the ortho to the meta position profoundly impacts the molecule's nucleophilicity, a critical parameter in countless chemical transformations.

Theoretical Framework: The Decisive Role of Substituent Position

The reactivity of the amino group in benzylamines is primarily dictated by its nucleophilicity, which is a measure of its ability to donate its lone pair of electrons to an electrophile. The chlorine substituent modulates this property through a combination of electronic and steric effects, which differ significantly depending on its position on the aromatic ring.

Electronic Effects: An Inductive-Resonance Tug-of-War

The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bonds. This deactivating effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity.[1] The strength of the inductive effect diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring's pi-system. This effect donates electron density to the ring, specifically at the ortho and para positions.[1][2]

In the case of halogen substituents, the inductive effect is significantly stronger than the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring.[1]

  • 2-Chlorobenzylamine (Ortho Isomer): The chlorine atom is in close proximity to the benzylic carbon. Its strong -I effect significantly reduces the electron density of the entire system, making the amino group less basic and less nucleophilic.

  • 3-Chlorobenzylamine (Meta Isomer): The chlorine atom is further from the benzylic carbon. While its -I effect is still potent, it is less pronounced at the reaction center compared to the ortho isomer. Crucially, the resonance effect does not extend to the meta position, meaning there is no electron-donating resonance to counteract the withdrawal.[3]

Based on electronics alone, the stronger inductive pull in the ortho position suggests that 2-chlorobenzylamine would be the less reactive of the two.

References

A Senior Application Scientist's Guide to the Characterization of 3-Chloro-2-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Guide for Researchers

Introduction

In the landscape of pharmaceutical and chemical synthesis, substituted benzylamines serve as critical building blocks for a vast array of target molecules. 3-Chloro-2-methylbenzylamine hydrochloride is one such intermediate, valued for its specific substitution pattern that guides further synthetic transformations. However, its utility is directly proportional to its purity and structural integrity. Ambiguities in identity or the presence of isomeric or process-related impurities can derail a synthetic campaign, leading to significant losses in time and resources.

This guide provides a comprehensive framework for the analytical characterization of this compound hydrochloride. As a Senior Application Scientist, my objective is not merely to present protocols but to explain the scientific rationale behind a multi-technique approach. We will explore how to achieve unambiguous structural confirmation and quantitative purity assessment. Furthermore, we will compare its core physicochemical properties to structurally similar alternatives, providing researchers with the contextual data needed for informed decisions in experimental design and sourcing.

Physicochemical Properties: A Comparative Analysis

A foundational step in characterization is understanding the fundamental physical and chemical properties of the target compound and its relevant analogs. The hydrochloride salt form is typically employed to improve stability and handling characteristics over the free base. The alternatives chosen for comparison include key positional isomers and related structures that represent potential impurities or alternative starting materials.

PropertyThis compound HCl (Target) 2-Methylbenzylamine3-Chlorobenzylamine4-Chloro-α-methylbenzylamine
Structure Cl at C3, CH₃ at C2CH₃ at C2Cl at C3Cl at C4, α-CH₃
IUPAC Name (3-Chloro-2-methylphenyl)methanamine hydrochloride(2-Methylphenyl)methanamine(3-Chlorophenyl)methanamine1-(4-Chlorophenyl)ethanamine
CAS Number 226565-61-3 (free base)89-93-0100-46-927298-99-3
Molecular Formula C₈H₁₁Cl₂NC₈H₁₁NC₇H₈ClNC₈H₁₀ClN
Molecular Weight 192.09 g/mol 121.18 g/mol 141.60 g/mol 155.62 g/mol
Boiling Point (°C) 138°C / 20 mmHg (free base)[1]195-196°C214°CNot Available
Density (g/mL) 1.14 (free base)[1]0.976 g/mL1.129 g/mLNot Available

Note: Data for the hydrochloride salt is often less available than for the free base. Properties listed for the free base provide a baseline for comparison.

The Core Characterization Workflow: A Strategy for Certainty

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust, self-validating characterization strategy relies on the orthogonal application of multiple analytical methods. Each technique interrogates different molecular attributes, and their combined data provides a high degree of confidence. The causality is clear: chromatographic methods assess purity, while spectroscopic methods confirm structure.

Our recommended workflow is designed for efficiency and comprehensiveness, starting with a purity assessment and followed by detailed structural elucidation.

G cluster_workflow Analytical Characterization Workflow Sample Sample of This compound HCl HPLC Purity & Impurity Profile (RP-HPLC) Sample->HPLC Assess Purity NMR Unambiguous Structure (¹H & ¹³C NMR) HPLC->NMR Confirm Structure Report Certificate of Analysis (CoA) HPLC->Report MS Molecular Mass Verification (ESI-MS) NMR->MS Confirm Mass NMR->Report FTIR Functional Group ID (FTIR) MS->FTIR Confirm Bonds MS->Report FTIR->Report

Caption: Orthogonal workflow for comprehensive compound characterization.

Experimental Protocols & Data Interpretation

The following sections detail the standardized protocols for each analytical technique. The choice of parameters is deliberate, designed to provide high-quality, reproducible data for substituted benzylamines.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the industry standard for quantifying the purity of small organic molecules. A C18 column is selected for its excellent retention and separation of aromatic compounds. The mobile phase, a gradient of acetonitrile in water with trifluoroacetic acid (TFA), ensures sharp peak shapes and separation of the polar amine from non-polar impurities. TFA acts as an ion-pairing agent, improving peak symmetry for the amine hydrochloride. UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance.

Protocol:

  • Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Trustworthiness & Data Interpretation:

  • System Suitability: Before sample analysis, inject a standard to verify retention time stability, peak area reproducibility, and theoretical plates.

  • Purity Calculation: The purity is reported as the area percentage of the main peak relative to the total area of all peaks detected. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

  • Impurity Identification: Retention times of potential impurities (e.g., positional isomers) can be determined by running standards of those compounds, if available.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR complements this by showing the number and types of carbon atoms. DMSO-d₆ is a suitable solvent for hydrochloride salts, as it solubilizes the sample and its residual water peak does not interfere with key aromatic or benzylic signals.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.

Trustworthiness & Data Interpretation: The predicted ¹H NMR spectrum for this compound (as the free base for simplicity, the HCl salt will show broader amine peaks and slight shifts) would show:

  • Aromatic Protons (Ar-H): 3 protons in the ~7.0-7.5 ppm region, exhibiting complex splitting patterns (doublets, triplets) based on their coupling.

  • Benzylic Protons (-CH₂-NH₂): A singlet or slightly split signal around 3.8-4.2 ppm, integrating to 2 protons.

  • Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm, integrating to 3 protons.

  • Amine Protons (-NH₃⁺): A broad singlet that can exchange with water in the solvent. Its chemical shift is highly variable.

The ¹³C NMR would show 8 distinct carbon signals, including 6 in the aromatic region (120-140 ppm), one benzylic carbon, and one methyl carbon. The data must be consistent with the proposed structure and inconsistent with its isomers.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups. For an amine hydrochloride, we expect to see characteristic stretches for the ammonium group (N-H⁺), aromatic C-H bonds, and the C-Cl bond.

Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

Trustworthiness & Data Interpretation:

  • N-H⁺ Stretch (Ammonium): A very broad and strong absorption in the 2800-3200 cm⁻¹ region. This is a hallmark of an amine salt.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ fingerprint region.

  • C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

Molecular Mass Confirmation by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final check on its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts. In positive ion mode, the instrument will detect the protonated free base, [M+H]⁺.

Protocol:

  • Instrumentation: Mass spectrometer with an ESI source (e.g., LC-MS).

  • Sample Preparation: Infuse a dilute solution of the sample (~100 µg/mL in methanol) directly into the source.

  • Acquisition: Scan in positive ion mode.

Trustworthiness & Data Interpretation: The free base of this compound has a molecular weight of 155.62 g/mol .[2][3] The expected mass spectrum should show a primary ion peak at an m/z (mass-to-charge ratio) of 156.058 ([C₈H₁₁ClN]⁺). A crucial confirmatory feature is the isotopic pattern of chlorine: there should be a secondary peak at m/z 158.055 (for the ³⁷Cl isotope) with roughly one-third the intensity of the primary peak. The absence of this pattern would cast serious doubt on the presence of a chlorine atom.

G cluster_logic Isomeric Relationship Diagram Target Target Compound This compound Iso1 Positional Isomer 2-Chloro-3-methyl... Target:f0->Iso1 Same MW, Different Spectra Iso2 Positional Isomer 4-Chloro-2-methyl... Target:f0->Iso2 Same MW, Different Spectra Analog1 Structural Analog 3-Chlorobenzylamine Target:f0->Analog1 Different MW, Different Spectra Analog2 Structural Analog 2-Methylbenzylamine Target:f0->Analog2 Different MW, Different Spectra

Caption: Relationship between the target compound and its common alternatives.

Safety & Handling Precautions

Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound and its analogs are hazardous materials.

  • Hazard Identification: The free base is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Hydrochloride salts of similar amines are often corrosive and can cause severe skin burns and eye damage.[4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the solid powder, work in a chemical fume hood to avoid inhalation.[5][6]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

The characterization of this compound hydrochloride is a clear-cut process when a systematic, multi-technique approach is employed. Relying on a single data point, such as a melting point, is insufficient and scientifically unsound. By integrating the separating power of HPLC with the detailed structural insights from NMR, MS, and FTIR, researchers can establish an unambiguous identity and purity profile. This rigorous validation is the bedrock of reproducible science and is essential for any professional in drug development or chemical research.

References

A Comparative Guide for Synthetic Chemists: 3-Chloro-2-methylbenzylamine vs. 3-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Reactivity and Application

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Substituted benzylamines are a cornerstone of many synthetic endeavors, serving as versatile building blocks in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of two closely related yet distinct benzylamines: 3-Chloro-2-methylbenzylamine and 3-Methylbenzylamine. We will explore how the subtle differences in their substitution patterns give rise to significant variations in their reactivity and utility, supported by an analysis of electronic and steric effects, and illustrated with practical synthetic applications.

At a Glance: Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.

PropertyThis compound3-Methylbenzylamine
Molecular Formula C₈H₁₀ClN[1]C₈H₁₁N[2]
Molecular Weight 155.62 g/mol [1]121.18 g/mol [2]
Appearance Colorless to light yellow liquidColorless liquid[2]
Boiling Point 97 °C / 0.6 mmHg202-205 °C[3]
Density 1.072 g/mL at 25 °C0.966 g/mL at 25 °C[3]
CAS Number 226565-61-3[1]100-81-2[2]

The Decisive Factors: Electronic and Steric Effects on Reactivity

The reactivity of the amino group in benzylamines is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. The interplay of these effects dictates the nucleophilicity of the amine and the overall reaction kinetics.

3-Methylbenzylamine: The methyl group at the meta position is a weak electron-donating group through induction. This slightly increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom of the amino group. This enhanced electron density makes the amine a slightly stronger nucleophile compared to unsubstituted benzylamine.

This compound: This molecule presents a more complex scenario. The chlorine atom at the meta position is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring and reduces the nucleophilicity of the amine. Conversely, the methyl group at the ortho position is electron-donating. However, the ortho-methyl group also introduces significant steric hindrance around the aminomethyl group.[4][5] This steric bulk can impede the approach of electrophiles to the nitrogen atom, thereby slowing down reaction rates.[6]

In nucleophilic substitution reactions, such as N-alkylation, the reduced nucleophilicity and increased steric hindrance of this compound are expected to lead to slower reaction rates compared to 3-Methylbenzylamine.[7]

G cluster_0 3-Methylbenzylamine cluster_1 This compound a meta-Methyl Group (Electron-Donating) b Increased Electron Density on Nitrogen a->b +I effect c Enhanced Nucleophilicity b->c i Favorable c->i Faster Reaction Rate (e.g., N-alkylation) d meta-Chloro Group (Electron-Withdrawing) e Decreased Electron Density on Nitrogen d->e -I effect f Reduced Nucleophilicity e->f j Less Favorable f->j Slower Reaction Rate g ortho-Methyl Group (Steric Hindrance) h Impeded Electrophile Approach g->h h->j

Caption: Comparative electronic and steric effects on reactivity.

Application in Synthesis: A Tale of Two Building Blocks

The distinct properties of this compound and 3-Methylbenzylamine make them suitable for different applications in the synthesis of complex molecules.

3-Methylbenzylamine: A Versatile Intermediate in Agrochemicals

The straightforward reactivity of 3-Methylbenzylamine has led to its use in the synthesis of various compounds, including those with applications in agriculture. For instance, substituted benzylamines are key components in the synthesis of certain classes of herbicides that act as amino acid synthesis inhibitors.[8] The relatively unhindered nature of 3-Methylbenzylamine allows for efficient reactions to build the core structures of these active ingredients.[9][10]

This compound: A Tailored Building Block for Pharmaceuticals

The substitution pattern of this compound makes it a valuable precursor in the synthesis of specific pharmaceutical agents. The presence of the chloro and methyl groups can be crucial for modulating the pharmacological activity and pharmacokinetic properties of the final drug molecule.[11][12][13] For example, in the synthesis of certain neuroleptic drugs or antidepressants, the specific steric and electronic profile of this benzylamine can contribute to the desired binding affinity and selectivity for a biological target.

Experimental Protocols: N-Alkylation as a Case Study

To illustrate the practical differences in handling and reactivity, we present a generalized experimental protocol for a common synthetic transformation: N-alkylation with an alkyl halide.

Objective: To synthesize the corresponding N-alkylated benzylamine.

General Reaction Scheme:

G R¹-NH₂ Substituted Benzylamine Product R¹-NH-R² R¹-NH₂->Product R²-X Alkyl Halide R²-X->Product Base Base (e.g., K₂CO₃) Byproduct Base·HX Base->Byproduct Solvent Solvent (e.g., Acetonitrile)

Caption: General workflow for N-alkylation of a primary amine.

Protocol for N-Alkylation

Materials:

  • Substituted Benzylamine (this compound or 3-Methylbenzylamine) (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzylamine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Observations and Comparative Performance:

Parameter3-MethylbenzylamineThis compound
Reaction Time Typically shorterTypically longer
Reaction Temperature May proceed at a lower temperatureMay require higher temperature or longer reaction time
Yield Generally higherPotentially lower due to steric hindrance and reduced nucleophilicity
Side Products Potential for over-alkylation (dialkylation)Lower propensity for over-alkylation due to steric hindrance

These expected outcomes are based on the principles of chemical reactivity. The more nucleophilic and less sterically hindered 3-Methylbenzylamine is anticipated to react faster and more completely under given conditions. In contrast, the electronically deactivated and sterically encumbered this compound will likely require more forcing conditions to achieve a comparable conversion, and the overall yield may be lower. However, the steric hindrance in this compound can be advantageous in preventing undesired secondary reactions like dialkylation.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and 3-Methylbenzylamine is a strategic one that should be guided by the specific goals of the synthesis.

  • 3-Methylbenzylamine is the reagent of choice for applications requiring a more reactive and less sterically hindered nucleophile, where high yields and faster reaction times are paramount. Its utility is pronounced in the synthesis of a broad range of chemical entities, including certain agrochemicals.

  • This compound is a specialized building block whose value lies in its unique substitution pattern. While its reactivity is attenuated by electronic and steric factors, these very characteristics can be exploited to achieve specific synthetic outcomes, such as minimizing over-alkylation and introducing a specific substitution pattern required for biological activity in pharmaceutical targets.

Ultimately, a thorough understanding of the interplay between electronic and steric effects, as demonstrated by these two benzylamines, empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Spectroscopic Guide to Benzylamine Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzylamine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. As such, the precise characterization of these compounds is a cornerstone of synthetic chemistry, process development, and quality control. Spectroscopic techniques offer a powerful, non-destructive suite of tools for elucidating the molecular structure, confirming identity, and assessing the purity of benzylamine derivatives. This guide provides a comparative analysis of the spectroscopic signatures of four key benzylamine analogs—benzylamine, N-methylbenzylamine, N,N-dimethylbenzylamine, and 4-methoxybenzylamine—across a range of common spectroscopic methods. By understanding the subtle yet significant differences in their spectra, researchers can gain deeper insights into the structure-property relationships of these important molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a repository of experimental data but also the underlying principles and practical protocols for acquiring high-quality spectroscopic information.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For benzylamine derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy provides a quantitative and qualitative picture of the hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity of the signals are all rich sources of structural information.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectra of our selected benzylamine derivatives, typically recorded in deuterated chloroform (CDCl₃), reveal characteristic patterns that are highly informative for distinguishing between them.

CompoundAr-H (ppm)-CH₂- (ppm)-NH₂/-NH- (ppm)-NCH₃ (ppm)-OCH₃ (ppm)
Benzylamine ~7.2-7.4 (m, 5H)~3.84 (s, 2H)~1.52 (s, 2H)--
N-Methylbenzylamine ~7.2-7.4 (m, 5H)~3.74 (s, 2H)~2.20 (s, 1H)~2.43 (s, 3H)-
N,N-Dimethylbenzylamine ~7.2-7.4 (m, 5H)~3.40 (s, 2H)-~2.23 (s, 6H)-
4-Methoxybenzylamine ~7.21 (d, 2H), ~6.85 (d, 2H)~3.75 (s, 2H)~1.45 (s, 2H)-~3.79 (s, 3H)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Key Observations and Mechanistic Insights:

  • Aromatic Protons (Ar-H): In benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine, the five protons on the unsubstituted phenyl ring typically appear as a complex multiplet between 7.2 and 7.4 ppm. In contrast, the para-methoxy substitution in 4-methoxybenzylamine creates a more defined AA'BB' splitting pattern, with two doublets corresponding to the chemically non-equivalent aromatic protons.

  • Benzylic Protons (-CH₂-): The benzylic protons are deshielded by the adjacent aromatic ring and the nitrogen atom, appearing as a singlet in the 3.4-3.9 ppm region. The increasing electron-donating effect of the methyl groups in the series from benzylamine to N,N-dimethylbenzylamine results in a slight upfield shift of the benzylic proton signal.

  • Amine Protons (-NH₂/-NH-): The chemical shift of the N-H protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. These protons often appear as broad singlets and can be confirmed by D₂O exchange, which results in the disappearance of the signal.[1]

  • N-Methyl Protons (-NCH₃): The protons of the N-methyl group(s) give rise to sharp singlets. The signal for the six protons in N,N-dimethylbenzylamine appears at a slightly upfield position compared to the three protons in N-methylbenzylamine.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group in 4-methoxybenzylamine appear as a characteristic sharp singlet around 3.79 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzylamine derivative.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

    • For quantitative analysis, a known amount of an internal standard should be added.[4]

    • Transfer the solution to a clean 5 mm NMR tube.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[6]

  • Data Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualization of ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.

Comparative Analysis of ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectra of the benzylamine derivatives show distinct signals for each unique carbon environment.

CompoundAr-C (ppm)-CH₂- (ppm)-NCH₃ (ppm)-OCH₃ (ppm)
Benzylamine ~127-143~46--
N-Methylbenzylamine ~127-140~56~36-
N,N-Dimethylbenzylamine ~127-139~64~45-
4-Methoxybenzylamine ~114-159~46-~55

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Key Observations and Mechanistic Insights:

  • Aromatic Carbons (Ar-C): The aromatic carbons typically resonate in the 110-160 ppm region. The number of signals can indicate the symmetry of the substitution pattern. For example, 4-methoxybenzylamine, with its para-substitution, will show fewer aromatic signals than the other derivatives due to symmetry.[7]

  • Benzylic Carbon (-CH₂-): The chemical shift of the benzylic carbon is influenced by the degree of N-alkylation. Increased methylation leads to a downfield shift of the benzylic carbon signal, from ~46 ppm in benzylamine to ~64 ppm in N,N-dimethylbenzylamine.

  • N-Methyl Carbon (-NCH₃): The N-methyl carbons in N-methylbenzylamine and N,N-dimethylbenzylamine appear in the 35-45 ppm range.

  • Methoxy Carbon (-OCH₃): The methoxy carbon in 4-methoxybenzylamine is found at approximately 55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the low natural abundance of ¹³C.

  • Acquisition Parameters:

    • A longer acquisition time and/or a greater number of scans are typically needed to achieve a good signal-to-noise ratio.

    • Proton decoupling is employed to simplify the spectrum and enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

    • For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the NOE, ensuring that the signal integrals are directly proportional to the number of carbon nuclei.[6]

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Comparative Analysis of IR Spectra

The IR spectra of benzylamine derivatives are dominated by absorptions corresponding to N-H, C-H, C-N, and C=C bonds. The most significant differences are observed in the N-H stretching region.

CompoundN-H Stretch (cm⁻¹)C-H (sp³) Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Benzylamine ~3370 & ~3300 (two bands, medium)~2850-2950~3030~1600, ~1495, ~1450~1200-1020
N-Methylbenzylamine ~3320 (one band, weak)~2800-2980~3030~1600, ~1495, ~1450~1200-1020
N,N-Dimethylbenzylamine Absent~2780-2950~3030~1600, ~1495, ~1450~1200-1020
4-Methoxybenzylamine ~3370 & ~3300 (two bands, medium)~2830-2950~3030~1610, ~1510, ~1460~1250 (asym), ~1030 (sym)

Key Observations and Mechanistic Insights:

  • N-H Stretching: This is the most diagnostic region for distinguishing between primary, secondary, and tertiary amines.[8][9][10]

    • Primary Amines (Benzylamine, 4-Methoxybenzylamine): Exhibit two N-H stretching bands due to symmetric and asymmetric stretching modes.[11]

    • Secondary Amine (N-Methylbenzylamine): Shows a single, weaker N-H stretching band.[12]

    • Tertiary Amine (N,N-Dimethylbenzylamine): Lacks an N-H bond and therefore shows no absorption in this region.

  • C-H Stretching: All four compounds show C-H stretching absorptions for the sp³ hybridized carbons of the benzylic and methyl groups (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹).

  • C=C Aromatic Stretching: The characteristic absorptions for the aromatic ring are observed in the 1450-1610 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region (1000-1300 cm⁻¹) and can be coupled with other vibrations, making them less diagnostic on their own. In 4-methoxybenzylamine, the C-O stretching of the ether group also appears in this region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid benzylamine derivative directly onto the ATR crystal.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of ATR-FTIR Workflow

G cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_cleanup Cleanup clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply Liquid Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire clean_after Clean Crystal acquire->clean_after

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification.

Comparative Analysis of Mass Spectra

Electron ionization (EI) is a common ionization technique for relatively volatile compounds like benzylamine derivatives. The resulting mass spectra show a molecular ion peak (M⁺˙) and a series of fragment ions.

CompoundMolecular Weight ( g/mol )Molecular Ion (M⁺˙, m/z)Key Fragment Ions (m/z)
Benzylamine 107.15107106, 91, 79, 77
N-Methylbenzylamine 121.18121120, 91, 77, 44
N,N-Dimethylbenzylamine 135.21135134, 91, 58
4-Methoxybenzylamine 137.18137136, 121, 108, 91, 77

Key Observations and Mechanistic Insights:

  • Molecular Ion (M⁺˙): The molecular ion peak corresponds to the molecular weight of the compound. Its intensity can vary depending on the stability of the ion.

  • α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable iminium ion.

    • For N-methylbenzylamine , α-cleavage leads to the formation of the [CH₂=NHCH₃]⁺ ion at m/z 44.

    • For N,N-dimethylbenzylamine , this cleavage results in the highly abundant [CH₂=N(CH₃)₂]⁺ ion at m/z 58.

  • Benzylic Cleavage: Cleavage of the C-N bond can lead to the formation of the stable benzyl cation or tropylium ion at m/z 91. This is a prominent peak in the spectra of most of these derivatives.

  • Loss of Hydrogen ([M-1]⁺): The [M-1]⁺ peak is often observed due to the loss of a hydrogen atom from the molecular ion.

  • Fragmentation of 4-Methoxybenzylamine: The mass spectrum of 4-methoxybenzylamine shows additional fragmentation pathways related to the methoxy group, such as the loss of a methyl radical (to give m/z 122) followed by loss of CO (to give m/z 94), or the formation of a methoxy-substituted benzyl cation at m/z 121.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of benzylamine derivatives, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the benzylamine derivative in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 10-100 µg/mL.[13]

  • GC Parameters:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms, is typically used.

    • Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples. Set the injector temperature to around 250 °C.

    • Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 50-80 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).

    • Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

Visualization of GC-MS Workflow

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Prepare Dilute Solution inject Inject Sample prep->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: General workflow for GC-MS analysis.

IV. UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like benzylamine derivatives, the absorption of UV radiation promotes electrons from π to π* orbitals.

Comparative Analysis of UV-Vis Spectra

The UV-Vis spectra of benzylamine derivatives are characterized by absorptions in the UV region, with the position and intensity of the absorption maxima (λ_max) being influenced by the substituents on the aromatic ring.

Compoundλ_max 1 (nm)λ_max 2 (nm)Solvent
Benzylamine ~206~256Acidic Mobile Phase
N-Methylbenzylamine ~210~257Not specified
N,N-Dimethylbenzylamine ~212~258Not specified
4-Methoxybenzylamine ~225~275Not specified

Note: UV-Vis data for benzylamine derivatives can be sparse and highly dependent on the solvent.[14][15][16]

Key Observations and Mechanistic Insights:

  • Effect of N-Alkylation: Increasing the number of methyl groups on the nitrogen atom causes a slight bathochromic (red) shift in the absorption maxima. This is due to the electron-donating inductive effect of the alkyl groups.

  • Effect of Methoxy Group: The para-methoxy group in 4-methoxybenzylamine is a strong electron-donating group that extends the conjugation of the π-system. This results in a significant bathochromic shift of both absorption bands compared to benzylamine.[17]

  • Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima. More polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands.[14]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the benzylamine derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Data Acquisition:

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The spectroscopic analysis of benzylamine derivatives provides a wealth of information for their identification, characterization, and purity assessment. Each technique offers a unique perspective on the molecular structure:

  • ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

  • IR spectroscopy is invaluable for the rapid identification of functional groups, particularly for distinguishing between primary, secondary, and tertiary amines.

  • Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns.

  • UV-Vis spectroscopy offers insights into the electronic structure and the effects of substituents on the aromatic system.

By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize benzylamine derivatives, which is essential for advancing research and development in the many fields where these compounds play a critical role.

References

A Comparative Guide to HPLC Method Development for the Analysis of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Chloro-2-methylbenzylamine. As a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and accurate quantification is paramount. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, comparing two distinct approaches: a rapid, high-throughput C18 method and a high-resolution method employing an alternative stationary phase to achieve orthogonal selectivity.

Part 1: Foundational Strategy - Characterizing the Analyte

The first step in any successful method development is to understand the physicochemical properties of the analyte. This compound (C₈H₁₀ClN) is a primary aromatic amine.[1] Its structure dictates our analytical strategy:

  • Basic Nature: The primary amine group (-NH₂) is basic. In reversed-phase HPLC, analyzing basic compounds can be challenging due to potential interactions with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[2] Therefore, controlling the mobile phase pH is critical to ensure consistent protonation of the analyte.

  • Hydrophobicity: The substituted benzene ring provides significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[3][4]

  • UV Chromophore: The aromatic ring acts as a chromophore, allowing for straightforward detection using a UV-Vis or Photodiode Array (PDA) detector.

Our strategy will be to use a buffered acidic mobile phase (pH ≈ 3). At this pH, the amine group will be fully protonated (acting as a cation, -NH₃⁺), which suppresses unwanted silanol interactions and ensures a consistent, reproducible retention time.[5]

Part 2: Comparative Methodologies

We will develop and compare two distinct methods designed for different analytical objectives.

  • Method A: The High-Throughput C18 Method. This method is designed for speed and efficiency, ideal for routine quality control, content uniformity, or in-process monitoring where the impurity profile is well-understood. It uses a standard C18 column and acetonitrile, a strong, low-viscosity organic modifier.[6]

  • Method B: The Orthogonal Selectivity Phenyl Method. This method prioritizes resolution and is designed for impurity profiling, stability studies, or situations where co-elution is a risk. It employs a Phenyl-Hexyl stationary phase and methanol. The phenyl phase introduces π-π interactions as an additional separation mechanism, which can provide unique selectivity for aromatic compounds.[7] Methanol, being a protic solvent, offers a different selectivity profile compared to aprotic acetonitrile.[8][9][10]

Logical Workflow for Method Development

The development process follows a systematic path from initial characterization to final optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Basic, Hydrophobic, UV Active) Strategy Define Strategy (Reversed-Phase, Acidic pH) Analyte->Strategy Column_Screen Column Screening (C18 vs. Phenyl) Strategy->Column_Screen Solvent_Screen Solvent Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen Evaluate Selectivity Optimize Optimize Parameters (Gradient, Flow Rate, Temp.) Solvent_Screen->Optimize SST Define System Suitability (Resolution, Tailing, Plates) Optimize->SST Validation Method Validation (per ICH Q2(R1)) SST->Validation

Caption: A systematic workflow for HPLC method development.

Part 3: Experimental Protocols

The following protocols detail the conditions for each comparative method.

Method A: High-Throughput C18 Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Run Time: 5 minutes.

  • Standard Preparation: Prepare a 0.5 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile (diluent). Dilute to a working concentration of 50 µg/mL with the same diluent.

Method B: Orthogonal Selectivity Phenyl Protocol
  • HPLC System: Same as Method A.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Methanol.

  • Elution Mode: Gradient.

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 70% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Run Time: 15 minutes.

  • Standard Preparation: Prepare a 0.5 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase at the initial gradient composition (70:30 A:B).

Part 4: Data Analysis & Performance Comparison

The performance of each method was evaluated based on key chromatographic parameters. The data below is illustrative, based on a sample spiked with a hypothetical closely-related impurity.

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Rationale & Interpretation
Retention Time (t_R) 2.8 min8.5 minMethod A is significantly faster, suitable for high-throughput needs.
Tailing Factor (T_f) 1.21.1Both methods produce symmetrical peaks, indicating good control over silanol interactions.
Theoretical Plates (N) 9,50014,000Method B's longer column and gradient elution provide higher efficiency and sharper peaks.[11]
Resolution (R_s) 1.83.5Critical Difference: Method B provides significantly better resolution of the impurity, demonstrating the superior separating power of the orthogonal chemistry for this specific pair.
Backpressure ~180 bar~210 barThe higher viscosity of methanol in Method B results in slightly higher backpressure.[6]
Method Selection Guide

The choice between these methods depends entirely on the analytical objective.

MethodSelection Start What is the Analytical Goal? Routine_QC Routine QC / Assay (Known Impurities) Start->Routine_QC Speed is Priority Impurity_Profile Impurity Profiling / Stability / Unknowns Start->Impurity_Profile Resolution is Priority Method_A Choose Method A (C18 / ACN / Isocratic) Routine_QC->Method_A Method_B Choose Method B (Phenyl / MeOH / Gradient) Impurity_Profile->Method_B

Caption: A decision tree for selecting the appropriate HPLC method.

Part 5: Next Steps - Method Validation

Once a method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose.[12][13] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

The key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion

This guide demonstrates that there is no single "best" HPLC method; the optimal choice is dictated by the analytical problem. For rapid, routine analysis of this compound, a fast isocratic C18 method (Method A) is highly effective. However, when faced with the challenge of resolving closely related impurities, switching to a column with orthogonal selectivity, such as a Phenyl-Hexyl phase, and using an alternative solvent like methanol (Method B) provides a powerful strategy to achieve the necessary resolution. This dual-method approach, grounded in the physicochemical properties of the analyte, ensures both efficiency for routine work and confidence in purity assessments for more demanding applications.

References

A Comparative Guide to Isomeric Purity Analysis of Chloro-Methylbenzylamines

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral compounds are paramount. Chloro-methylbenzylamines, key intermediates in the synthesis of various pharmaceuticals and agrochemicals, necessitate rigorous isomeric purity analysis to ensure product efficacy and safety. The presence of the undesired enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or even significant toxicity.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the isomeric purity of chloro-methylbenzylamines. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting and implementing the most suitable method for your research.

The Critical Role of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment.[1] This makes their separation a non-trivial task. However, in a chiral environment, such as the human body or when interacting with a chiral stationary phase in a chromatography column, their behaviors can differ dramatically.[2] Therefore, specialized analytical techniques are required to differentiate and quantify them accurately. The validation of such chiral purity methods is crucial to ensure they are fit for their intended purpose.[3][4]

The most common and powerful techniques for chiral separations include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) also offer a valuable, albeit different, approach.

Chromatographic Techniques: The Workhorses of Chiral Analysis

Chromatographic methods are the cornerstone of enantiomeric purity analysis, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3][6][7] The choice of CSP and mobile phase is critical for achieving successful separation.[2]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations.[3][6] It offers a wide range of commercially available CSPs, catering to a broad spectrum of chiral compounds. For chloro-methylbenzylamines, polysaccharide-based and crown-ether-based CSPs have shown particular promise.[8][9][10]

Mechanism of Separation: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) create chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7][11] The subtle differences in how each enantiomer "fits" into this chiral environment lead to different retention times and, thus, separation.[1] Crown ether-based CSPs are particularly effective for primary amines, where the amine proton forms a complex with the crown ether cavity.[8]

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC Separation of Chloro-methylbenzylamine Isomers

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is a strong starting point.[10]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and a polar modifier like ethanol or isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.[12]

  • Sample Preparation: Accurately weigh and dissolve the chloro-methylbenzylamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Injection and Analysis: Inject the sample onto the HPLC system. The enantiomers will separate and be detected as distinct peaks. The enantiomeric purity is calculated from the relative peak areas.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for primary amines.[14][15][16] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Advantages of SFC:

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analyses compared to HPLC.[17]

  • Efficiency: SFC often yields higher chromatographic efficiency, resulting in sharper peaks.

  • Greener Technique: The use of CO2 reduces the consumption of organic solvents.

A study comparing SFC and HPLC for the separation of primary amines on a cyclofructan-based chiral stationary phase found that SFC provided comparable selectivities and analysis times with improved peak symmetries.[14][15][16] Another study highlighted the advantages of a crown ether-derived stationary phase in SFC for the chiral separation of primary amines, which have historically been challenging to resolve.[8]

Gas Chromatography (GC)

For volatile and thermally stable compounds like some chloro-methylbenzylamine derivatives, chiral GC is a viable option. Separation is achieved using a chiral stationary phase coated onto the inner wall of a capillary column. Derivatization of the amine group is often necessary to improve volatility and chromatographic performance.[18]

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative to chromatographic methods for chiral separations.[5][19] In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE).

Mechanism of Separation: A chiral selector, such as a cyclodextrin, is added to the BGE.[19] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. The choice of chiral selector and the composition of the BGE are critical for achieving resolution.[20][21]

Experimental Workflow: Chiral Capillary Electrophoresis

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a distinct approach for determining enantiomeric purity without the need for physical separation.[22][23] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Mechanism:

  • Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient diastereomeric complexes with the enantiomers of the analyte.[24][25] These complexes are in rapid equilibrium, and the different magnetic environments of the diastereomers can lead to separate, observable signals in the NMR spectrum for each enantiomer.[22][23]

  • Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.

A simple and rapid protocol for determining the enantiopurity of primary and secondary amines using BINOL derivatives as chiral solvating agents has been developed, where the analyte and CSA are mixed directly in an NMR tube.[22][23]

Comparative Performance Data

The choice of analytical technique depends on several factors, including the specific properties of the chloro-methylbenzylamine isomer, required sensitivity, sample throughput, and available instrumentation. The following table summarizes typical performance characteristics of the discussed techniques.

Analytical TechniqueTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Linearity Range (R²)Accuracy (% Recovery)Precision (%RSD)Key Advantages
Chiral HPLC LOD: ~0.01-0.1% of the major enantiomer>0.99998-102%<2%High versatility, wide range of CSPs, well-established.[6]
Chiral SFC Comparable to or better than HPLC>0.99998-102%<2%High speed, high efficiency, reduced solvent consumption.[14][15][16]
Chiral GC LOD: ~0.01-0.1%>0.99998-102%<2%High resolution for volatile compounds.
Chiral CE LOD: ~0.05-0.5%>0.9995-105%<5%High efficiency, low sample and reagent consumption.[5]
NMR with CSAs LOD: ~0.5-1%>0.99N/A<5%No separation needed, provides structural information.[22][23]

Note: The values provided are representative and can vary based on the specific analyte, instrumentation, and experimental conditions.[4]

Conclusion and Recommendations

For the routine, high-precision isomeric purity analysis of chloro-methylbenzylamines, chiral HPLC and chiral SFC are the recommended techniques . Their robustness, wide applicability, and the availability of highly selective chiral stationary phases make them the industry standard. Chiral HPLC offers a vast library of established methods and columns, while chiral SFC provides a significant advantage in terms of speed and reduced environmental impact.[6][14][15][16]

Method Selection Logic:

Method_Selection Start Start: Isomeric Purity Analysis of Chloro-methylbenzylamine Screening Initial Screening Needed? Start->Screening Routine Routine QC Analysis? Start->Routine Volatile Is the analyte (or derivative) volatile and thermally stable? Start->Volatile LowSample Limited sample volume? Start->LowSample Structural Need for structural confirmation without separation? Start->Structural HPLC_SFC Chiral HPLC / SFC Screening->HPLC_SFC Yes Routine->HPLC_SFC Yes Volatile->HPLC_SFC No GC Chiral GC Volatile->GC Yes LowSample->HPLC_SFC No CE Chiral CE LowSample->CE Yes Structural->HPLC_SFC No NMR NMR with CSA/CDA Structural->NMR Yes

Caption: Decision tree for selecting an analytical method.

Chiral Capillary Electrophoresis serves as an excellent orthogonal technique for method validation and is particularly useful when sample volume is limited.[5] Chiral GC is a powerful option for amenable derivatives. NMR with chiral solvating agents is a valuable tool for rapid, non-separative purity assessment and for gaining mechanistic insights into chiral recognition.[22][23]

Ultimately, the development of a robust and reliable method for the isomeric purity analysis of chloro-methylbenzylamines requires a systematic approach to column and mobile phase screening, followed by thorough method validation to ensure the data is accurate, precise, and fit for purpose.[3][26]

References

A Comparative Guide to the Efficacy of 3-Chloro-2-methylbenzylamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, yield, and overall viability of a synthetic route. This guide provides a comprehensive analysis of 3-Chloro-2-methylbenzylamine, a substituted benzylamine intermediate, and evaluates its efficacy in comparison to viable alternatives in key chemical transformations. By examining experimental data and established synthetic protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Intermediate

This compound (CAS No. 226565-61-3) is a primary benzylamine derivative featuring a chlorine atom at the 3-position and a methyl group at the 2-position of the benzene ring.[1] This unique substitution pattern imparts specific electronic and steric properties that can modulate its reactivity and performance as a chemical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group creates a distinct electronic environment that influences the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Synthesis of this compound

The primary route to this compound involves the reduction of a suitable precursor. A common and industrially scalable method is the reduction of 3-chloro-2-methylbenzonitrile. While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, analogous reductions of substituted benzonitriles are well-established. These transformations can be achieved through catalytic hydrogenation or chemical reduction.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Benzonitrile (General Procedure)

This protocol describes a general method for the reduction of a substituted benzonitrile to the corresponding benzylamine, which can be adapted for the synthesis of this compound.

Materials:

  • Substituted Benzonitrile (e.g., 3-Chloro-2-methylbenzonitrile)

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Ethanol or Methanol

  • High-pressure hydrogenator (autoclave)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a high-pressure autoclave, a solution of the substituted benzonitrile in anhydrous ethanol is prepared.

  • The catalyst (e.g., 5-10% w/w Raney Nickel or Pd/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The autoclave is sealed and purged several times with hydrogen gas to remove any air.

  • The reaction mixture is then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi) and heated to a temperature ranging from room temperature to 100 °C.

  • The reaction is monitored by observing the hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude benzylamine.

  • The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization.

Efficacy of this compound in N-Alkylation Reactions: A Comparative Perspective

A primary application of benzylamines as intermediates is in N-alkylation reactions to form secondary or tertiary amines, which are common structural motifs in biologically active molecules. The efficacy of this compound in such reactions can be compared with other substituted benzylamines. The key factors influencing efficacy include nucleophilicity, steric hindrance, and the electronic nature of the substituents on the aromatic ring.

IntermediateKey Substituent EffectsExpected Impact on N-Alkylation Efficacy
This compound - 3-Chloro (meta): Electron-withdrawing, moderately decreases nucleophilicity of the amine. - 2-Methyl (ortho): Electron-donating, slightly increases nucleophilicity; introduces steric hindrance near the reaction center.The combination of a moderately deactivating chloro group and a sterically hindering ortho-methyl group may lead to slower reaction rates compared to unsubstituted benzylamine. However, this substitution pattern can be advantageous in preventing undesirable side reactions and may offer unique selectivity in certain applications.
Benzylamine Unsubstituted.Serves as a baseline for comparison. Generally exhibits good reactivity in N-alkylation reactions.[3]
4-Methoxybenzylamine 4-Methoxy (para): Strong electron-donating group.Significantly increases the nucleophilicity of the amino group, leading to faster reaction rates in N-alkylation.[4]
4-Nitrobenzylamine 4-Nitro (para): Strong electron-withdrawing group.Drastically reduces the nucleophilicity of the amino group, resulting in significantly slower reaction rates.
2-Chlorobenzylamine 2-Chloro (ortho): Electron-withdrawing and sterically hindering.The ortho-chloro group significantly reduces nucleophilicity and introduces steric hindrance, leading to slower reaction rates compared to its meta and para isomers.

Causality behind Experimental Choices: The choice of a specific substituted benzylamine in a synthetic route is often a deliberate one, aimed at modulating the reactivity to achieve a desired outcome. For instance, while a highly nucleophilic amine like 4-methoxybenzylamine might provide faster reaction rates, it could also lead to over-alkylation or other side reactions. The attenuated reactivity of this compound could be beneficial in scenarios requiring greater control and selectivity.

Application in Agrochemical Synthesis

The precursor to this compound, 3-chloro-2-methylaniline, is a known intermediate in the synthesis of certain herbicides.[5][6] This suggests a potential application for this compound in the development of novel agrochemicals, such as insecticides and fungicides, where the introduction of a substituted benzylamine moiety can impart desired biological activity.[7][8][9]

Synthetic Workflow for Agrochemicals

Caption: Synthetic pathway for agrochemicals using this compound.

Alternatives and Comparative Assessment

In many synthetic applications, particularly in the pharmaceutical and agrochemical industries, a range of substituted benzylamines can be considered as alternatives to this compound. The choice of an alternative is dictated by factors such as:

  • Reactivity and Yield: As discussed, the electronic and steric nature of the substituents plays a crucial role. For reactions where high nucleophilicity is paramount for achieving a good yield in a reasonable timeframe, alternatives with electron-donating groups might be preferred.

  • Cost and Availability: The commercial availability and cost of the starting materials for the synthesis of the benzylamine intermediate are significant considerations in large-scale production.

  • Final Product Properties: The substituents on the benzylamine ring become part of the final molecule and can significantly influence its biological activity, solubility, and metabolic stability. Therefore, the choice of intermediate is intrinsically linked to the desired properties of the target compound.

  • Safety Profile: The toxicity and handling requirements of the intermediate and its precursors are important safety considerations.[1]

Conclusion

This compound presents itself as a valuable, albeit specialized, intermediate in organic synthesis. Its unique substitution pattern offers a nuanced reactivity profile that can be strategically employed to achieve specific synthetic goals, particularly where controlled reactivity and the prevention of side reactions are critical. While it may not exhibit the highest reaction rates in N-alkylation compared to benzylamines bearing strongly electron-donating groups, its efficacy lies in the balance it strikes between reactivity and selectivity.

For researchers and drug development professionals, the decision to use this compound or an alternative should be based on a thorough evaluation of the specific requirements of the synthetic step and the desired properties of the final product. This guide provides a foundational understanding to aid in this critical selection process, emphasizing the importance of considering not just the immediate reaction outcome, but the broader context of the entire synthetic and development workflow.

References

A Researcher's Guide to the Conformational Analysis of N-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of bioactive molecules is not merely an academic exercise—it is a cornerstone of rational design. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing everything from efficacy and selectivity to metabolic stability. N-substituted benzylamines are a ubiquitous scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. Their conformational flexibility, governed by the rotation around key single bonds, presents both a challenge and an opportunity.

This guide provides an in-depth comparison of the primary techniques used to elucidate the conformational landscape of these versatile molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Density Functional Theory (DFT) calculations. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By integrating data from these orthogonal techniques, we can build a comprehensive and reliable model of molecular behavior from the solid state to the solution phase.

The Conformational Landscape: Defining the Degrees of Freedom

The conformational preferences of N-substituted benzylamines are primarily dictated by the rotation around two key single bonds: the aryl-C(H₂) bond (torsion angle τ₁) and the C(H₂)-N bond (torsion angle τ₂). The interplay of steric hindrance from the N-substituents and electronic effects, such as hyperconjugation and potential lone-pair-π interactions, determines the energetically preferred conformers.

Generally, these molecules can adopt gauche or anti arrangements. The size and nature of the substituents on the nitrogen atom are the most critical factors. Bulky substituents will favor conformations that minimize steric clash, while smaller substituents may allow for a more complex equilibrium of multiple low-energy states.

cluster_0 N-Substituted Benzylamine C_Aryl Aryl CH2 CH₂ C_Aryl->CH2 τ₁ N N CH2->N τ₂ R1 R₁ N->R1 R2 R₂ N->R2 start Initial 3D Structure Generation ff_search Conformational Search (Molecular Mechanics, e.g., MMFF94) start->ff_search cluster Cluster Analysis & Energy Cutoff (Select unique low-energy conformers) ff_search->cluster Generates hundreds of conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) cluster->dft_opt Reduces redundancy freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) dft_opt->freq_calc For each unique conformer sp_energy Single-Point Energy Refinement (Higher-level theory, e.g., ωB97X-D/def2-TZVP) freq_calc->sp_energy Verify no imaginary frequencies boltzmann Boltzmann Averaging (Calculate population-weighted properties) sp_energy->boltzmann end Final Conformational Ensemble & Relative Energies boltzmann->end

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals who handle 3-Chloro-2-methylbenzylamine. The information herein is intended to foster a culture of safety and ensure the well-being of laboratory personnel by providing in-depth, field-proven insights into the safe handling, storage, and disposal of this chemical.

Understanding the Hazard: A Proactive Approach to Safety

This compound (C₈H₁₀ClN) is an aromatic amine with a molecular weight of 155.62 g/mol .[1][2] While an invaluable reagent in synthetic chemistry, its structural motifs—a chlorinated aromatic ring and a primary amine—necessitate a cautious and informed approach to its handling. The primary hazards associated with this compound include:

  • Acute Toxicity: It is harmful if swallowed and may be fatal if inhaled.[3]

  • Skin and Eye Damage: It is known to cause skin irritation, potential allergic skin reactions, and serious eye damage.[1][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

A thorough understanding of these risks is the first line of defense in preventing accidental exposure. All personnel must review the Safety Data Sheet (SDS) for this compound before commencing any work.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldAromatic amines can cause severe eye damage upon contact.[4] A face shield provides an additional layer of protection against splashes, especially during transfers and reaction quenching.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Given that aromatic amines can be absorbed through the skin, appropriate glove selection is critical.[5] While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of aromatic and chlorinated compounds.[6][7] Crucially, always consult the glove manufacturer's specific chemical resistance data. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Body Chemical-resistant laboratory coatA lab coat will protect your skin and personal clothing from incidental contact. Ensure it is fully buttoned.
Respiratory Use in a certified chemical fume hoodDue to the risk of fatal inhalation, all handling of this compound must be conducted within a properly functioning chemical fume hood to minimize vapor exposure.[3] For situations with a higher risk of aerosol generation or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.[5]
Footwear Closed-toe shoesProtects feet from potential spills.

Visualizing the PPE Selection Process

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Task Handling this compound Hazards Acute Toxicity Skin/Eye Damage Respiratory Irritant Task->Hazards Footwear Closed-toe Shoes Task->Footwear General Lab Safety Goggles Safety Goggles + Face Shield Hazards->Goggles Eye Damage Gloves Nitrile/Neoprene Gloves Hazards->Gloves Skin Contact Coat Lab Coat Hazards->Coat Body Contact Hood Chemical Fume Hood Hazards->Hood Inhalation

Caption: PPE selection workflow based on hazard assessment for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

3.1. Preparation and Weighing:

  • Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before handling the chemical, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize exposure.

3.2. Dissolution and Reaction:

  • Inert Atmosphere: If the reaction is air-sensitive, ensure your glassware is properly set up for reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly via a syringe or dropping funnel to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent excessive fuming.

  • Monitoring: Monitor the reaction progress from outside the fume hood sash as much as possible.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions cautiously, especially when using reactive reagents.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or with its vacuum exhaust vented into the hood.

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

4.1. Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower.[8] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[3][9] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[3] Seek immediate medical attention.[3]

4.2. Spill Response:

For any spill, the primary objective is to ensure personnel safety and contain the spill.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and call your institution's emergency response team.[10]

  • Small Spills: For minor spills within a fume hood that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[3][5]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[3]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

Visualizing the Emergency Response Workflow

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Start Incident Occurs (Spill or Exposure) Spill_Assess Assess Spill Size Start->Spill_Assess Exposure_Type Identify Exposure Type Start->Exposure_Type Is_Major Major Spill? Spill_Assess->Is_Major Evacuate Evacuate Area Call Emergency Response Is_Major->Evacuate Yes Minor_Cleanup Contain with Absorbent Collect into Waste Container Decontaminate Area Is_Major->Minor_Cleanup No Skin_Eye Flush with Water (15+ min) Remove Contaminated Clothing Exposure_Type->Skin_Eye Skin/Eye Inhalation Move to Fresh Air Exposure_Type->Inhalation Inhalation Ingestion Rinse Mouth Do NOT Induce Vomiting Exposure_Type->Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Skin_Eye->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: Emergency response workflow for spills and personal exposure to this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[4]

5.1. Waste Segregation:

  • Dedicated Waste Stream: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated paper towels, absorbent material) in a separate, labeled solid waste container from liquid waste.

5.2. Container Management:

  • Proper Labeling: All waste containers must be accurately labeled with the full chemical name "this compound" and any other components in the waste stream.[11]

  • Secure Closure: Keep waste containers tightly closed when not in use to prevent the release of vapors.[3]

  • Secondary Containment: Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.

5.3. Final Disposal:

  • Professional Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11]

  • No Drain Disposal: Never dispose of this compound or any halogenated organic compounds down the drain.[4]

Conclusion: A Commitment to Safety

The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the hazards, utilizing the correct PPE, following a meticulous operational plan, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their work. Your commitment to these principles is a commitment to your own safety and the safety of your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.